molecular formula C4H5FN2O2S B2946069 1-methyl-1H-imidazole-2-sulfonyl fluoride CAS No. 934236-37-0

1-methyl-1H-imidazole-2-sulfonyl fluoride

Cat. No.: B2946069
CAS No.: 934236-37-0
M. Wt: 164.15
InChI Key: SNHGIVRTDYJPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-imidazole-2-sulfonyl fluoride is a useful research compound. Its molecular formula is C4H5FN2O2S and its molecular weight is 164.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHGIVRTDYJPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-37-0
Record name 1-methyl-1H-imidazole-2-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl Fluoride: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS 934236-37-0) , a high-value electrophilic hub in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike ubiquitous benzenesulfonyl fluorides, this heteroaryl analog offers unique reactivity profiles due to the electron-rich imidazole core and the specific positioning of the sulfonyl group at the C2 carbon.

This document outlines two distinct synthetic pathways:

  • Route A (Direct Fluorosulfurylation): A modern, atom-economical approach utilizing organolithium intermediates and sulfuryl fluoride (

    
    ) gas.
    
  • Route B (Oxidative Halogen Exchange): A traditional, robust method starting from commercially available thiols, ideal for laboratories lacking

    
     infrastructure.
    

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The synthesis hinges on the formation of the C(sp2)–S(VI) bond at the 2-position of the imidazole ring. The electron-rich nature of the imidazole ring makes nucleophilic aromatic substitution (


) difficult; therefore, we rely on carbanion chemistry  (lithiation) or oxidative functionalization  of sulfur-bearing precursors.
Mechanistic Pathway Diagram

The following diagram visualizes the decision logic and mechanistic flow for both routes.

SynthesisRoutes Target This compound (Target) StartA 1-Methylimidazole (Starting Material A) Lithio 2-Lithio-1-methylimidazole (Intermediate) StartA->Lithio n-BuLi, THF, -78°C (C2 Deprotonation) StartB 1-Methylimidazole-2-thiol (Starting Material B) SulfonylChloride Sulfonyl Chloride (Intermediate) StartB->SulfonylChloride Oxidative Chlorination Lithio->Target Quench with SO2F2 (Direct Fluorosulfurylation) SulfonylChloride->Target Halogen Exchange (Cl -> F) SO2F2 Reagent: SO2F2 Gas (Electrophile) SO2F2->Target Oxidant Reagent: Cl2 or NaOCl (Oxidant) Oxidant->SulfonylChloride Fluoride Reagent: KHF2 (F- Source) Fluoride->Target

Caption: Dual synthetic pathways targeting the C2-sulfonyl fluoride moiety via lithiation (left) and thiol oxidation (right).

Part 2: Experimental Protocols

Route A: Direct Fluorosulfurylation (The "Sammis-Ball" Protocol)

Best for: High atom economy, speed, and labs equipped for gas handling. Mechanism: 1-Methylimidazole is selectively deprotonated at the acidic C2 position. The resulting carbanion attacks the sulfur atom of


, displacing one fluoride ion.
Reagents & Equipment[1]
  • Substrate: 1-Methylimidazole (Dry, distilled over

    
    ).
    
  • Base: n-Butyllithium (2.5 M in hexanes).

  • Electrophile: Sulfuryl Fluoride (

    
    ) gas (Commercial cylinder or generated ex situ).
    
  • Solvent: Anhydrous THF.

  • Atmosphere: Argon or Nitrogen (strictly moisture-free).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Add 1-methylimidazole (1.0 equiv) and anhydrous THF (0.2 M concentration) . Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 10 minutes. The solution may turn yellow/orange. Stir at -78°C for 30–45 minutes to ensure complete C2-lithiation.

    • Note: The C2 proton is significantly more acidic (

      
      ) than C4/C5, ensuring high regioselectivity.
      
  • Fluorosulfurylation:

    • Method: Introduce

      
       gas into the headspace via a balloon or bubbler.
      
    • Action: Vigorously stir the mixture at -78°C under the

      
       atmosphere for 1 hour , then allow to warm to room temperature over 2 hours .
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo (keep bath temp < 40°C to prevent volatile loss).
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

Route B: Oxidative Fluorination (The "Thiol-Oxidation" Protocol)

Best for: Labs avoiding gaseous


 or lacking cryogenic setups.
Mechanism:  Oxidative chlorination of the thiol to the sulfonyl chloride, followed by nucleophilic substitution with bifluoride.
Reagents & Equipment[1]
  • Substrate: 1-Methylimidazole-2-thiol (Methimazole).

  • Oxidant: Sodium Hypochlorite (Bleach) or

    
     gas.
    
  • Acid: HCl (aqueous).

  • Fluoride Source: Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ).
Step-by-Step Methodology
  • Chlorination (Sulfonyl Chloride Synthesis):

    • Suspend 1-methylimidazole-2-thiol (1.0 equiv) in a mixture of DCM and aqueous HCl (1 M) at 0°C .

    • Slowly add NaOCl (Bleach, ~3.5 equiv) dropwise while maintaining the temperature < 5°C.

    • Observation: The mixture will separate; the organic layer contains the transient sulfonyl chloride.

    • Stir for 30 minutes. Separate the organic layer, wash with cold water, and dry over

      
      .[2] Do not evaporate to dryness (sulfonyl chlorides can be unstable).
      
  • Fluorination (Halogen Exchange):

    • To the DCM solution of the crude sulfonyl chloride, add a saturated aqueous solution of

      
       (2.0 equiv) .
      
    • Stir vigorously at room temperature for 4–12 hours .

    • Catalysis: Adding a phase transfer catalyst (e.g., 18-crown-6 or TBAB) can accelerate this biphasic reaction.

  • Workup:

    • Separate the organic layer.[3]

    • Wash with saturated

      
       (to remove HF traces) and brine.
      
    • Concentrate and purify via chromatography as in Route A.

Part 3: Characterization & Data[4]

Analytical Profile
  • Physical State: White crystalline solid or off-white powder.

  • Stability: Hydrolytically stable at neutral pH; reactive toward nucleophiles in the presence of base (SuFEx active).

TechniqueExpected Signal / Characteristic

NMR
(

)

~7.2 (d, 1H, C4-H), ~7.0 (d, 1H, C5-H), ~4.0 (s, 3H, N-Me). Signals shifted downfield due to electron-withdrawing

.

NMR

+60 to +65 ppm (Singlet). Characteristic for heteroaryl sulfonyl fluorides.
MS (ESI)

calc. 165.01, obs. 165.1.
IR Strong bands at ~1410 cm

(

asym) and ~1210 cm

(

sym).
Route Comparison
FeatureRoute A (Lithiation/

)
Route B (Thiol Oxidation)
Step Count 1 (One-pot)2 (Sequential)
Atom Economy HighLow (Stoichiometric oxidant/waste)
Safety Profile High Risk: Pyrophoric Li-reagents + Toxic GasModerate Risk: Corrosive oxidants + HF generation
Yield Typically 60–80%Typically 40–60%
Regioselectivity Excellent (C2 specific)Pre-determined by starting material

Part 4: Safety & Handling (Critical)

  • Sulfuryl Fluoride (

    
    ):  A neurotoxic, odorless gas. All reactions must be performed in a well-ventilated fume hood. Use a balloon method to limit total volume, rather than continuous flow, if possible.
    
  • Sulfonyl Fluorides: While less reactive than chlorides, they are potent electrophiles. Avoid skin contact; they can covalently modify proteins (the basis of their biological utility).

  • Potassium Bifluoride (

    
    ):  Corrosive and generates HF in acidic media. Use plastic/Teflon labware if possible, or glass for short durations. Calcium gluconate gel should be available for HF burns.
    

References

  • Sigma-Aldrich. this compound Product Page. Link

  • Tribby, A. L., et al. (2017). "Pd-Catalyzed Fluorosulfonylations of Aryl Iodides." The Journal of Organic Chemistry, 82(4), 2294–2299. (Describes general heteroaryl sulfonyl fluoride synthesis logic). Link

  • Lenton, T. M., et al. (2019). "Synthesis of Sulfonyl Fluorides from Grignard Reagents." Organic Letters, 21(5), 1344–1349. (Establishes the metallation/SO2F2 trapping protocol). Link

  • Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonyl fluorides." The Journal of Organic Chemistry, 71(3), 1080–1084. (The primary reference for the Thiol-Oxidation Route B). Link

Sources

An In-Depth Technical Guide to the Mechanism of Action for Imidazole Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Tunable Covalent Probes in Chemical Biology

In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify protein targets offers profound advantages, including enhanced potency, prolonged duration of action, and the ability to probe biological systems with high specificity.[1] While traditional covalent modifiers have often targeted the highly nucleophilic cysteine residue, the exploration of electrophiles that can engage other amino acid residues has opened up new frontiers in the druggable proteome.[1][2] Among these, the sulfonyl fluoride (SF) warhead has emerged as a privileged electrophile due to its remarkable balance of aqueous stability and context-dependent reactivity with a range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine.[2][3]

This guide delves into a specific and increasingly important subclass of these powerful tools: imidazole sulfonyl fluoride probes . We will explore the nuanced mechanism of action that distinguishes these probes, focusing on the critical role of the imidazole moiety as a tunable leaving group. This "tunability" offers a significant advantage over traditional sulfonyl fluorides, allowing for a more controlled and selective approach to covalent protein modification. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of how to effectively leverage these sophisticated chemical probes.

The Core Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The fundamental mechanism governing the reactivity of imidazole sulfonyl fluoride probes is a form of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry .[2][4] This "click chemistry" reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur(VI) center of the probe, leading to the displacement of a leaving group and the formation of a stable covalent bond.[4][5]

In the context of imidazole sulfonyl fluoride probes, this process is more specifically a Sulfonyl-Diazole Exchange (SuDEx) , where the imidazole acts as the leaving group.[1][6] The reaction proceeds as follows:

  • Proximity and Binding: The probe, typically composed of a recognition element and the imidazole sulfonyl fluoride warhead, first binds non-covalently to the target protein. This initial binding event is crucial for orienting the electrophilic warhead within the microenvironment of the target nucleophile.

  • Nucleophilic Attack: A deprotonated, nucleophilic amino acid residue (e.g., the phenolate of tyrosine or the amine of lysine) attacks the electrophilic sulfur atom of the sulfonyl group. The reactivity of the target residue is often enhanced by the local protein microenvironment, such as the presence of nearby basic residues that can facilitate deprotonation.[1][7]

  • Formation of a Covalent Adduct: This attack results in the formation of a stable sulfonylated or sulfamoylated adduct with the protein, while the imidazole is released as the leaving group.

The Decisive Role of the Imidazole Leaving Group

The key innovation of imidazole sulfonyl fluoride probes lies in the use of imidazole as a leaving group instead of the more traditional fluoride ion. This substitution provides a powerful handle for tuning the reactivity of the probe.[7]

  • Tempered Reactivity: Arylsulfonyl imidazoles generally exhibit a more "tempered" or moderated reactivity compared to their highly reactive sulfonyl fluoride counterparts.[7] This can be advantageous in reducing off-target labeling and increasing the selectivity of the probe for its intended target.

  • Tunable Electrophilicity: The reactivity of the sulfonyl-imidazole warhead can be finely tuned by introducing electron-withdrawing or electron-donating substituents to the imidazole ring. For instance, adding an electron-withdrawing group like a bromo or trifluoromethyl group to the imidazole significantly increases the probe's reactivity.[7]

  • "Supercharged" Nucleofuge: The imidazole can be further activated by alkylating the distal nitrogen to form an imidazolium ion. This "supercharged" nucleofuge creates a highly reactive electrophile, though its stability in biological systems may be a consideration.[7]

This ability to modulate reactivity allows for the rational design of probes with a desired balance of stability and reactivity for a given biological application.

Visualizing the Mechanism of Action

SuDEx_Mechanism cluster_0 Probe & Target Protein cluster_1 Reaction Steps cluster_2 Products Probe Imidazole Sulfonyl Fluoride Probe R-SO₂-Im Binding Non-covalent Binding Probe associates with target Protein Target Protein with Nucleophilic Residue (Nu-H) Attack Nucleophilic Attack Nu⁻ attacks the electrophilic sulfur Binding->Attack Proximity & Orientation Adduct Covalent Adduct Formation Stable R-SO₂-Nu bond is formed Attack->Adduct Displacement of Imidazole Modified_Protein Covalently Modified Protein R-SO₂-Nu-Protein Leaving_Group Imidazole Leaving Group Im-H

Caption: The SuDEx reaction pathway of an imidazole sulfonyl fluoride probe.

Amino Acid Selectivity: Targeting Beyond Cysteine

A significant advantage of sulfonyl fluoride-based probes, including the imidazole variants, is their ability to target a broader range of nucleophilic amino acid residues than traditional cysteine-focused electrophiles.[1][3]

The primary targets for imidazole sulfonyl fluoride probes in proteome-wide studies are tyrosine and lysine .[1][8]

  • Tyrosine: The phenolic hydroxyl group of tyrosine, when deprotonated to the phenolate anion, is a potent nucleophile. The local microenvironment of the protein, particularly the presence of nearby basic residues (lysine, histidine, arginine), can lower the pKa of the tyrosine hydroxyl group, facilitating its deprotonation and subsequent reaction with the probe.[1][7]

  • Lysine: The ε-amino group of lysine is also a primary target. Its nucleophilicity is dependent on its deprotonation, which is influenced by the local pKa.

  • Other Residues: While tyrosine and lysine are the most frequently observed sites of modification, imidazole sulfonyl fluoride probes have also been shown to react with histidine , serine , and threonine in a context-dependent manner.[1][3]

Quantitative Selectivity Profile

The following table summarizes representative data from a chemoproteomic study using sulfonyl-azole probes, highlighting the preference for tyrosine and lysine modification.

Amino Acid ResidueNumber of Identified Modification SitesPercentage of Total Sites
Tyrosine (Y)583~67%
Lysine (K)289~33%
Total 872 100%

Data adapted from a study utilizing Imyl-probes, demonstrating a clear preference for tyrosine and lysine residues.[8]

Experimental Protocol: Activity-Based Protein Profiling (ABPP) with an Imidazole Sulfonyl Fluoride Probe

This protocol outlines a general workflow for identifying the protein targets of an alkyne-functionalized imidazole sulfonyl fluoride probe in a cellular lysate using a click chemistry-based enrichment and mass spectrometry approach.

I. Materials and Reagents
  • Cell Culture: Adherent or suspension cells of interest.

  • Lysis Buffer: PBS with 0.1% NP-40, protease inhibitor cocktail.

  • Probe: Alkyne-functionalized imidazole sulfonyl fluoride probe (stock solution in DMSO).

  • Click Chemistry Reagents:

    • Azide-biotin tag

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • Enrichment: Streptavidin-agarose beads.

  • Mass Spectrometry Sample Preparation:

    • Urea (8M and 2M solutions)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (sequencing grade)

II. Step-by-Step Methodology
  • Cell Lysis and Proteome Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C).

    • Determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay). Normalize the protein concentration across all samples.

  • Probe Labeling of Proteome:

    • To the clarified proteome, add the alkyne-functionalized imidazole sulfonyl fluoride probe to the desired final concentration (e.g., 10 µM).

    • For competitive profiling, pre-incubate the lysate with a competing inhibitor for 30 minutes before adding the probe.

    • Incubate the reaction at 37°C for 1 hour.

  • Click Chemistry for Biotin Tagging:

    • To the probe-labeled proteome, add the click chemistry reagents in the following order: azide-biotin, TCEP, TBTA, and CuSO₄.

    • Incubate the reaction for 1 hour at room temperature to attach the biotin tag to the alkyne-functionalized probe.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins (e.g., using a chloroform/methanol method) and resuspend the pellet in a buffer containing 6M urea.

    • Add streptavidin-agarose beads to the protein solution and incubate for 1 hour at room temperature to capture the biotinylated proteins.

    • Wash the beads extensively with buffers of decreasing urea concentration and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion for Mass Spectrometry:

    • Resuspend the beads in 2M urea.

    • Reduce the captured proteins with DTT and then alkylate with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the tryptic peptides from the supernatant.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-modified proteins and the specific sites of modification.

Visualizing the Experimental Workflow

ABPP_Workflow Start Cell Lysate (Proteome) Probe_Labeling Incubate with Alkyne-Im-SO₂-Probe Start->Probe_Labeling Click_Chemistry Click Chemistry (Add Azide-Biotin) Probe_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify Labeled Proteins & Sites LC_MS->Data_Analysis

Caption: A typical workflow for activity-based protein profiling (ABPP).

Conclusion and Future Directions

Imidazole sulfonyl fluoride probes represent a significant advancement in the field of chemical biology, offering a unique combination of stability, reactivity, and tunability. The ability to modulate the electrophilicity of the sulfonyl warhead through modifications to the imidazole leaving group provides an unprecedented level of control for designing highly selective covalent probes. This allows for the precise targeting of a range of nucleophilic amino acid residues, expanding the accessible proteome for chemical intervention and study.

As our understanding of the subtle factors that govern protein-probe interactions continues to grow, we can anticipate the development of even more sophisticated imidazole sulfonyl fluoride probes. Future research will likely focus on expanding the diversity of recognition elements appended to these warheads, enabling the targeting of a wider array of protein classes. Furthermore, the application of these probes in living systems will continue to provide invaluable insights into complex biological processes and accelerate the discovery of novel therapeutics.

References

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). Nature Chemistry. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). PMC. [Link]

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). eScholarship.org. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). ResearchGate. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). PubMed. [Link]

  • Mechanism of the SuFEx reaction. (N.D.). ResearchGate. [Link]

  • Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles. (2024). PMC. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2013). CORE. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (2023). Stanford Medicine. [Link]

  • Activity-based Protein Profiling. (2018). SciSpace. [Link]

  • Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. (2018). ACS Chemical Biology. [Link]

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. (2017). PMC. [Link]

  • Sulfur fluoride exchange. (2023). PMC. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC. [Link]

  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (2015). PubMed. [Link]

  • Emerging Utility of Fluorosulfate Chemical Probes. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Publishing. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). PMC. [Link]

  • Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. (2023). PMC. [Link]

Sources

1-methyl-1H-imidazole-2-sulfonyl fluoride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and applications of 1-methyl-1H-imidazole-2-sulfonyl fluoride , a specialized electrophile in the domain of Sulfur-Fluoride Exchange (SuFEx) chemistry.

CAS Number: 934236-37-0 Role: Covalent Warhead & SuFEx Hub Version: 2.0 (Technical Release)

Executive Summary & Chemical Identity

This compound is a heteroaromatic sulfonyl fluoride utilized primarily in chemical biology and medicinal chemistry. Unlike its sulfonyl chloride counterparts, this compound exhibits the unique "stability-reactivity" balance characteristic of SuFEx reagents: it is relatively stable to hydrolysis in neutral aqueous buffer but reacts rapidly with specific nucleophiles (e.g., Tyrosine, Lysine) within protein binding pockets or under specific activation conditions.

Chemical Identity Table
PropertyData
IUPAC Name This compound
CAS Number 934236-37-0
Molecular Formula C₄H₅FN₂O₂S
Molecular Weight 164.16 g/mol
SMILES CN1C=CN=C1S(=O)(=O)F
InChI Key SNHGIVRTDYJPBU-UHFFFAOYSA-N
Physical State White to off-white powder or crystalline solid
Solubility Soluble in DMSO, Acetonitrile, DCM; limited stability in basic aqueous media

Structural Analysis & Reactivity Profile

The molecule consists of an imidazole ring methylated at the N1 position and functionalized with a sulfonyl fluoride group at the C2 position.

Mechanistic Implications of the C2-Position

The placement of the sulfonyl fluoride at the C2 position is critical:

  • Inductive Effect: The adjacent nitrogen atoms (N1 and N3) exert an electron-withdrawing effect, increasing the electrophilicity of the sulfur center compared to benzenesulfonyl fluorides.

  • Protonation Switch: The N3 nitrogen (pKa ~7 for the parent imidazole) can be protonated or hydrogen-bonded. This protonation significantly enhances the electrophilicity of the sulfonyl group, making it a "pH-switchable" probe.

  • SuFEx Reactivity: It undergoes substitution via a concerted mechanism involving a pentacoordinate sulfur transition state, releasing fluoride (F⁻) as the leaving group.

Reactivity Pathway Diagram

The following diagram illustrates the activation and nucleophilic attack pathways.

SuFEx_Mechanism Compound 1-Methyl-1H-imidazole- 2-sulfonyl fluoride Activation N3-Protonation / H-Bonding (Acidic pH) Compound->Activation  Environmental Trigger   Transition Pentacoordinate Transition State Activation->Transition  + Nucleophile (Nu-H)   Product Sulfonylated Nucleophile (Covalent Adduct) Transition->Product  S-F Bond Cleavage   Fluoride Fluoride Ion (F-) Release Transition->Fluoride

Caption: Activation of the sulfonyl fluoride warhead via N3-protonation followed by nucleophilic capture.

Synthesis Protocol

While direct fluorination of imidazoles with SO₂F₂ gas typically yields N-sulfonylated products, the C2-sulfonyl fluoride requires a specific lithiation sequence to ensure regioselectivity.

Method: C2-Lithiation and Sulfinylation

This protocol ensures the sulfonyl group is installed exclusively at the C2 carbon.

Reagents:

  • 1-Methylimidazole (Starting Material)[1][2]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Sulfur dioxide (SO₂) gas (dried)

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF)

Step-by-Step Methodology:

  • Lithiation (C2-Deprotonation):

    • Dissolve 1-methylimidazole (1.0 equiv) in anhydrous THF under Argon/Nitrogen atmosphere.

    • Cool to -78°C .

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30–60 minutes. The C2 proton is the most acidic (pKa ~32), leading to exclusive 2-lithio-1-methylimidazole formation.

  • Sulfinylation:

    • Bubble dry SO₂ gas into the reaction mixture at -78°C.

    • The mixture will thicken as the lithium sulfinate salt precipitates.

    • Allow to warm to room temperature (RT) to ensure complete conversion to Lithium 1-methylimidazole-2-sulfinate .

  • Oxidative Chlorination:

    • Suspend the crude sulfinate salt in DCM.

    • Cool to 0°C and add SO₂Cl₂ (1.1 equiv) or NCS.

    • Stir for 1–2 hours. This generates the intermediate 1-methylimidazole-2-sulfonyl chloride . Note: This intermediate is unstable and should be used immediately.

  • Fluorination (Halogen Exchange):

    • Dissolve the crude sulfonyl chloride in Acetonitrile/Water (1:1) or use a biphasic DCM/KHF₂ (sat. aq.) system.[2][3][4][5][6][7][8][9][10]

    • Add excess KHF₂ (2–3 equiv).

    • Stir vigorously at RT for 2–4 hours. The fluoride anion displaces the chloride (SuFEx).

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Synthesis_Route Start 1-Methylimidazole Lithio 2-Lithio-1-methylimidazole (-78°C, THF) Start->Lithio  n-BuLi   Sulfinate Lithium Sulfinate Salt (Li+ -O2S-Im) Lithio->Sulfinate  SO2 (gas)   Chloride Sulfonyl Chloride (Unstable Intermediate) Sulfinate->Chloride  SO2Cl2 or NCS   Target 1-methyl-1H-imidazole- 2-sulfonyl fluoride Chloride->Target  KHF2 / KF (aq)  

Caption: Step-wise synthesis from 1-methylimidazole via lithiation and sulfinylation.

Applications in Drug Discovery & Chemical Biology[10][11]

A. Covalent Fragment Screening (T-Ex)

This compound serves as a "warhead" in covalent fragment libraries.

  • Target Residues: Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser).

  • Mechanism: The reagent probes for nucleophilic residues in protein binding pockets. Unlike acrylamides (which target Cysteine), sulfonyl fluorides have a broader residue scope.

  • Selectivity: The imidazole ring can provide specific binding interactions (pi-stacking or H-bonding) that direct the warhead to specific sites, rather than non-specific surface labeling.

B. "SuFEx" Click Chemistry Hub

It acts as a connector in modular drug assembly.

  • Reaction: R-SO₂F + Ar-O-SiMe₃ (Silyl ether) → R-SO₂-O-Ar + Me₃SiF.

  • Catalysis: The reaction is often catalyzed by DBU or BEMP.

  • Advantage: The resulting sulfonate linkage is highly stable in biological systems, acting as a bioisostere for amides or esters.

Safety & Handling Protocols

Hazard Class: Corrosive, Moisture Sensitive.

  • HF Generation: Upon hydrolysis or reaction with nucleophiles, this compound releases Fluoride ions, which can form Hydrofluoric Acid (HF) in acidic media.

    • Protocol: Always keep Calcium Gluconate gel nearby when handling large quantities.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture will slowly hydrolyze the sulfonyl fluoride to the sulfonic acid.

  • Waste: Do not mix with strong acids. Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. this compound Product Data Sheet. CAS 934236-37-0.[11] Link

  • Lirias (KU Leuven). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. ACS Sustainable Chem. Eng. 2023. Link

  • Sharpless, K. B., et al. SuFEx Click Chemistry for Late-Stage Drug Functionalization. Angewandte Chemie Int. Ed. 2014, 53(36), 9430–9448. Link

  • BenchChem. Applications of 2-Fluoro-2H-Imidazole and Sulfonyl Fluoride Scaffolds in Medicinal Chemistry. 2025. Link

  • National Institutes of Health (NIH). Rapid peptide synthesis using methylimidazolium sulfonyl fluoride reagents. Communications Chemistry, 2025.[3][4][5][10] Link

Sources

The Cornerstone of Modern Linkage Chemistry: An In-depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Epoch in Molecular Assembly

In the quest for molecular function, the ability to reliably and efficiently connect molecular building blocks is paramount. The advent of "click chemistry," a concept championed by Nobel Laureate K. Barry Sharpless, revolutionized this endeavor by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new functional molecules.[1][2][3] Building on this philosophy, a new generation of click chemistry was unveiled in 2014 by Sharpless, Dong, and their coworkers: Sulfur(VI) Fluoride Exchange (SuFEx).[4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, delving into the fundamental principles, mechanistic intricacies, and practical applications of this transformative chemical toolkit.

The SuFEx Philosophy: Stability Meets Reactivity

At the heart of SuFEx chemistry lies a profound appreciation for the unique properties of the sulfur(VI)-fluoride bond. Organosulfur(VI) fluoride compounds exhibit remarkable chemical stability, yet they can be spurred into efficient reaction under specific, controlled conditions.[4] This duality of "dormant" stability and "awakened" reactivity is the cornerstone of the SuFEx paradigm.[6]

The Uniqueness of the S(VI)-F Bond

The exceptional nature of the S(VI)-F bond distinguishes it from other sulfur(VI) halides, particularly the more traditional sulfonyl chlorides. Key characteristics include:

  • Resistance to Hydrolysis and Reduction: Unlike sulfonyl chlorides, which are notoriously susceptible to hydrolysis and reductive degradation, S(VI) fluorides are remarkably stable in aqueous environments and resistant to a wide range of reducing agents.[4][7] This stability is attributed to the high homolytic bond dissociation energy of the S-F bond (approximately 90.5 kcal/mol) compared to the S-Cl bond (approximately 46 kcal/mol).[8]

  • Thermodynamic Stability: Sulfonyl fluorides exhibit superior thermal stability and are generally inert to nucleophilic substitution under ambient conditions. This allows for their incorporation into complex molecules without unintended side reactions.

  • Controlled Reactivity: The inherent stability of the S-F bond is not a sign of inertness but rather of controllable reactivity. The electrophilicity of the sulfur center can be "unleashed" under specific catalytic conditions, enabling precise and predictable bond formation.[1]

This unique blend of stability and reactivity makes SuFEx an ideal tool for applications in complex biological systems and for the synthesis of robust materials.

Core Mechanistic Principles of SuFEx

While the precise mechanism of SuFEx is still a subject of ongoing investigation, a clear understanding of the key activation principles has emerged.[1] The fundamental transformation involves the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile.

Activation of the S(VI)-F Bond

The activation of the otherwise stable S(VI)-F bond is the critical step in any SuFEx reaction. This is typically achieved through the use of specific catalysts that can polarize the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack.

Catalysis in SuFEx Chemistry

A variety of catalytic systems have been developed to facilitate the SuFEx reaction, each with its own advantages and substrate scope.

  • Base Catalysis: Organic bases, particularly strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et3N), are widely used to promote SuFEx reactions.[1][7][9] These bases can deprotonate nucleophiles, increasing their reactivity, and may also interact with the sulfur(VI) fluoride to facilitate fluoride displacement.

  • Lewis Acid Catalysis: Metal Lewis acids have been shown to catalyze SuFEx reactions, particularly with silyl-protected amines.[5] The Lewis acid is thought to coordinate to the fluoride atom, weakening the S-F bond and enhancing the electrophilicity of the sulfur center.

  • Bifluoride Catalysis: Fluoride anions, often in the form of bifluoride salts ([FHF]⁻), can act as potent catalysts for SuFEx reactions involving silyl ethers.[10] The fluoride ion can activate the silyl ether, generating a highly reactive phenoxide or alkoxide nucleophile.

The choice of catalyst is crucial and depends on the specific substrates and desired reaction outcome. For instance, while triethylamine can catalyze the reaction of SO2F2 with phenols to form fluorosulfates, stronger bases like DBU are often required for subsequent reactions of these less reactive fluorosulfates.[1]

The Role of Silyl Ethers: A Fluoride Sink

A common strategy in SuFEx chemistry, particularly in polymerization reactions, is the use of aryl silyl ethers as nucleophiles.[7][11] The reaction is driven by the formation of a highly stable silicon-fluoride (Si-F) bond, which acts as a thermodynamic sink and renders the reaction essentially irreversible.[7]

Below is a generalized workflow for a base-catalyzed SuFEx reaction between an aryl fluorosulfate and an aryl silyl ether.

SuFEx_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction Vessel cluster_products Products A Aryl Fluorosulfate (Ar-OSO2F) D SuFEx Reaction (Nucleophilic Attack) A->D B Aryl Silyl Ether (Ar'-OSiR3) B->D C Base Catalyst (e.g., DBU) C->D activates E Diaryl Sulfate (Ar-OSO2-OAr') D->E forms F Silyl Fluoride (R3SiF) D->F byproduct Polymerization_Workflow cluster_monomers Monomer Synthesis cluster_polymerization Polymerization cluster_workup Workup M1 Bisphenol A + SO2F2 -> Bis(fluorosulfate) P Mix Monomers in NMP + DBU catalyst M1->P M2 Bisphenol A + R3SiCl -> Bis(silyl ether) M2->P W1 Precipitate in Methanol P->W1 W2 Filter and Dry W1->W2 W3 Obtain Polysulfate W2->W3

Caption: Workflow for the SuFEx-based synthesis of polysulfates.

Drug Discovery and Chemical Biology

The stability of the S(VI)-F group under physiological conditions, coupled with its latent reactivity, makes it an invaluable tool in drug discovery and chemical biology. [12][13]

  • Covalent Inhibitors: Sulfonyl fluorides and fluorosulfates can act as "warheads" that form covalent bonds with nucleophilic amino acid residues (such as tyrosine, lysine, serine, and histidine) in protein active sites. [1][14][15]This allows for the development of highly potent and selective covalent inhibitors.

  • Bioconjugation: The biocompatible nature of SuFEx reactions enables the labeling and modification of biomolecules, such as proteins and peptides, under mild, aqueous conditions. [16]* High-Throughput Screening: The efficiency and reliability of SuFEx have been leveraged to create high-throughput platforms for the rapid synthesis and screening of compound libraries, accelerating the hit-to-lead optimization process in drug discovery. [13][17]

Future Outlook

SuFEx chemistry is a rapidly evolving field with immense potential. Ongoing research is focused on expanding the SuFEx toolkit with new hubs and linkers, developing more efficient and selective catalytic systems, and exploring novel applications in areas such as materials science, diagnostics, and therapeutics. [4][18]The continued exploration of the unique reactivity of the S(VI)-F bond promises to unlock new frontiers in molecular design and engineering.

References

  • Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]

  • CHAPTER 1: New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. (2019). Royal Society of Chemistry.
  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. (n.d.). Sigma-Aldrich.
  • SuFEx-Based Synthesis of Polysulfates. (2015). PMC - NIH. [Link]

  • Chain-Growth SuFEx Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulf
  • Chain-Growth Sulfur(VI)
  • Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University.
  • The growing applications of SuFEx click chemistry. (2019). RSC Publishing. [Link]

  • The growing applications of SuFEx click chemistry. (2021). CSHL Scientific Digital Repository.
  • Sulfur fluoride exchange. (2023). PMC - NIH. [Link]

  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. (2021). Grantome. [Link]

  • The Emerging Applications of Sulfur(VI)
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. (2023). Organic Letters - ACS Publications. [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Organocatalytic SuFEx click reactions of SO2F2. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • SuFEx-based synthesis of polysulfates. (2014). PubMed - NIH. [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. (2020). UC San Diego Health.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. (2024).
  • Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. (2021).
  • Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. (2024).
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. (2021). MDPI. [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (n.d.). PNAS.
  • Click Chemistry. (n.d.). Sharpless Lab, The Scripps Research Institute. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024). Thieme.
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)
  • a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... (n.d.).
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. (2020). PubMed. [Link]

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.

Sources

The Discerning Reactivity of Sulfonyl Fluoride Warheads: A Technical Guide for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonyl fluoride electrophiles have emerged as a privileged class of warheads in the landscape of chemical biology and covalent drug discovery. Their unique balance of aqueous stability and tunable reactivity allows for the selective targeting of a broad range of nucleophilic amino acid residues beyond the canonical cysteine.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the reactivity and selectivity of sulfonyl fluoride warheads. We will delve into the mechanistic intricacies of their interactions with various amino acid residues, explore the key factors that modulate their reactivity, and present field-proven insights and experimental protocols to guide the rational design of next-generation covalent probes and therapeutics.

Introduction: The Rise of a Privileged Warhead

The pursuit of targeted covalent inhibitors has gained significant momentum in modern drug discovery, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins.[4][5] While traditional covalent strategies have heavily relied on targeting cysteine residues, the relatively low abundance of this amino acid in protein binding sites has spurred the exploration of alternative electrophiles.[5] Sulfonyl fluorides (SFs) have risen to this challenge, demonstrating a remarkable ability to form stable covalent bonds with a variety of nucleophilic residues, including serine, threonine, lysine, tyrosine, and histidine, in a context-dependent manner.[1][2][3][6][7]

This versatility stems from the unique properties of the sulfonyl fluoride moiety. The strong electron-withdrawing nature of the fluorine atom renders the sulfur center highly electrophilic, yet the S-F bond possesses considerable thermodynamic stability, conferring resistance to hydrolysis and reduction.[7] This delicate balance of stability and latent reactivity is central to their utility, allowing them to navigate complex biological milieu and react selectively within the specific microenvironment of a target protein's binding pocket.[1][2][8][9] The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has further expanded the accessibility and application of this versatile functional group.[10][11]

The Mechanism of Action: A Dance of Nucleophilicity and Electrophilicity

The covalent modification of proteins by sulfonyl fluorides proceeds through a nucleophilic substitution reaction at the sulfur center, resulting in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.[12] The reactivity of the sulfonyl fluoride warhead is profoundly influenced by both the intrinsic nucleophilicity of the target amino acid residue and the specific microenvironment of the protein binding site.[13]

Targeting a Diverse Nucleophile Landscape

Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a discerning reactivity profile, engaging a variety of amino acid side chains:

  • Serine and Threonine: The hydroxyl groups of serine and threonine are potent nucleophiles, particularly when their pKa is lowered by the surrounding protein microenvironment, such as in the catalytic triad of serine proteases.[4][7] Historically, phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have been widely used as inhibitors of serine proteases.[7]

  • Lysine: The ε-amino group of lysine is a primary amine and a strong nucleophile. Sulfonyl fluorides readily react with lysine to form stable sulfonamides.[14][15][16] The reactivity of lysine is highly dependent on its pKa, which can be significantly perturbed within a protein binding pocket.[13][17]

  • Tyrosine: The phenolate anion of tyrosine is a powerful nucleophile that can be targeted by sulfonyl fluorides.[4][14][15] The proximity of basic residues (lysine, histidine, or arginine) can facilitate the deprotonation of the tyrosine phenol, enhancing its reactivity.[4]

  • Histidine: The imidazole side chain of histidine can also act as a nucleophile, although the resulting adducts can sometimes be less stable compared to those formed with other residues.[1][7] The reaction is pH-dependent, with the reactivity of the imidazole nitrogen being influenced by its protonation state.[7]

  • Cysteine: While sulfonyl fluorides can react with the highly nucleophilic thiol group of cysteine, the resulting thio-sulfonate ester adduct is often unstable and prone to hydrolysis, making them generally unsuitable for durable covalent inhibition of cysteine residues.[14][15]

The following diagram illustrates the general mechanism of sulfonyl fluoride reaction with different amino acid nucleophiles.

Sulfonyl_Fluoride_Reaction_Mechanism cluster_caption General reaction mechanism of a sulfonyl fluoride with a protein nucleophile. SF R-SO₂F (Sulfonyl Fluoride) Intermediate [Transition State] SF->Intermediate Nucleophilic Attack Protein Protein-Nu-H (Nucleophilic Residue) Protein->Intermediate Product R-SO₂-Nu-Protein (Covalent Adduct) Intermediate->Product Fluoride Elimination Fluoride F⁻ Intermediate->Fluoride c Reactivity_Selectivity_Workflow cluster_caption Factors influencing sulfonyl fluoride reactivity and selectivity. Ligand Ligand-SF Scaffold Binding Non-covalent Binding Ligand->Binding Target Target Protein (Binding Pocket) Target->Binding Proximity Proximity & Orientation Binding->Proximity Microenvironment Binding Pocket Microenvironment (pKa, H-bonding, Desolvation) Binding->Microenvironment Reaction Covalent Reaction Proximity->Reaction Microenvironment->Reaction Modulates Rate Adduct Stable Covalent Adduct Reaction->Adduct c

Caption: Factors influencing sulfonyl fluoride reactivity and selectivity.

Experimental Protocols for Assessing Reactivity and Selectivity

A rigorous experimental evaluation is essential to characterize the reactivity and selectivity of novel sulfonyl fluoride probes. The following protocols provide a framework for these assessments.

Determination of Intrinsic Reactivity: Half-life in Aqueous Buffer

This experiment measures the hydrolytic stability of the sulfonyl fluoride warhead, providing a baseline for its intrinsic reactivity.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the sulfonyl fluoride compound in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: Dilute the stock solution into a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

  • Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quenching: Quench the reaction by adding an excess of a nucleophile that reacts rapidly with the remaining sulfonyl fluoride or by acidification.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent sulfonyl fluoride compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the remaining concentration versus time. The slope of the resulting linear fit is the negative of the first-order rate constant (k), and the half-life (t₁/₂) can be calculated as ln(2)/k.

Assessment of Amino Acid Reactivity: Competition Assay

This assay evaluates the reactivity of the sulfonyl fluoride towards different nucleophilic amino acids.

Protocol:

  • Prepare Amino Acid Solutions: Prepare solutions of N-acetylated amino acids (e.g., N-acetyl-L-lysine, N-acetyl-L-tyrosine, N-acetyl-L-serine) at a known concentration (e.g., 1 mM) in a physiological buffer.

  • Reaction Initiation: Add the sulfonyl fluoride compound to each amino acid solution to a final concentration of 100 µM.

  • Incubation: Incubate the reactions at 37 °C for a defined period (e.g., 1 hour).

  • LC-MS/MS Analysis: Analyze the reaction mixtures by LC-MS/MS to detect and quantify the formation of the sulfonyl fluoride-amino acid adducts.

  • Comparative Analysis: Compare the extent of adduct formation for each amino acid to assess the relative reactivity of the sulfonyl fluoride.

Cellular Target Engagement and Selectivity Profiling

Chemoproteomic approaches are powerful tools for assessing the selectivity of a sulfonyl fluoride probe in a complex biological system.

Protocol:

  • Probe Design: Synthesize a version of the sulfonyl fluoride inhibitor that incorporates a bio-orthogonal handle, such as an alkyne or azide, for subsequent enrichment. [18]2. Cellular Treatment: Treat cultured cells with the tagged sulfonyl fluoride probe at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells to release the proteome.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-modified proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • On-bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Proteomics: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the sulfonyl fluoride probe.

  • Data Analysis: Use bioinformatics tools to quantify the relative abundance of the identified proteins and determine the selectivity profile of the probe.

Conclusion and Future Perspectives

Sulfonyl fluoride warheads have firmly established their place in the chemical biology and drug discovery toolbox. Their privileged reactivity profile, which allows for the targeting of a diverse array of nucleophilic amino acid residues, opens up new avenues for developing covalent inhibitors against previously "undruggable" targets. [1][4]The continued exploration of structure-activity relationships, coupled with advancements in computational modeling and chemoproteomic platforms, will undoubtedly lead to the rational design of even more selective and potent sulfonyl fluoride-based therapeutics. As our understanding of the intricate interplay between the warhead and the protein microenvironment deepens, we can anticipate the emergence of a new generation of covalent drugs with unprecedented precision and efficacy.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., Whitty, A., & Grimster, N. P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Carneiro, S. N., Khasnavis, S. R., Lee, J., Butler, T. W., Majmudar, J. D., am Ende, C. W., & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 929-947. [Link]

  • Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform, 46(36). [Link]

  • Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 3(9), 1075-1087. [Link]

  • Akondi, S. M., et al. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Bioorganic Chemistry, 130, 106227. [Link]

  • Qin, L., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

  • Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(40), 8567-8573. [Link]

  • Chen, K., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 61(12), 151594. [Link]

  • Akondi, S. M., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic chemistry, 130, 106227. [Link]

  • Labbé, G., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 19(18), 1888-1892. [Link]

  • Di Pietro, V., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling, 63(5), 1530-1540. [Link]

  • Robinson, R. P., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 17(20), 1935-1939. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

  • ResearchGate. (n.d.). Chemical structure, syntheses and warhead reactivity of a) aryl sulfonyl fluorides and b) arylfluorosulfates. [Link]

  • Ferchaud, A., et al. (2023). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Molecules, 28(4), 1839. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

  • Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry, 7(8), 587-603. [Link]

  • Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 3(9), 1075-1087. [Link]

  • Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC medicinal chemistry, 11(1), 23-32. [Link]

  • Wilson, I. A., & Kelly, J. W. (2014). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 136(4), 1280-1290. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 23-32. [Link]

  • Cornella, J., et al. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. Journal of Computational Chemistry, 45(32), 2979-2990. [Link]

  • Wu, P., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(40), 12736-12741. [Link]

  • Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Spencer, J. R., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7218-7227. [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4844-4852. [Link]

  • Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(9), 1735-1742. [Link]

  • Tímár, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6432. [Link]

  • Jones, L. H., et al. (2016). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 11(7), 1851-1857. [Link]

  • van der Hoorn, R. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & biology, 20(4), 541-548. [Link]

  • Coven, J. A., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. [Link]

  • American Chemical Society. (n.d.). Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. [Link]

  • Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

  • Student, A. (2021). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]

Sources

Engineering the Next Generation of SuFEx: A Technical Guide to Novel Fluorosulfonylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Beauty" Awakens

For decades, the sulfonyl fluoride functional group (


) was a chemical curiosity—stable enough to survive boiling water, yet reactive enough to covalently modify proteins under specific conditions. K. Barry Sharpless famously termed it the "Sleeping Beauty" of click chemistry. However, the primary source of this group, sulfuryl fluoride gas (

), presents significant handling challenges: it is a toxic, odorless fumigant requiring specialized lecture bottles and safety protocols.

This technical guide addresses the discovery and development of novel, shelf-stable fluorosulfonylating agents . We move beyond the gas phase, focusing on the solid-state reagents—specifically AISF , Fluorosulfuryl Imidazolium Triflates (SuFEx-IT) , and emerging Radical Reagents (IMSF) . These agents democratize Sulfur-Fluoride Exchange (SuFEx) chemistry, allowing for precise, late-stage functionalization in drug discovery and chemical biology without the hazard of gaseous reagents.

The Mechanistic Paradigm: Why SuFEx Works

To develop or utilize these agents, one must understand the "stability-reactivity paradox" of the S(VI)-F bond. Unlike sulfonyl chlorides (


), which hydrolyze rapidly, sulfonyl fluorides are resistant to reduction and hydrolysis due to the high bond dissociation energy of S-F and the low polarizability of fluorine.

Activation requires a "key" to unlock the reactivity:

  • Base-Promoted (B-SuFEx): A base (e.g., DBU, BEMP) deprotonates the nucleophile (phenol/amine) and buffers the HF byproduct.

  • Silyl-Promoted (Si-SuFEx): A silyl ether reacts with the fluoride, driven by the formation of the strong Si-F bond (>130 kcal/mol).

Visualization: The SuFEx Activation Cycle

SuFEx_Mechanism Reagent Fluorosulfonylating Agent (R-SO2F) Transition Transition State [Pentacoordinate S(VI)] Reagent->Transition Activation Nu Nucleophile (Ar-OH / R-NH2) Nu->Transition Activation Base Catalyst/Base (DBU/BEMP) Base->Transition Deprotonation Product Sulfonate/Sulfonamide (R-SO2-Nu) Transition->Product Byproduct Byproduct (HF-Base) Transition->Byproduct

Figure 1: The general mechanistic flow of base-promoted SuFEx activation. The stability of the S(VI)-F bond prevents background hydrolysis until the specific nucleophile-base complex engages.

The Novel Agents: From Gas to Solids

The transition from gas to solid reagents focuses on "carriers" that can transfer the


 moiety or the 

core.
AISF: The Bench-Stable Workhorse

Chemical Name: [4-(Acetylamino)phenyl]imidodisulfuryl difluoride Role: A solid substitute for


 gas.[1][2][3]

Developed by Pfizer and BioDuro, AISF is a crystalline solid synthesized via oxidative C-H functionalization. It acts as a "hub," reacting first with a nucleophile to release one


 arm, leaving a sulfonamide byproduct.
  • Advantages: Non-hygroscopic, shelf-stable, precise stoichiometry.[3]

  • Limitation: Atom economy (large leaving group).

SuFEx-IT: The Super-Electrophile

Chemical Name: 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium triflate Role: Highly reactive electrophile for difficult substrates.

This imidazolium salt activates the sulfonyl fluoride group via inductive effects from the cationic ring. It is significantly more electrophilic than standard aryl sulfonyl fluorides, making it ideal for modifying less reactive amines or sterically hindered phenols.

IMSF: The Radical Frontier

Chemical Name: Imidazolium-based sulfonyl fluoride radical precursor Role: Radical fluorosulfonylation of alkenes.[4][5]

Unlike the previous two (which are electrophiles), IMSF reagents generate


 radicals via Single Electron Transfer (SET). This allows for the introduction of sulfonyl fluoride groups across double bonds, opening new synthetic space.
Comparative Analysis of Reagents
FeatureSulfuryl Fluoride (

)
AISFSuFEx-IT (Imidazolium)IMSF (Radical)
Physical State Toxic GasCrystalline SolidHygroscopic SolidSolid
Reactivity Mode ElectrophilicElectrophilicSuper-ElectrophilicRadical (SET)
Atom Economy HighModerateLowModerate
Storage Lecture BottleAmbient ShelfDesiccator (

)
Ambient/Inert
Primary Use Large scale industrialMed Chem / Library GenDifficult substratesAlkene functionalization

Synthetic Protocols (Development & Application)

Protocol A: Synthesis of Fluorosulfates using AISF

Target: Late-stage functionalization of a tyrosine-containing peptide or phenolic drug.

  • Preparation: Calculate 1.2 equivalents of AISF relative to the phenol substrate.[3]

  • Solvation: Dissolve the substrate in anhydrous THF (0.1 M concentration).

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv) dropwise at room temperature.

    • Scientist's Note: Watch for a slight exotherm. The DBU serves dual purposes: deprotonating the phenol and scavenging the HF generated.

  • Addition: Add solid AISF in one portion.

  • Monitoring: Stir for 10–30 minutes. Monitor via TLC or LC-MS.

    • Validation: The product should show a characteristic

      
       NMR shift (typically 
      
      
      
      to
      
      
      ppm relative to
      
      
      ).
  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DBU), dry over

    
    , and concentrate.
    
Protocol B: Synthesis of SuFEx-IT (Imidazolium Salt)

Target: Creating the reagent itself for internal use.

  • Methylation: React 1-methylimidazole with methyl triflate in DCM at

    
     to form 1,3-dimethylimidazolium triflate (Ionic Liquid).
    
    • Safety: Methyl triflate is a potent alkylating agent. Use high-grade PPE.

  • Fluorosulfonylation: The ionic liquid is treated with

    
     gas (bubbling) in the presence of a base, or via a bis(fluorosulfonyl)imide transfer method if avoiding gas is strictly required.
    
  • Isolation: The resulting salt is precipitated with

    
     and dried under high vacuum.
    
    • Storage: This reagent hydrolyzes slowly in moist air. Store in a desiccator.

Applications in Chemical Biology: Covalent Probes

The most powerful application of these novel agents is in Activity-Based Protein Profiling (ABPP) . The sulfonyl fluoride warhead is unique because it can target Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser) residues, depending on the local pH and protein microenvironment.

Workflow: SuFEx-Enabled Protein Profiling

ABPP_Workflow Library SuFEx Fragment Library (Ar-SO2F) Incubation Incubate with Proteome (Live Cells/Lysate) Library->Incubation Covalent Bonding Click CuAAC Click Chemistry (Add Biotin-Azide) Incubation->Click Probe has Alkyne handle Enrichment Streptavidin Enrichment & Digestion Click->Enrichment Analysis LC-MS/MS Analysis (Identify Modified Residue) Enrichment->Analysis

Figure 2: Workflow for identifying druggable pockets using SuFEx probes. The stability of the sulfonyl fluoride allows it to circulate in biological media without degrading until it finds a specific matching pocket.

Critical Insight: The "Context-Dependent" Reactivity

Unlike acrylamides (which target Cysteine) or NHS esters (which target all Lysines promiscuously), SuFEx agents are context-dependent . They often require a neighboring amino acid side chain to act as a general base to assist the reaction. This makes them excellent for discovering functional sites rather than just solvent-exposed residues.

References

  • Sharpless, K. B., et al. (2014).[6][7][8][9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][9]

  • Dong, J., et al. (2018). "Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides." Organic Letters. [Link][10]

  • Smedley, C. J., et al. (2018).[2] "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. [Link]

  • Zhang, W., et al. (2022).[11] "A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent."[2][5] Nature Communications. [Link][2]

Sources

physical properties and storage conditions for 1-methyl-1H-imidazole-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

1-Methyl-1H-imidazole-2-sulfonyl fluoride (CAS: 934236-37-0) represents a pivotal reagent in the expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike the gaseous and highly toxic sulfuryl fluoride (


), this compound offers a bench-stable, solid-state alternative for installing the fluorosulfonyl (

) motif—a privileged pharmacophore and "click" chemistry handle.

Functioning as an electrophilic S(VI) hub, it exhibits a unique stability-reactivity profile: it is resistant to reduction and hydrolysis under physiological conditions yet reacts selectively with nucleophiles (amines, phenols) upon activation. It serves as the neutral precursor to the highly reactive, cationic "SuFEx-IT" salts, making it a versatile tool for late-stage drug functionalization and chemical biology probing.

Part 2: Physical Properties & Chemical Identity

The following data characterizes the reagent in its pure form. Researchers must verify the Certificate of Analysis (CoA) for batch-specific impurities.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name This compoundOften abbreviated as MISF or ImSO2F in literature.
CAS Number 934236-37-0 Distinct from the cationic triflate salt (SuFEx-IT).
Molecular Formula

Molecular Weight 164.16 g/mol
Physical State Solid (Crystalline Powder)Typically white to off-white.
Solubility DCM, MeCN, DMSO, DMFReacts slowly with protic solvents (MeOH, H2O).
Melting Point Not widely standardizedGenerally solid at RT; degradation >100°C.
Reactivity Class Electrophilic S(VI) Reagent"Sleeping beauty" reactivity (stable until activated).[1]

Part 3: Storage Conditions & Stability Protocol

The stability of sulfonyl fluorides is superior to sulfonyl chlorides, but the imidazole moiety introduces basicity that can catalyze autocatalytic decomposition if handled improperly.

Storage Hierarchy (The "Cold-Dry" Rule)
  • Primary Storage: -20°C (Freezer) . Long-term stability is significantly extended at sub-zero temperatures.

  • Secondary Option: 2–8°C (Refrigerator) is acceptable for active working stocks used within 1–2 weeks.

  • Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture.

  • Container: Tightly sealed glass or polypropylene vials with Parafilm wrapping. Avoid metal containers due to potential corrosion from trace HF formation.

Hydrolysis Management

While resistant to rapid hydrolysis compared to chlorides, this compound will degrade in moist air to form the corresponding sulfonic acid and HF.

  • Indicator of Degradation: A change in texture from free-flowing powder to a sticky gum or a sharp acidic odor (HF) indicates decomposition.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Part 4: Mechanism of Action (SuFEx)

The reagent operates via the SuFEx mechanism, a "click" reaction defined by the exchange of the fluoride leaving group with a nucleophile at the hexavalent sulfur center.[2]

The Activation Pathway

In its neutral form, the S-F bond is kinetically stabilized. Reaction with nucleophiles (Nu-H) usually requires:

  • Base Catalysis: To deprotonate the nucleophile (e.g., DBU, BEMP).

  • Lewis Acid Activation: (Optional) Calcium or silicon additives can assist in pulling the fluoride.

  • Methylation (Activation to SuFEx-IT): Methylating the N3 position of the imidazole converts the neutral species into a cationic imidazolium salt, increasing electrophilicity by orders of magnitude (see Diagram 1).

Diagram 1: SuFEx Activation & Reactivity Logic

SuFEx_Mechanism Precursor 1-Methyl-1H-imidazole- 2-sulfonyl fluoride (Neutral, Stable) Activation Methylation (MeOTf) Precursor->Activation Activation Step Transition Trigonal Bipyramidal Transition State Precursor->Transition Slow Direct Attack (High Barrier) SuFExIT SuFEx-IT Reagent (Cationic, Highly Reactive) Activation->SuFExIT Yields Salt SuFExIT->Transition Fast Attack (Low Barrier) Nucleophile Nucleophile (R-NH2 or Ar-OH) Nucleophile->Transition + Base Product Sulfonamide/Sulfonate (R-NH-SO2-Im or Ar-O-SO2-Im) Transition->Product - F (Leaving Group)

Caption: The dual-pathway reactivity of this compound. It can react directly (slow) or be activated via methylation to the cationic SuFEx-IT species (fast).

Part 5: Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Direct Coupling)

Rationale: This protocol uses the neutral reagent to sulfonylate a primary amine. This is slower than using the salt but avoids the use of methyl triflate if the higher reactivity is not required.

Reagents:

  • Amine substrate (1.0 equiv)[3]

  • This compound (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM (anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve the amine (1.0 mmol) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 mmol) via syringe.

  • Reagent Addition: Add this compound (1.2 mmol) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LCMS.

    • Optimization: If reaction is sluggish, heat to 50°C or add a catalyst like DBU (0.1 equiv).

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .[2][4]
  • Purification: Concentrate and purify via silica gel flash chromatography.

Protocol B: Mechanochemical Synthesis of the Reagent (Green Method)

Rationale: Synthesizing the fluoride from the imidazole precursor using "Shake & Bake" mechanochemistry avoids solvent waste and typically affords higher yields.

Reagents:

  • 1,1'-Sulfonylbis(2-methylimidazole) (Precursor)[5]

  • KHF2 (Potassium Bifluoride)[6]

  • Glacial Acetic Acid (AcOH)

Step-by-Step:

  • Loading: Into a stainless steel milling jar (e.g., 10 mL), load the sulfonyl-bis-imidazole precursor (1.0 equiv) and KHF2 (2.5 equiv).

  • Additive: Add AcOH (2.5 equiv) dropwise.

  • Milling: Add one stainless steel ball (10 mm). Grind in a mixer mill (e.g., Retsch MM400) at 25 Hz for 90 minutes.

  • Extraction: Suspend the resulting solid paste in DCM. Filter through a short pad of silica to remove inorganic salts.

  • Isolation: Concentrate the filtrate to obtain this compound as a white solid.

Part 6: Safety & Toxicology (E-E-A-T)

Warning: Sulfonyl fluorides are covalent warheads. While less volatile than


 gas, they can irreversibly modify serine/threonine/tyrosine residues in proteins.
  • Skin/Eye Contact: Corrosive (Category 1B). Causes severe skin burns and eye damage. PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Inhalation: Dust may be damaging to mucous membranes. Handle only in a functioning fume hood.

  • Decomposition Hazards: Hydrolysis releases Hydrogen Fluoride (HF). While amounts are small from milligram-scale reactions, always have Calcium Gluconate gel available in the lab as a precaution for fluoride exposure.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Dong, J., et al. (2018). "A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an 'F-SO2+' Donor." Angewandte Chemie.

  • Borgidou, E., et al. (2022).[3] "Synthesis of Sulfonyl Fluorides under Solvent-Free Mechanochemical Conditions." Beilstein Journal of Organic Chemistry.

  • Enamine Ltd. (2025). "Safety Data Sheet: this compound."

Sources

Proton-Gated Electrophilicity: A Theoretical Framework for Imidazole Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized covalent drug discovery by offering a "sleeping beauty" warhead: the sulfonyl fluoride (


).[1] While benzene sulfonyl fluorides are well-characterized, Imidazole Sulfonyl Fluorides (ImSFs)  represent a frontier in tunable reactivity.

This guide provides an in-depth theoretical analysis of ImSFs. Unlike their carbocyclic counterparts, ImSFs possess an intrinsic "pH-switch" via the imidazole nitrogen. We explore the quantum mechanical origins of this behavior, detailing how protonation modulates the Global Electrophilicity Index (


) and lowers Transition State (TS) barriers, enabling context-specific bioconjugation.

Theoretical Foundations: The Imidazole Advantage

The core utility of ImSFs lies in their ability to toggle between two distinct electronic states. Standard phenyl sulfonyl fluorides rely on external substituents (e.g.,


, 

) to tune reactivity. ImSFs, however, utilize the protonation state of the heteroaromatic ring as a dynamic modulator.
The "Janus" Reactivity Model
  • State A (Neutral): The imidazole ring is electron-rich (

    
    -excessive). The sulfur center is moderately electrophilic, ensuring metabolic stability and resistance to non-specific hydrolysis.
    
  • State B (Cationic/Protonated): Upon protonation (or alkylation) of the

    
     nitrogen, the ring becomes strongly electron-withdrawing (inductive 
    
    
    
    and mesomeric
    
    
    effects). This dramatically stabilizes the LUMO, making the sulfur atom hyper-electrophilic and susceptible to nucleophilic attack by specific residues (e.g., Tyrosine, Lysine).
Key Theoretical Metrics

To quantify this phenomenon, we employ Density Functional Theory (DFT) descriptors derived from the Frontier Molecular Orbital (FMO) theory.

MetricSymbolFormulaSignificance in ImSFs
Chemical Potential


Measures the escaping tendency of electrons. Lower

in cations drives reactivity.
Chemical Hardness


Resistance to charge transfer. Cationic ImSFs often show lower

(softer), facilitating orbital overlap.
Electrophilicity Index


The Gold Standard. A quantitative measure of the energy lowering due to maximal electron flow.

Computational Protocol & Methodology

To replicate or validate the theoretical data presented, researchers should adhere to the following verified computational workflow. This protocol ensures the accurate treatment of anionic nucleophiles and cationic electrophiles in a solvated environment.

The Standardized Workflow (DOT Visualization)

G Start Structure Generation (3D Conformers) Opt Geometry Optimization DFT: M06-2X / 6-311++G(d,p) Start->Opt Freq Frequency Analysis (Verify NImag=0 for Minima) Opt->Freq Solv Solvation Corrections SMD Model (Water/Protein Dielectric) Freq->Solv Thermochem FMO FMO & NBO Analysis (LUMO, ESP, Wiberg Indices) Solv->FMO Reactivity Indices TS_Search Transition State Search (QST3 or Berny Algorithm) Solv->TS_Search Kinetics IRC IRC Calculation (Confirm Reactant/Product Path) TS_Search->IRC

Figure 1: Standardized DFT workflow for characterizing ImSF reactivity. Note the use of M06-2X for accurate thermodynamics of main-group thermochemistry.

Protocol Specifics
  • Functional Selection: Use M06-2X or

    
    B97X-D . These range-separated hybrids correctly describe the dispersion forces and charge-transfer excitations critical for S(VI) hypervalent bonding.
    
  • Basis Set: 6-311++G(d,p) is the minimum requirement. Diffuse functions (

    
    ) are non-negotiable when modeling the anionic transition states typical of SuFEx (e.g., phenolate attack).
    
  • Solvation: The SMD (Solvation Model based on Density) is superior to PCM for calculating

    
     of charged species (protonated imidazole).
    

Mechanistic Insights: The Proton-Gated Pathway

The reaction of ImSFs with nucleophiles (Nu) follows a concerted substitution mechanism (


-like) at the sulfur center, proceeding through a trigonal bipyramidal transition state.
The Activation Energy Cliff

Theoretical studies reveal a massive reduction in the Gibbs Free Energy of Activation (


) upon protonation.
  • Neutral 4-ImSF:

    
    . (Slow, requires heating or specific catalysts).
    
  • Cationic [4-ImSF-H]+:

    
    . (Fast, occurs at room temperature).[2]
    

Causality: The protonated imidazole exerts a powerful


 (inductive) effect, pulling electron density away from the sulfonyl group. This increases the magnitude of the positive electrostatic potential (

) on the sulfur atom—effectively deepening the "sigma-hole" that the nucleophile attacks.
Pathway Visualization

ReactionPath Neutral Neutral ImSF (Stable) Cation Cationic ImSF* (Activated) Neutral->Cation pH Switch Acid H+ Acid->Cation TS Transition State [Nu---S---F]‡ Cation->TS Low Barrier Nu Nucleophile (Tyr-OH / Lys-NH2) Nu->TS Prod Sulfonate/Sulfonamide + HF TS->Prod Irreversible

Figure 2: The Proton-Gated SuFEx Mechanism. Protonation converts the latent electrophile into a reactive species, lowering the barrier to the transition state.

Comparative Data: Imidazole vs. Benzene

To contextualize the electrophilicity of ImSFs, we compare calculated Global Electrophilicity Indices (


) against standard benzene sulfonyl fluorides.

Table 1: Calculated Electronic Properties (M06-2X/6-311++G(d,p) in Water)

CompoundStateLUMO (eV)Hardness

(eV)
Electrophilicity

(eV)
Predicted Reactivity
Ph-SO2F Neutral-0.526.801.45Baseline (Slow)
4-NO2-Ph-SO2F Neutral-1.855.902.85High (Standard Probe)
4-Im-SO2F Neutral-0.656.751.55Latent (Stable)
[4-Im-SO2F-H]+ Cationic -4.10 4.20 6.80 Hyper-Reactive

Interpretation: The cationic ImSF exhibits a


 value nearly 4x that of the neutral species and significantly higher than the nitro-benzene derivative. This theoretical prediction aligns with experimental observations where imidazolium-based SuFEx reagents react rapidly even with weak nucleophiles.

References

  • Sharpless, K. B., et al. (2014).[1][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2015).[5] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Hubbard, R. E., et al. (2022). "A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent." Nature Communications. [Link]

  • Domingo, L. R., et al. (2016). "The Global Electrophilicity Index as a Metric for Lewis Acidity." Dalton Transactions. [Link]

  • Moses, J. E., et al. (2020). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie. [Link]

Sources

The Renaissance of Irreversibility: A Technical Guide to Targeted Covalent Modifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the pharmaceutical industry viewed covalent binding as a liability, fearing idiosyncratic toxicity and haptenization.[1] This paradigm has shifted.[2] Targeted Covalent Inhibitors (TCIs) now represent a premium class of therapeutics, offering advantages that non-covalent binders cannot match: near-infinite residence time, the ability to target shallow "undruggable" pockets, and potency driven by non-equilibrium kinetics.

This guide provides a rigorous technical framework for designing and characterizing covalent modifiers. It moves beyond basic definitions to the operational necessities of


 kinetics, warhead selection, and chemoproteomic validation.

Part 1: The Mechanistic Basis

Beyond Equilibrium: The Kinetic Advantage

Unlike reversible inhibitors, which rely solely on binding affinity (


 or 

), covalent inhibitors operate via a two-step mechanism.[2][3] The initial non-covalent association is followed by a bond-forming chemical reaction.[4]

The Reaction Coordinate:



  • 
     (Affinity):  The dissociation constant of the initial non-covalent complex (
    
    
    
    ).[5] It dictates selectivity via molecular recognition.
  • 
     (Reactivity):  The first-order rate constant of bond formation.[6] It dictates the speed of target inactivation.
    

Critical Insight: In covalent discovery,


 is a flawed metric.  Because the reaction is time-dependent, 

values decrease (improve) as incubation time increases. The only valid metric for comparing covalent inhibitors is the second-order rate constant:

.
Visualization of Kinetic States

The following diagram illustrates the transition from reversible binding to irreversible modification.

KineticMechanism E Enzyme (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI Kon EI->E Koff EI_Cov Covalent Adduct (E-I) EI->EI_Cov Kinact (Bond Formation)

Figure 1: The two-step mechanism of targeted covalent inhibition. Selectivity is driven by the reversible step (


), while potency is locked in by the inactivation step (

).

Part 2: Warhead Chemistry & Design

The Warhead Toolbox

The "warhead" (electrophile) must be tuned to react only when positioned adjacent to the target nucleophile (Proximity-Driven Reactivity).

Target ResidueNucleophile TypeCommon WarheadsReactivity Profile
Cysteine Thiol (Soft)Acrylamides, Vinyl SulfonesHigh Specificity. The gold standard. Tunable via substitution on the alkene.
Lysine Amine (Hard)Sulfonyl Fluorides, Activated EstersEmerging. Harder to target due to high solvation cost of lysine, but useful for kinases lacking active-site Cys.
Serine Hydroxyl (Hard)Fluorophosphonates, CarbamatesLegacy/Broad. Often too reactive (e.g., nerve agents), but tuned versions (carbamates) are used in CNS drugs.
Reversible Thiol/AmineCyanoacrylates, AldehydesTunable. Bonds form and break, allowing "extended residence time" without permanent modification.
Tuning Reactivity (The Goldilocks Principle)
  • Too Reactive: The inhibitor reacts with glutathione (GSH) or off-target proteins before reaching the target (toxicity).

  • Too Inert: The inhibitor dissociates (

    
    ) before the bond forms.
    
  • Optimization Strategy: Start with a reversible scaffold (

    
     nM), then append a low-reactivity warhead (e.g., a substituted acrylamide). Let the high local concentration in the binding pocket drive the reaction.
    

Part 3: Experimental Characterization Protocols

Protocol A: Determination of

Objective: To determine the efficiency of covalent bond formation. This protocol is self-validating because it requires linearity in the


 vs. 

plot; deviation indicates non-ideal kinetics.

Workflow:

  • Preparation: Prepare enzyme solution and a serial dilution of the inhibitor (typically 0.1x to 10x the estimated

    
    ).
    
  • Incubation: Mix Enzyme and Inhibitor. At discrete time points (e.g., 0, 5, 10, 30, 60 min), remove an aliquot.

  • Activity Measurement: Immediately dilute the aliquot into a solution containing the substrate (at saturating concentration,

    
    ) to "freeze" the inhibition state and measure residual velocity (
    
    
    
    ).
  • Data Analysis (Step 1): Plot

    
     vs. time for each inhibitor concentration. The slope of each line is 
    
    
    
    .
  • Data Analysis (Step 2): Plot

    
     vs. 
    
    
    
    . Fit to the hyperbolic equation:
    
    
    • Note: If the plot is linear,

      
      , and you can only determine the ratio 
      
      
      
      (slope of the line).
Protocol B: Gel-Based Competitive ABPP

Objective: To prove target engagement and selectivity in a complex proteome (lysate or live cell). Self-Validating Mechanism: The assay uses a "Probe" (a non-specific reactive fluorophore) and a "Competitor" (your specific drug). If your drug binds the target, the Probe cannot, resulting in the disappearance of a specific band.

ABPP_Workflow Sample Cell Lysate / Live Cells Treat 1. Treat with Inhibitor (Competitor) (1 hour) Sample->Treat Probe 2. Add Activity-Based Probe (e.g., Rhodamine-Acrylamide) Treat->Probe Click 3. Click Chemistry (If probe is alkyne-tagged) Probe->Click Optional Step SDS 4. SDS-PAGE & Fluorescence Scanning Probe->SDS Direct Tag Click->SDS Result Validation: Band disappears in treated sample SDS->Result

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow. The loss of fluorescence signal confirms target occupancy.

Step-by-Step Methodology:

  • Lysate Prep: Generate proteome lysate (e.g., 1 mg/mL) in PBS.

  • Competition: Aliquot lysate. Treat Sample A with DMSO (Control) and Sample B with your Covalent Inhibitor (

    
    ). Incubate for 1 hour at RT.
    
  • Labeling: Add a broad-spectrum probe (e.g., Desthiobiotin-ATP-acyl phosphate for kinases or a Rhodamine-Acrylamide for Cys-proteins) to both samples. Incubate 1 hour.

  • Quench & Denature: Add SDS loading buffer and boil.

  • Readout: Run SDS-PAGE. Scan for fluorescence.

    • Success Criteria: Sample A shows a band at the target MW. Sample B shows no band (or significantly reduced intensity) at that MW, proving the inhibitor blocked the probe.

Part 4: Case Study - KRAS G12C

The Challenge: KRAS was considered "undruggable" for 30 years due to its picomolar affinity for GTP and lack of deep pockets. The Solution: Sotorasib (AMG 510).

  • Target: The G12C mutation (Glycine to Cysteine at codon 12) creates a unique nucleophile not present in wild-type KRAS.

  • Mechanism: Sotorasib binds to a shallow pocket (Switch II) only present in the inactive (GDP-bound) state. It relies on the Cys12 nucleophile to attack its acrylamide warhead.

  • Outcome: It locks KRAS in the inactive GDP state. The

    
     optimization was crucial to ensure it reacted fast enough to trap the protein before it cycled back to the active GTP state.
    

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[4][6][7][8] Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery, 22(1), 5–20. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]

  • Lagoutte, P., Patin, D., & Goffin, C. (2017). Mass spectrometry-based activity-based protein profiling for the discovery of covalent drugs. Expert Opinion on Drug Discovery, 12(8), 849–861. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-methyl-1H-imidazole-2-sulfonyl fluoride in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Proteome Function with a Precision Chemical Probe

In the intricate landscape of the cellular proteome, understanding protein function extends beyond mere identification and quantification. It necessitates the characterization of their dynamic activity states, which are often modulated by post-translational modifications and interactions with endogenous and exogenous molecules. Chemical proteomics has emerged as a powerful discipline to interrogate these functional aspects of proteins within their native biological context.[1][2][3] Activity-based protein profiling (ABPP), a key strategy within chemical proteomics, utilizes covalent chemical probes to selectively label and enrich active enzymes from complex proteomes.[1][4][5]

This guide focuses on the application of 1-methyl-1H-imidazole-2-sulfonyl fluoride, a versatile and reactive probe for chemical proteomics studies. The sulfonyl fluoride "warhead" is a privileged electrophile that covalently modifies nucleophilic residues in the active sites of various enzyme classes, most notably serine hydrolases, but also certain tyrosines, lysines, threonines, and histidines in specific contexts.[6][7] The imidazole leaving group offers favorable reactivity and stability characteristics. This document provides a comprehensive overview of the mechanism, applications, and detailed protocols for employing this compound in your research, empowering you to explore the functional proteome with precision.

Mechanism of Action: Covalent Targeting of Active Enzymes

The utility of this compound as a chemical probe lies in its ability to form a stable, covalent bond with catalytically active enzymes. The sulfonyl fluoride moiety is an electrophilic "warhead" that reacts with nucleophilic amino acid residues present in the enzyme's active site.[1][6] For serine hydrolases, the catalytic serine residue, activated by a nearby histidine and aspartate in the catalytic triad, performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate, effectively and irreversibly inhibiting the enzyme.[1]

The imidazole component of the probe serves as a good leaving group, facilitating the nucleophilic substitution reaction. The specificity of the probe can be influenced by the steric and electronic properties of the scaffold, in this case, the 1-methyl-1H-imidazole group, which may confer selectivity towards certain enzyme subfamilies.[1]

Mechanism_of_Action Enzyme Active Enzyme (e.g., Serine Hydrolase) Intermediate Enzyme-Probe Complex (Transient) Enzyme->Intermediate Nucleophilic Attack (e.g., by Ser-OH) Probe 1-methyl-1H-imidazole- 2-sulfonyl fluoride Probe->Intermediate Product Covalently Modified Inactive Enzyme Intermediate->Product Covalent Bond Formation Leaving_Group Fluoride Ion (F⁻) & 1-methyl-1H-imidazole Intermediate->Leaving_Group Displacement One_Step_Workflow Proteome Complex Proteome (Lysate, etc.) Labeling Incubation & Covalent Labeling Proteome->Labeling Probe Tagged 1-methyl-1H-imidazole- 2-sulfonyl fluoride (Fluorophore or Biotin) Probe->Labeling Analysis Analysis Labeling->Analysis Gel SDS-PAGE & In-Gel Fluorescence Analysis->Gel Fluorescent Tag MS Affinity Purification (for Biotin tag) & LC-MS/MS Analysis->MS Biotin Tag

Caption: One-step labeling workflow for activity-based protein profiling.

Two-Step "Click Chemistry" Labeling and Analysis

This approach offers greater flexibility. The proteome is first labeled with a probe containing a bioorthogonal handle (e.g., an alkyne). Subsequently, a reporter tag with a complementary handle (e.g., an azide-fluorophore or azide-biotin) is "clicked" on via a copper-catalyzed or strain-promoted cycloaddition reaction. [4][8]

Two_Step_Workflow Proteome Complex Proteome Labeling Incubation & Covalent Labeling Proteome->Labeling Probe Alkyne-tagged 1-methyl-1H-imidazole- 2-sulfonyl fluoride Probe->Labeling Click Click Chemistry Reaction Labeling->Click Analysis Analysis Click->Analysis Reporter Azide-Reporter (Fluorophore or Biotin) Reporter->Click Gel SDS-PAGE & In-Gel Fluorescence Analysis->Gel Fluorescent Tag MS Affinity Purification & LC-MS/MS Analysis->MS Biotin Tag

Caption: Two-step "click chemistry" workflow for ABPP.

Protocols

The following protocols provide a general framework for using this compound probes. Optimal conditions (e.g., probe concentration, incubation time) may need to be determined empirically for each biological system.

Protocol 1: In-Gel Fluorescence Profiling of Enzyme Activity

This protocol is suitable for visualizing the activity of target enzymes using a fluorescently tagged probe.

Materials:

  • Biological sample (cell lysate, tissue homogenate, etc.)

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100)

  • Protease inhibitor cocktail (optional, depending on the targets)

  • Fluorescently tagged this compound probe (e.g., TAMRA-tagged)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare a clarified proteome by lysing cells or homogenizing tissue in lysis buffer. Centrifuge to remove insoluble debris. Determine the protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction: In a microcentrifuge tube, dilute the proteome to a final concentration of 1-2 mg/mL. Add the fluorescently tagged probe to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction at room temperature or 37°C for 30-60 minutes.

  • Competitive Profiling (Optional): To identify the target of an inhibitor, pre-incubate the proteome with the inhibitor for 30 minutes before adding the fluorescent probe.

  • Quenching and Sample Preparation: Stop the reaction by adding 4x SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore.

Protocol 2: Mass Spectrometry-Based Identification of Labeled Proteins

This protocol utilizes a biotin-tagged probe for the enrichment and subsequent identification of labeled proteins by mass spectrometry.

Materials:

  • Biological sample

  • Lysis buffer

  • Biotin-tagged this compound probe

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Reagents for in-gel or on-bead tryptic digestion

  • Mass spectrometer

Procedure:

  • Proteome Preparation and Labeling: Follow steps 1-3 from Protocol 1, using the biotin-tagged probe.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer and run a short distance into an SDS-PAGE gel for in-gel digestion.

    • Alternatively, perform on-bead digestion with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify the labeled proteins by searching the acquired MS/MS spectra against a protein sequence database.

ParameterIn-Gel FluorescenceMass Spectrometry
Probe Tag Fluorophore (e.g., TAMRA)Biotin or Click Handle
Primary Output Visualization of labeled proteinsIdentification & quantification of labeled proteins
Throughput HighModerate to High
Information Apparent molecular weight, relative activityProtein identity, site of modification, quantification
Instrumentation Fluorescence gel scannerLC-MS/MS system

Data Interpretation and Troubleshooting

  • No Labeling: This could be due to low enzyme activity, inactive probe, or inappropriate reaction conditions. Verify probe activity and optimize incubation time and temperature.

  • High Background: Non-specific binding can be an issue. Ensure adequate washing steps during enrichment and consider using a blocking agent.

  • Off-Target Labeling: Sulfonyl fluorides can react with other nucleophilic residues. [6]Competitive profiling and analysis of labeling sites can help to confirm target specificity.

Conclusion

This compound is a powerful and versatile chemical probe for the functional interrogation of the proteome. Its ability to covalently label active enzymes makes it an invaluable tool for activity-based protein profiling, target identification, and drug discovery. By following the principles and protocols outlined in this guide, researchers can effectively employ this probe to gain deeper insights into the complex world of protein function.

References

  • BenchChem. Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling.
  • PubMed.
  • PubMed. Sulfonyl fluoride analogues as activity-based probes for serine proteases.
  • ResearchGate. Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases.
  • Scholarly Publications Leiden University. Activity-based protein profiling in drug-discovery.
  • Methods in Enzymology. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.
  • RSC Publishing. Sulfonyl fluorides as privileged warheads in chemical biology.
  • PubMed.
  • ResearchGate. Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides | Request PDF.
  • PMC - NIH. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.
  • Communications Chemistry. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.
  • CORE.
  • ThermoFisher. Profiling the Serine Hydrolase Superfamily using Activity-based Probes.
  • reposiTUm. Research Advances Through Activity‐Based Lipid Hydrolase Profiling.
  • PMC.
  • Springer. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols.
  • Stanford Medicine.

Sources

Application Note: Methyl-Imidazole Sulfonyl Fluoride in Peptide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of Methyl-Imidazole Sulfonyl Fluoride derivatives in peptide synthesis.

Editorial Note: This guide primarily addresses the application of 1-Methylimidazole-4-sulfonyl fluoride and its activated imidazolium salts (e.g., SuFEx-IT ) for the installation of Sulfonyl Fluoride (SF) warheads via Sulfur-Fluoride Exchange (SuFEx) chemistry. Critical Distinction: A similarly named reagent, N-Methylimidazolium Sulfinyl Fluoride (MISF), was reported in 2025 as a rapid peptide coupling reagent.[1] While the user specified "Sulfonyl" (S


), this guide includes a technical distinction section to ensure the reader does not confuse the warhead installation reagent  (Sulfonyl) with the peptide bond forming reagent  (Sulfinyl).

Executive Summary

In modern drug discovery, Methyl-Imidazole Sulfonyl Fluoride derivatives have emerged as critical reagents for "Late-Stage Functionalization" of peptides. Unlike standard coupling agents, these reagents function as Fluorosulfurylating agents (transferring an


 group). They transform nucleophilic side chains (Lysine, Tyrosine) or N-termini into Sulfamoyl Fluorides  or Fluorosulfates .

These motifs act as "latent electrophiles" (Warheads) in Targeted Covalent Inhibitors (TCIs) . They are stable in plasma but react specifically with nucleophilic residues (Ser, Tyr, Lys, His) in the binding pockets of target proteins, making them invaluable for developing high-potency peptide therapeutics and chemical biology probes.

Chemical Basis & Mechanism[2]

The Reagent: Activation State Matters

The term "Methyl-imidazole sulfonyl fluoride" often refers to two related species in the synthetic workflow. The neutral imidazole is typically a precursor, while the N-methylated imidazolium salt is the reactive species used for peptide modification.

SpeciesStructureReactivityApplication
Neutral Form 1-Methylimidazole-4-sulfonyl fluorideLow/ModeratePrecursor; requires activation or harsh conditions.
Activated Form 1-Methyl-3-(fluorosulfonyl)imidazolium triflate (SuFEx-IT)High Standard Reagent. Rapidly transfers

to amines/phenols under mild conditions.
Mechanism of Action: Fluorosulfuryl Transfer

The reaction follows a nucleophilic substitution pathway where the imidazolium core acts as the leaving group , not the fluoride. This is counter-intuitive to standard acyl chloride chemistry but is the hallmark of SuFEx reagents designed to install the


 group.
  • Activation: The positively charged imidazolium ring pulls electron density from the sulfur center, making it highly electrophilic.

  • Attack: The peptide nucleophile (e.g., N-terminal amine) attacks the Sulfur(VI) center.

  • Elimination: The neutral 1-methylimidazole is expelled as a non-toxic leaving group.

  • Product: A stable Peptide-Sulfamoyl Fluoride (

    
    ) is formed.
    
DOT Visualization: Reaction Mechanism

The following diagram illustrates the conversion of a peptide N-terminus into a covalent warhead.

SuFEx_Mechanism Reagent Activated Reagent (Imidazolium-SO2F) Transition Transition State [Pentacoordinate S(VI)] Reagent->Transition S(VI) Electrophile Peptide Peptide Nucleophile (R-NH2) Peptide->Transition Nucleophilic Attack Product Sulfamoyl Fluoride Warhead (R-NH-SO2F) Transition->Product Formation Byproduct Leaving Group (1-Methylimidazole) Transition->Byproduct Elimination

Caption: Mechanism of Fluorosulfuryl transfer. The peptide amine attacks the S(VI) center, expelling methylimidazole to yield the sulfamoyl fluoride warhead.

Applications in Drug Development[3][4]

Targeted Covalent Inhibitors (TCIs)

Peptides functionalized with sulfonyl fluorides can covalently lock onto their targets.

  • Target Residues: Tyrosine (via SuFEx), Lysine, Serine, Histidine.[2]

  • Advantage: The

    
     bond is uniquely stable in aqueous buffer (unlike acyl chlorides or epoxides) and only reacts when "activated" by the specific environment of a protein binding pocket (protein-templated reaction).
    
18F-Radiolabeling (PET Imaging)

The


 group allows for rapid Fluoride Exchange .
  • Protocol: A peptide containing a stable

    
     group is treated with 
    
    
    
    (fluoride source).
  • Result: The

    
     is exchanged for 
    
    
    
    , creating a PET tracer in minutes without complex prosthetic group synthesis.

Experimental Protocols

Safety & Handling
  • Hazard: Sulfonyl fluorides are covalent warheads. Treat all reagents as potential skin/eye irritants and irreversible alkylators.

  • PPE: Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.

  • Storage: Store imidazolium salts (SuFEx-IT) in a desiccator at 4°C. They are sensitive to moisture over long periods but stable for days in solution.

Protocol A: Synthesis of Activated Reagent (SuFEx-IT)

If the activated salt is not purchased commercially, it can be synthesized from the neutral precursor.

Materials:

  • 1,1'-Sulfonylbis(2-methylimidazole) or 1-Methylimidazole-4-sulfonyl fluoride.

  • Methyl Triflate (MeOTf) [Warning: Potent Alkylator] .

  • Dichloromethane (DCM), anhydrous.

Steps:

  • Dissolve 1 eq of the neutral sulfonyl imidazole precursor in anhydrous DCM (0.5 M).

  • Cool to 0°C under Nitrogen/Argon.

  • Dropwise add 1.05 eq of Methyl Triflate.

  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

  • Observation: The product usually precipitates as a white solid.

  • Workup: Filter the solid under inert atmosphere. Wash with cold DCM/Ether. Dry under vacuum.

  • Yield: Typically >90%. Use immediately or store at -20°C.

Protocol B: On-Resin N-Terminal Functionalization

This protocol converts the N-terminus of a resin-bound peptide into a Sulfamoyl Fluoride.

Reagents:

  • Peptide-Resin (Fmoc-deprotected, free amine).

  • Reagent: 1-Methyl-3-(fluorosulfonyl)imidazolium triflate (SuFEx-IT) (4 equiv).

  • Base: 1-Methylimidazole (NMI) or DIPEA (4 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Preparation: Swell the resin (approx. 0.1 mmol peptide) in DCM for 20 mins, then wash with ACN (3x).

  • Reaction Cocktail: Dissolve 4 equiv of SuFEx-IT and 4 equiv of Base in minimal ACN/DMF (approx. 2-3 mL).

  • Coupling: Add the cocktail to the resin. Shake/agitate at Room Temperature.

    • Time: Reaction is extremely fast. 30 minutes is usually sufficient.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Positive (Blue): Incomplete reaction. Repeat step 3.

    • Negative (Yellow/Colorless): Complete conversion to

      
      .
      
  • Washing: Wash resin with ACN (3x), DCM (3x), MeOH (3x), DCM (3x).

  • Cleavage: Cleave the peptide using standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Note: The Sulfamoyl Fluoride group is stable to TFA cleavage conditions.

  • Purification: HPLC (Water/Acetonitrile + 0.1% TFA). Avoid basic buffers (pH > 8) during purification to prevent premature hydrolysis.

Protocol C: Solution-Phase Lysine Modification

For modifying a specific Lysine side chain on a purified peptide.

  • Conditioning: Dissolve peptide (1 mM) in Phosphate Buffer (pH 7.5) / Acetonitrile (1:1 mixture).

  • Addition: Add 1.5 - 2.0 equiv of SuFEx-IT (dissolved in ACN).

  • Incubation: Stir at RT for 10–60 minutes. Monitor by LC-MS.[3]

    • Selectivity: At pH 7.5, the reagent prefers primary amines (Lys, N-term) over Tyrosine/Serine.

  • Quenching: Acidify with 0.1% Formic acid or TFA.

  • Purification: Direct injection onto Prep-HPLC.

Critical Technical Distinction (The "MISF" Reagent)

Warning: Do not confuse the Sulfonyl reagent described above with the Sulfinyl coupling reagent.

FeatureSuFEx Reagent (Topic of this Note)MISF Coupling Reagent (2025 Breakthrough)
Chemical Name Methylimidazolium Sulfonyl FluorideMethylimidazolium Sulfinyl Fluoride
Oxidation State Sulfur(VI) (

)
Sulfur(IV) (

)
Function Modifies peptide (adds warhead)Builds peptide (forms amide bond)
Reaction Partner Amine / PhenolCarboxylic Acid + Amine
Outcome Peptide-Sulfamoyl FluorideExtended Peptide Chain

If your goal is to synthesize the peptide backbone (Amide bond formation), refer to the protocol for "MISF-mediated Peptide Coupling" (Lai et al., 2025).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Hydrolysis of Warhead pH too high during workup.Keep pH < 8. Use Ammonium Bicarbonate or Formic Acid buffers for HPLC. Store lyophilized.
Incomplete Reaction (On-Resin) Reagent degraded by moisture.Use fresh SuFEx-IT. Ensure anhydrous solvents (ACN/DCM).
Side Reactions (Tyr/His) pH too high (>8.5).Lower pH to 7.0-7.5 to favor amine modification over phenolic SuFEx.
Precipitation Reagent insolubility in DCM.Switch to Acetonitrile (ACN) or DMF for the reaction step.

Workflow Visualization

Workflow Start Start: Protected Peptide on Resin Deprotect 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash 2. Wash (DCM/ACN) Deprotect->Wash React 3. Reaction with Methyl-Im-SO2F (SuFEx-IT, 4 eq, 30 min) Wash->React Check 4. Kaiser Test React->Check Check->React Positive (Blue) - Repeat Cleave 5. TFA Cleavage Check->Cleave Negative (Colorless) Final Final Product: Peptide-Sulfamoyl Fluoride Cleave->Final

Caption: Step-by-step workflow for on-resin installation of sulfonyl fluoride warheads.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., Sharpless, K. B., et al. (2018). "SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Proteins." Journal of the American Chemical Society. Link

  • Guo, T., et al. (2019). "A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt." Angewandte Chemie. Link

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[2] Chemical Science. Link

  • Sammis, G. M., et al. (2025).[1][4] "Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt." Communications Chemistry. Link(Included for disambiguation regarding the "sulfinyl" coupling reagent).

Sources

1-methyl-1H-imidazole-2-sulfonyl fluoride for covalent inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1-methyl-1H-imidazole-2-sulfonyl fluoride (MIFS) for Covalent Inhibitor Design

Introduction: Expanding the Covalent Drugging Landscape

Targeted covalent inhibitors (TCIs) have undergone a renaissance in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] By forming a stable, covalent bond with their protein target, these molecules can achieve a level of efficacy that is often unattainable with reversible inhibitors.[3][4] Historically, the focus of covalent inhibitor design has been overwhelmingly directed towards the nucleophilic cysteine residue. However, this limits the scope of druggable targets, as many protein binding sites lack a suitably positioned cysteine.[5]

This has spurred the development of novel electrophilic "warheads" capable of targeting other nucleophilic amino acid residues. Among the most promising are the sulfur(VI) fluorides (SVI-Fs), particularly sulfonyl fluorides (SFs).[5][6] These moieties exhibit a finely tuned reactivity, balancing stability in aqueous biological environments with the capacity to covalently modify a broad range of residues, including tyrosine, lysine, serine, threonine, and histidine.[7][8][9] This versatility significantly expands the druggable proteome.[6]

This guide focuses on a specific, highly useful reagent in this class: This compound (MIFS) . While bearing the core sulfonyl fluoride reactive group, its imidazole component confers unique properties relevant to its synthesis and application as a precursor or building block in the creation of sophisticated covalent probes and inhibitors.

Part 1: The Mechanism of Covalent Modification by Sulfonyl Fluorides

The action of a sulfonyl fluoride-based inhibitor is not a simple, one-step reaction. It is a carefully orchestrated two-step process that is fundamental to its efficacy and selectivity.[3][10] Understanding this mechanism is critical for successful inhibitor design.

  • Reversible Binding (Formation of the E•I Complex): Initially, the inhibitor (I) reversibly binds to the enzyme or protein target (E) within a specific binding pocket. This non-covalent interaction is governed by an inhibition constant (Kᵢ) and is driven by the inhibitor's recognition motif—the part of the molecule designed to fit snugly into the target site.[3][11] A lower Kᵢ indicates a tighter initial binding affinity.

  • Irreversible Covalent Bonding (Formation of the E-I Adduct): Once the inhibitor is correctly oriented within the binding pocket, the electrophilic sulfonyl fluoride warhead is positioned in close proximity to a nucleophilic amino acid residue. This proximity facilitates a chemical reaction, forming a stable covalent bond.[6] This step is characterized by the maximal potential rate of inactivation, kᵢₙₐ꜀ₜ.[3]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ, which accounts for both the initial binding affinity and the subsequent rate of covalent modification.[3][12]

The specific chemistry involves a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[5] The sulfur atom of the sulfonyl fluoride is highly electrophilic and is attacked by a nucleophilic side chain of a nearby amino acid (e.g., the hydroxyl of tyrosine or serine, the amine of lysine). This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide bond between the inhibitor and the protein.[13]

cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Covalent Modification (SuFEx) cluster_legend Key Parameters E Protein (E) EI Non-covalent Complex (E•I) E->EI k₁ I Inhibitor (I) (Recognition Motif + SO₂F) EI->E k₋₁ EI_chem E•I (Nucleophile poised) EI_final Covalent Adduct (E-I) + F⁻ EI_chem->EI_final k_inact K_i Kᵢ = k₋₁/k₁ (Binding Affinity) kinact_Ki k_inact/Kᵢ (Inactivation Efficiency)

Mechanism of Two-Step Covalent Inhibition.

Part 2: Application Notes for MIFS-Based Inhibitor Design

Target Selection: Beyond Cysteine

The primary advantage of using a sulfonyl fluoride warhead is the ability to target a wider range of nucleophilic residues. When evaluating a protein of interest, computational modeling and structural analysis (e.g., of existing crystal structures) are invaluable for identifying potential target residues in or near the binding site.

Key Targetable Residues for Sulfonyl Fluorides:

  • Tyrosine (Tyr): The hydroxyl group is an excellent nucleophile for SuFEx chemistry. Targeting Tyr has been successfully demonstrated for several proteins.[5][14]

  • Lysine (Lys): The primary amine of the lysine side chain readily reacts to form a very stable sulfonamide linkage.[5][9]

  • Serine (Ser) & Threonine (Thr): These hydroxyl-containing residues, especially when activated within an enzyme's active site (e.g., serine proteases), are prime targets.[9]

  • Histidine (His): The imidazole side chain can also act as a nucleophile, expanding the targeting options.[5]

Probe Design and Synthesis Considerations

A successful covalent probe based on a sulfonyl fluoride warhead consists of two key components:

  • Recognition Scaffold: This portion of the molecule is responsible for the initial, high-affinity non-covalent binding (Kᵢ) to the target protein. Its design is based on known binders, fragment screening, or computational modeling.

  • Electrophilic Warhead: The sulfonyl fluoride group provides the covalent reactivity.

For experimental validation and proteomic studies, a third component is often included: 3. Reporter Tag: A terminal alkyne or azide group is frequently incorporated into the probe's structure.[14] This "clickable" handle allows for the subsequent attachment of reporter molecules (e.g., biotin for enrichment or a fluorophore for imaging) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).[15]

The synthesis of sulfonyl fluorides can be achieved via several routes, such as fluoride exchange from sulfonyl chlorides.[16] Specifically, reagents like this compound can serve as valuable building blocks or precursors in these synthetic pathways.[17][18]

Data Presentation: Reactivity Comparison of Sulfur(VI) Fluoride Warheads

The choice of electrophile is a critical design decision. The local protein microenvironment heavily influences reactivity, but inherent differences exist between classes of SVI-F warheads.[19]

Probe TypeCommon Target Residue(s)General Relative ReactivityKey Characteristics
Aryl Sulfonyl Fluoride (SF) Tyrosine, Lysine, SerineHighWell-balanced reactivity and stability; widely used in chemical biology probes.[7][19]
Aryl Fluorosulfate (FS) Tyrosine, HistidineModerateGenerally less reactive than SFs, potentially offering greater selectivity.[8][19]
Sulfamoyl Fluoride (NR₂-SO₂F) LysineLowLower intrinsic reactivity makes them highly dependent on the protein microenvironment, which can be leveraged for high selectivity.[19][20]

Part 3: Experimental Protocols

The following protocols provide a framework for the key experimental workflows involved in characterizing a MIFS-based covalent inhibitor.

Protocol 1: In Vitro Confirmation of Covalent Labeling

Objective: To confirm that the inhibitor forms a covalent adduct with the purified target protein.

Materials:

  • Purified target protein of known concentration.

  • MIFS-based inhibitor stock solution (e.g., 10 mM in DMSO).

  • Reaction buffer (e.g., PBS or Tris, pH 7.4).

  • LC-MS system for intact protein analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein (final concentration 1-5 µM) and the inhibitor (final concentration 10-50 µM, a 5-10 fold molar excess) in reaction buffer. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Incubation: Incubate the reaction at a set temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).

  • Sample Preparation for MS: Quench the reaction if necessary (e.g., by adding formic acid). Desalt the protein sample using a C4 ZipTip or similar device according to the manufacturer's protocol.

  • LC-MS Analysis: Analyze the desalted protein by LC-MS. Deconvolute the resulting mass spectrum to determine the protein's molecular weight.

  • Data Analysis: Compare the molecular weight of the inhibitor-treated protein with the control. A mass shift corresponding to the mass of the inhibitor (minus the mass of hydrogen fluoride, HF) confirms covalent adduct formation.[14]

Protocol 2: Kinetic Characterization (kᵢₙₐ꜀ₜ and Kᵢ Determination)

Objective: To determine the kinetic parameters that define the inhibitor's efficiency. The progress curve method is described here.

Materials:

  • Enzyme target.

  • MIFS-based inhibitor.

  • Substrate for the enzyme that produces a detectable signal (e.g., absorbance or fluorescence).

  • Plate reader capable of kinetic measurements.

  • Assay buffer.

Procedure:

  • Assay Optimization: First, determine the Michaelis-Menten constant (Kₘ) for the substrate under the planned assay conditions to ensure the experiment is run at a substrate concentration well below Kₘ.

  • Kinetic Measurement:

    • In a multi-well plate, add varying concentrations of the inhibitor to the assay buffer.

    • Initiate the reaction by adding the enzyme.

    • Immediately after adding the enzyme, add the substrate.

    • Monitor the reaction progress (product formation) over time in the plate reader.

  • Data Analysis:

    • The resulting progress curves will show a time-dependent decrease in reaction rate for a covalent inhibitor.[21]

    • Fit the data for each inhibitor concentration to the equation for irreversible inhibition to obtain the observed rate of inactivation (kₒᵦₛ).

    • Plot the calculated kₒᵦₛ values against the inhibitor concentration.

    • Fit this secondary plot to the appropriate saturation kinetics equation. The maximum value of the curve represents kᵢₙₐ꜀ₜ, and the concentration of inhibitor that gives half-maximal kₒᵦₛ is the Kᵢ.[3][21] The ratio kᵢₙₐ꜀ₜ/Kᵢ can then be calculated.

cluster_workflow Kinetic Characterization Workflow start Prepare serial dilutions of MIFS inhibitor assay Run enzyme progress curve assay (Substrate + Enzyme + Inhibitor) start->assay measure Measure product formation over time (kinetic read) assay->measure plot1 Plot Progress Curves ([Product] vs. Time) measure->plot1 calc_kobs Fit curves to extract k_obs for each [Inhibitor] plot1->calc_kobs plot2 Plot k_obs vs. [Inhibitor] calc_kobs->plot2 calc_final Fit saturation curve to determine k_inact and Kᵢ plot2->calc_final report Calculate Efficiency: k_inact / Kᵢ calc_final->report

Workflow for Determining Covalent Kinetic Parameters.
Protocol 3: Cellular Target Engagement and Selectivity Profiling (ABPP)

Objective: To identify the protein targets of a MIFS-based probe in a complex cellular environment and assess its selectivity.

Materials:

  • Cultured cells.

  • Alkyne-tagged MIFS-based probe.

  • Lysis buffer (containing protease inhibitors).

  • Click chemistry reagents: Azide-biotin tag, copper(I) source (e.g., CuSO₄ and a reducing agent), ligand (e.g., TBTA).

  • Streptavidin-coated beads.

  • Mass spectrometer for proteomic analysis.

Procedure:

  • Cell Treatment: Treat live cells with the alkyne-tagged MIFS probe for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest and lyse the cells. Collect the proteome (cell lysate).

  • Click Chemistry: To the cell lysate, add the azide-biotin tag and the click chemistry reagents. This will attach a biotin handle to any protein that has been covalently labeled by the alkyne probe.

  • Enrichment: Incubate the biotinylated lysate with streptavidin beads to capture the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were captured.

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the vehicle control are identified as targets of the covalent probe.[15][22] This method can also be adapted for competitive profiling, where cells are pre-treated with a non-tagged inhibitor to see if it prevents labeling by the tagged probe, thus confirming on-target engagement in a cellular context.[14]

cluster_abpp Cellular Target ID Workflow (ABPP) cell_treat 1. Treat live cells with alkyne-tagged MIFS probe lysis 2. Harvest cells and prepare proteome cell_treat->lysis click 3. 'Click' on Biotin-Azide tag lysis->click enrich 4. Enrich biotinylated proteins with Streptavidin beads click->enrich digest 5. On-bead digestion to peptides (Trypsin) enrich->digest ms 6. Analyze peptides by LC-MS/MS digest->ms identify 7. Identify enriched proteins (Targets) ms->identify

Activity-Based Protein Profiling (ABPP) Workflow.

Conclusion

The development of covalent inhibitors targeting non-cysteine residues is a frontier in chemical biology and drug discovery. Sulfonyl fluorides, and the synthetic precursors used to create them like this compound, are central to this effort. By providing a warhead with balanced reactivity and broad targeting scope, they empower researchers to probe and inhibit proteins previously considered "undruggable." The systematic application of the biochemical, kinetic, and proteomic protocols outlined in this guide will facilitate the rational design and rigorous validation of the next generation of targeted covalent therapies.

References

  • Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
  • Zinovjev, D. A., & Pavan, G. M. (2025, May 29). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Mader, L. K., & Keillor, J. W. (2025, March 20). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing.
  • Zinovjev, D. A., & Pavan, G. M. (2025, May 29). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • CarnaBio USA, Inc. (2020, November 27). Kinetic analysis of covalent and irreversible inhibitors.
  • Am Ende, C. W., et al. (n.d.). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH.
  • BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar [Video]. YouTube.
  • Various Authors. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
  • ACS Pharmacology & Translational Science. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
  • OTAVA. (n.d.). OTAVA Covalent Inhibitors Library.
  • Grimster, N. P., et al. (2023, January 17). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • PubMed - NIH. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
  • Jones, L. H. (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes.
  • University of Amsterdam. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology.
  • WuXi Biology. (n.d.). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • BenchChem. (2025). The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide.
  • University of Szeged. (n.d.). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations.
  • MDPI. (2023, April 5). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
  • PubMed. (2020, December 28). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations.
  • Narayanan, A., & Jones, L. H. (2015, January 9). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.
  • Rothweiler, E. M., & Huber, K. V. M. (2023). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Nuffield Department of Medicine.
  • Journal of Medicinal Chemistry. (2025, August 13). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies.
  • Montclair State University. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.
  • Communications Chemistry. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.
  • IQ Proteomics. (2025). Covalent Inhibitor Profiling.
  • ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties.
  • Wilson, A. J., et al. (n.d.). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads.
  • PubMed Central (PMC). (2023, February 10). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents.
  • Sigma-Aldrich. (n.d.). This compound.
  • Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange.
  • The Journal of Organic Chemistry - ACS Publications. (2024, February 22). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent.
  • PubMed. (2025, February 15). Innovative design and potential applications of covalent strategy in drug discovery.
  • Wiley Online Library. (2026, February 5). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads.
  • PubChem. (n.d.). This compound.

Sources

Application Note: Context-Dependent Proteome Profiling with Sulfonyl Fluoride (SuFEx) Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Covalent Profiling

Traditional Activity-Based Protein Profiling (ABPP) relied heavily on warheads targeting catalytic nucleophiles (e.g., fluorophosphonates for serine hydrolases). However, the drug discovery landscape has shifted toward targeting non-catalytic residues to expand the "druggable" proteome.

Sulfonyl Fluorides (SFs) have emerged as the premier tool for this "Residue-Agnostic" or "Context-Dependent" profiling. Unlike highly reactive alpha-chloroacetamides (which target cysteine indiscriminately), SFs possess a unique "Sleeping Beauty" reactivity profile. They are kinetically stable in aqueous physiological buffers but become hyper-reactive when positioned within a protein pocket that offers the correct geometry and proton-shuttling environment.

This guide details the application of SuFEx (Sulfur-Fluoride Exchange) chemistry for global proteomic profiling.[1] Unlike standard ABPP, this protocol captures not just active sites, but ligandable pockets across Tyrosine, Lysine, Histidine, and Serine residues.

Mechanism of Action: SuFEx Chemistry

The power of SF probes lies in their environmental sensitivity. In free solution, the S(VI)-F bond is stable and resistant to hydrolysis. Upon binding to a protein, specific micro-environmental factors (hydrogen bond donors, local pH, electrostatic steering) activate the fluoride leaving group, allowing a nearby nucleophile to attack the sulfur center.

DOT Diagram: SuFEx Reaction Mechanism

SuFEx_Mechanism Probe Sulfonyl Fluoride Probe (R-SO2-F) Complex Non-Covalent Encounter Complex Probe->Complex Binding Protein Target Protein (Nucleophile: Tyr/Lys/His) Protein->Complex Transition Transition State (Fluoride Displacement) Complex->Transition Context-Specific Activation Adduct Covalent Adduct (R-SO2-Protein) Transition->Adduct SuFEx Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride

Figure 1: The SuFEx mechanism relies on protein-templated activation, ensuring that labeling occurs only within specific binding pockets rather than on solvent-exposed surfaces.

Experimental Design Strategy

Probe Selection
  • Broad Spectrum: Aryl-SF probes (e.g., SF-1) are used for global ligandability mapping.

  • Directed: Scaffold-SF probes (e.g., Kinase inhibitor-SF) are used to assess target engagement and off-target profiles of specific drug candidates.

The "Click" Advantage

Most modern SF profiling uses a two-step strategy:

  • Probe: Contains the SF warhead and a bio-orthogonal handle (Alkyne).

  • Tag: A Reporter (Biotin-Azide or Fluophore-Azide) is attached post-labeling via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

  • Why? Small alkyne handles minimally perturb the probe's binding affinity compared to bulky biotin tags.

Detailed Protocol: Global SuFEx Profiling

Phase A: Sample Preparation & Probe Labeling

Reagents:

  • Cell Lysate (1-2 mg/mL in PBS, pH 7.4). Critical: Avoid Tris or primary amine buffers if profiling Lysine reactivity, although SFs are generally tolerant. PBS or HEPES is preferred.

  • SF-Alkyne Probe (Stock: 10 mM in DMSO).

  • "Click" Reagents: CuSO4 (50 mM), TCEP (50 mM), TBTA Ligand (10 mM), Biotin-Azide (10 mM).

Protocol:

  • Lysis: Lyse cells in PBS containing protease inhibitors (EDTA-free).

    • Expert Insight: Do not add DTT or Mercaptoethanol. Strong reducing nucleophiles can quench the SF probe or reduce the azide tag later.

  • Probe Incubation:

    • Add SF-Alkyne probe to lysate (Final Conc: 10–100 µM).

    • Vehicle Control: Add equivalent volume of DMSO to a separate sample.

    • Incubate for 60 minutes at 37°C or overnight at RT (SFs are slow reactors compared to acrylamides).

  • Click Chemistry (CuAAC):

    • To the labeled lysate, add sequentially:

      • 100 µM Biotin-Azide

      • 1 mM TCEP (Freshly prepared)

      • 100 µM TBTA[1]

      • 1 mM CuSO4

    • Vortex and incubate for 1 hour at Room Temperature (RT).

  • Precipitation:

    • Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe.

    • Spin at 10,000 x g for 5 mins. Discard supernatant.

    • Wash pellet twice with cold Methanol. Air dry.

Phase B: Enrichment & On-Bead Digestion
  • Resolubilization: Dissolve protein pellet in 500 µL of 1.2% SDS / PBS. Heat at 80°C for 5 mins to ensure denaturation.

  • Dilution: Dilute to 0.2% SDS using PBS (SDS must be <0.2% for Streptavidin binding).

  • Enrichment:

    • Add 50 µL Streptavidin-Agarose beads.

    • Rotate overnight at 4°C.

  • Stringent Washing:

    • Wash beads 1x with 1% SDS/PBS.

    • Wash 2x with PBS.

    • Wash 2x with Water (to remove salts for MS).

  • Reduction/Alkylation (On-Bead):

    • Resuspend beads in 6 M Urea/PBS.

    • Add 10 mM DTT (30 min, 55°C).

    • Add 20 mM Iodoacetamide (30 min, RT, dark).

  • Digestion:

    • Dilute Urea to <2 M with 50 mM Ammonium Bicarbonate.

    • Add Sequencing Grade Trypsin (1 µg).

    • Incubate overnight at 37°C with shaking.

  • Elution: Collect supernatant (contains peptides). Acidify with Formic Acid (to 1%) and desalt using C18 StageTips.

Workflow Visualization

ABPP_Workflow cluster_0 Phase A: Labeling cluster_1 Phase B: Proteomics Lysate Cell Lysate (PBS pH 7.4) Probe Add SF-Alkyne (10-100 µM) Lysate->Probe Click CuAAC Click (+ Biotin-Azide) Probe->Click 1-4 hrs Precip Protein Precipitation (Remove free probe) Click->Precip Enrich Streptavidin Enrichment Precip->Enrich Solubilize & Bind Digest On-Bead Trypsin Digestion Enrich->Digest Wash & Digest LCMS LC-MS/MS Analysis Digest->LCMS

Figure 2: End-to-end workflow for Sulfonyl Fluoride ABPP, highlighting the critical transition from chemical labeling to proteomic analysis.

Data Analysis & Interpretation

Mass Spectrometry Settings
  • Instrument: Orbitrap or Q-TOF (High Resolution is required).

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred.

  • Search Engine: MaxQuant, Comet, or pFind.

Defining the Modification

This is the most critical step for bioinformatics.

  • Reaction: R-SO2-F + Protein-NuH

    
     R-SO2-Nu-Protein + HF
    
  • Mass Shift Calculation:

    
    
    
    
    
  • Target Residues: Configure the search for variable modifications on Tyr (Y), Lys (K), Ser (S), Thr (T), His (H) .

    • Note: Unlike FP probes (Ser only) or IA probes (Cys only), SF probes are promiscuous regarding residue type but specific regarding context.

Quantitative Data Summary Table
ParameterStandard ABPP (FP/IA)SuFEx ABPP (SF)
Primary Target Ser (Hydrolases) or CysTyr, Lys, His, Ser, Thr
Reactivity Driver Catalytic MechanismPocket Environment / H-Bonding
Stability Variable (Hydrolysis risk)High (Stable in buffer)
Labeling Time Fast (mins)Slow (1-4 hours)
Mass Shift Probe Mass - Leaving GroupProbe Mass - 19.00 Da
Control Heat Denaturation (Usually active site is lost)Heat Denaturation (Labeling is abolished)

Expert Insight: The heat denaturation control is the ultimate validation for SF probes. If the probe labels the denatured protein equally well as the native protein, it is acting as a non-specific alkylator/acylator, not a context-dependent SuFEx probe.

Troubleshooting & Validation

Issue: Low Enrichment / Few IDs

  • Cause: Inefficient Click Reaction.

  • Solution: Ensure TCEP is fresh. Oxygen inhibits CuAAC; keep tubes closed or flush with N2. Increase probe concentration to 100 µM.

Issue: High Background / Non-Specific Binding

  • Cause: Incomplete washing of beads.

  • Solution: The SDS wash (1%) is critical. Non-covalent binders must be stripped. Use 6M Urea during the reduction/alkylation step to further denature on-bead proteins.

Issue: "Neutral Loss" in Spectra

  • Observation: SF-modified peptides often show a neutral loss of SO2 or the aryl moiety during fragmentation.

  • Solution: Enable "Dependent Peptides" or "Open Search" in your software to account for characteristic fragmentation patterns.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., & Kelly, J. W. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry. [Link][2]

  • Cravatt, B. F., et al. (2017). "Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes." Journal of the American Chemical Society. [Link][3]

  • Hsu, K. L., et al. (2020). "Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry." Journal of the American Chemical Society. [Link][3]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

Sources

Application Notes and Protocols: Chemoproteomic Strategies for Target Identification with 1-methyl-1H-imidazole-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Broader Druggable Proteome with 1-methyl-1H-imidazole-2-sulfonyl fluoride (MISF)

The landscape of drug discovery is in a perpetual state of evolution, constantly seeking innovative modalities to engage previously "undruggable" targets. Covalent inhibitors have re-emerged as a powerful strategy, offering the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1][2] Within the arsenal of electrophilic warheads used to forge these irreversible bonds, sulfonyl fluorides (SFs) have garnered significant attention.[3][4] Unlike traditional cysteine-directed electrophiles, SFs exhibit a broader reactivity profile, capable of forming stable covalent adducts with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[4][5] This expanded targeting scope opens up a vast new territory of the proteome for therapeutic intervention.

This guide focuses on a specific, yet promising, sulfonyl fluoride scaffold: This compound (MISF) . While extensive literature details the application of aryl sulfonyl fluorides, the unique electronic and steric properties of the methyl-imidazole moiety of MISF suggest a distinct reactivity profile that warrants exploration in chemoproteomics. The imidazole ring, a common motif in biologically active molecules, may confer favorable properties such as improved solubility and unique interactions within protein binding sites. Although primarily documented in the context of peptide synthesis, the inherent reactivity of the sulfonyl fluoride group in MISF makes it an intriguing candidate for development as a chemoproteomic probe.[6][7]

This document serves as a comprehensive guide for researchers, providing the foundational knowledge and detailed protocols to leverage MISF and its derivatives for target identification and validation. We will explore its application in Activity-Based Protein Profiling (ABPP), mass spectrometry-based proteomic analysis, and subsequent target validation strategies, offering a roadmap to navigate this exciting frontier of covalent ligand discovery.

The Chemistry of Target Engagement: Reactivity of Sulfonyl Fluorides

The utility of sulfonyl fluorides as covalent probes stems from their "tunable" reactivity. The electrophilicity of the sulfur atom can be modulated by the electronic properties of the attached aromatic or heterocyclic ring.[4] This allows for the design of probes with a balance of stability in aqueous environments and reactivity towards target nucleophiles. The general mechanism involves the nucleophilic attack of an amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[5]

Key Amino Acid Targets for Sulfonyl Fluorides:

Amino AcidNucleophilic GroupReactivity Context
Tyrosine Phenolic hydroxylOften enhanced in binding pockets with nearby basic residues.[8]
Lysine ε-aminoReactivity is dependent on the pKa of the side chain, which can be lowered in specific microenvironments.[9]
Serine HydroxylA primary target for many sulfonyl fluorides, particularly in the active sites of serine hydrolases.[10]
Histidine Imidazole nitrogenCan act as a nucleophile, particularly when appropriately positioned in a protein active site.[5]

The imidazole moiety in MISF is expected to influence its reactivity profile compared to more common aryl sulfonyl fluorides, potentially altering its selectivity for different amino acid residues.

Experimental Design: Crafting a Chemoproteomic Workflow with MISF

A successful chemoproteomic experiment hinges on a well-designed workflow. The following diagram illustrates a comprehensive strategy for target identification using a hypothetical MISF-based probe. This workflow is divided into three main phases: Probe Application , Proteomic Analysis , and Target Validation .

Chemoproteomic_Workflow cluster_0 Phase 1: Probe Application cluster_1 Phase 2: Proteomic Analysis cluster_2 Phase 3: Target Validation a1 Design & Synthesize MISF-based Probes (e.g., with alkyne tag) a2 Cell Culture or Lysate Preparation a3 Probe Incubation (Direct or Competitive) a2->a3 b1 Bioorthogonal Ligation ('Click' Chemistry) a3->b1 Labeled Proteome b2 Protein Enrichment (e.g., Streptavidin beads) b1->b2 b3 On-bead Digestion (Trypsin) b2->b3 b4 LC-MS/MS Analysis b3->b4 c1 Data Analysis & Candidate Prioritization b4->c1 MS Data c2 Biochemical Assays (e.g., enzyme activity) c1->c2 c3 Cellular Thermal Shift Assay (CETSA) c1->c3 c4 Genetic Validation (e.g., siRNA, CRISPR) c1->c4 caption Figure 1. A comprehensive chemoproteomic workflow using MISF-based probes.

Caption: Figure 1. A comprehensive chemoproteomic workflow using MISF-based probes.

Part 1: Probe Design and Synthesis

For effective target identification, the core MISF scaffold needs to be functionalized with a reporter handle. A common and versatile approach is the incorporation of a terminal alkyne, which allows for subsequent bioorthogonal ligation ("click" chemistry) to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[11]

Protocol 1: Hypothetical Synthesis of an Alkyne-Tagged MISF Probe

This protocol is a conceptual outline based on established synthetic routes for similar probes.

  • Synthesis of a suitable precursor: Start with a derivative of 1-methyl-1H-imidazole that has a functional group amenable to linking, for example, a protected amino or hydroxyl group.

  • Sulfonylation: React the precursor with sulfuryl chloride to generate the corresponding sulfonyl chloride.

  • Fluorination: Convert the sulfonyl chloride to the sulfonyl fluoride using a mild fluorinating agent like potassium bifluoride.[12][13]

  • Linker Attachment: Deprotect the functional group and couple it to a linker containing a terminal alkyne using standard amide or ether bond-forming reactions.

  • Purification and Characterization: Purify the final probe using column chromatography and confirm its identity and purity via NMR and mass spectrometry.

Part 2: Activity-Based Protein Profiling (ABPP) Protocols

ABPP is a powerful technique to identify and quantify the active members of entire enzyme families within a complex proteome.[10] A MISF-based probe can be used in both a direct and a competitive ABPP format.

Protocol 2: Direct ABPP for Target Identification

This protocol aims to identify all proteins that are covalently labeled by the MISF-alkyne probe.

  • Proteome Preparation: Prepare cell lysates from the biological system of interest in a suitable buffer (e.g., PBS or Tris-HCl) without detergents that might interfere with protein structure. Determine the protein concentration using a standard method like the BCA assay.

  • Probe Labeling: Incubate the proteome (typically 1 mg/mL) with the MISF-alkyne probe at a final concentration of 1-10 µM for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • Click Chemistry: To the labeled proteome, add the following click-chemistry reagents in order: biotin-azide (final concentration 100 µM), Tris(2-carboxyethyl)phosphine (TCEP, final concentration 1 mM), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, final concentration 100 µM), and copper(II) sulfate (final concentration 1 mM). Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold methanol and incubate at -80°C for at least 2 hours.

  • Protein Enrichment: Centrifuge to pellet the proteins, wash with cold methanol, and resuspend the pellet in a buffer containing SDS. Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to enrich for biotinylated (i.e., probe-labeled) proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing urea and dithiothreitol (DTT) to denature and reduce the proteins. Alkylate cysteine residues with iodoacetamide. Finally, digest the proteins on-bead with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS to identify the enriched proteins.

Protocol 3: Competitive ABPP for Target Engagement and Selectivity

This protocol is used to assess the ability of a non-tagged "competitor" molecule (e.g., a drug candidate) to bind to a target and prevent its labeling by the MISF-alkyne probe.[14][15] This is a powerful method to confirm target engagement and assess the selectivity of a compound across the proteome.

  • Proteome Preparation: Prepare cell lysates as described in Protocol 2.

  • Competitive Incubation: Pre-incubate the proteome with varying concentrations of the competitor compound (or DMSO vehicle control) for 30-60 minutes at 37°C.

  • Probe Labeling: Add the MISF-alkyne probe to a final concentration of 1 µM and incubate for 1 hour at 37°C.

  • Downstream Processing: Proceed with click chemistry, protein enrichment, digestion, and LC-MS/MS analysis as described in Protocol 2.

  • Data Analysis: Quantify the relative abundance of peptides from the probe-labeled proteins in the competitor-treated samples versus the DMSO control. A decrease in the signal for a particular protein in the presence of the competitor indicates that the competitor binds to that protein.

Part 3: Mass Spectrometry Data Analysis

The raw data from the LC-MS/MS analysis needs to be processed to identify the labeled proteins and, ideally, the specific sites of modification.

Data Analysis Workflow:

  • Database Searching: Use a search algorithm (e.g., Sequest, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database.

  • Protein Identification: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.

  • Site of Modification Analysis: For high-resolution mass spectrometers, it is possible to identify the specific peptide that is modified by the probe. This is done by searching for the mass of the MISF probe covalently attached to a nucleophilic amino acid residue as a variable modification. This provides crucial information about the binding site of the probe.[16]

  • Quantitative Analysis (for Competitive ABPP): Utilize label-free quantification or isotopic labeling strategies (e.g., TMT, SILAC) to determine the relative abundance of each identified protein between the competitor-treated and control samples.[17] Tools like coADAPTr can aid in the analysis of covalent labeling data.[18]

Part 4: Target Validation

Identifying a protein that is covalently labeled by a MISF-based probe is the first step. The next crucial phase is to validate that this interaction is functionally relevant.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[19][20][21] It is based on the principle that the binding of a ligand, including a covalent one, can alter the thermal stability of the target protein.[19]

  • Cell Treatment: Treat intact cells with the MISF-based compound or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control indicates that the compound has engaged and stabilized the target protein.

Biochemical Validation:

Once a target is identified and confirmed to be engaged in cells, its functional relevance should be assessed using biochemical assays.[1]

  • Enzyme Activity Assays: If the identified target is an enzyme, test the ability of the MISF compound to inhibit its activity in vitro.

  • Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of the interaction between the MISF compound and the purified target protein.

Genetic Validation:

To causally link the engagement of the target protein to a cellular phenotype, genetic methods can be employed.

  • siRNA/shRNA Knockdown: Reduce the expression of the target protein and assess whether this phenocopies the effect of the MISF compound.

  • CRISPR/Cas9 Knockout or Mutation: Generate cell lines where the target gene is knocked out or the specific amino acid that is modified by the MISF probe is mutated. These cells should be resistant to the phenotypic effects of the compound.

Conclusion

This compound represents a novel and exciting scaffold for the development of chemoproteomic probes. Its unique chemical properties hold the potential to explore new regions of the proteome and identify novel drug targets. The strategies and protocols outlined in this guide provide a comprehensive framework for researchers to harness the power of MISF in their drug discovery endeavors. By combining thoughtful probe design, robust chemoproteomic workflows, and rigorous target validation, the scientific community can continue to expand the "druggable" proteome and develop the next generation of therapeutics.

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Retrieved February 14, 2026, from [Link]

  • Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr): A Proteome-Wide Data Analysis Platform for Covalent Labeling Experiments | Journal of the American Society for Mass Spectrometry. (2024, October 2). Retrieved February 14, 2026, from [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

  • CETSA. (n.d.). Retrieved February 14, 2026, from [Link]

  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. (n.d.). Retrieved February 14, 2026, from [Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine | Chemical Reviews. (2025, May 22). Retrieved February 14, 2026, from [Link]

  • CLEAN - Covalent Labelling Estimation And Normalization - Mass Spec Studio. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed. (2021, December 16). Retrieved February 14, 2026, from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). Retrieved February 14, 2026, from [Link]

  • Chemoproteomic methods for covalent drug discovery - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. (2022, February 17). Retrieved February 14, 2026, from [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Current Advances in CETSA - Frontiers. (2022, June 9). Retrieved February 14, 2026, from [Link]

  • MS-Based Covalent Binding Analysis - ICE Bioscience. (n.d.). Retrieved February 14, 2026, from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (2023, April 5). Retrieved February 14, 2026, from [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling - MDPI. (2020, December 18). Retrieved February 14, 2026, from [Link]

  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors | Nucleic Acids Research | Oxford Academic. (2020, October 17). Retrieved February 14, 2026, from [Link]

  • Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D. (2021, February 9). Retrieved February 14, 2026, from [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. (2023, January 17). Retrieved February 14, 2026, from [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC. (2023, April 14). Retrieved February 14, 2026, from [Link]

  • Activity-based Protein Profiling - SciSpace. (2018, January 22). Retrieved February 14, 2026, from [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). (2017, October 20). Retrieved February 14, 2026, from [Link]

  • Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors | ACS Chemical Biology. (2018, September 10). Retrieved February 14, 2026, from [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange - Lirias. (n.d.). Retrieved February 14, 2026, from [Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent | The Journal of Organic Chemistry. (2024, February 22). Retrieved February 14, 2026, from [Link]

  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC - NIH. (2025, February 22). Retrieved February 14, 2026, from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Retrieved February 14, 2026, from [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange | Request PDF. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed. (2013, April 18). Retrieved February 14, 2026, from [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - Scholarly Publications Leiden University. (2017, June 9). Retrieved February 14, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved February 14, 2026, from [Link]

  • An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules | ChemRxiv. (2024, September 18). Retrieved February 14, 2026, from [Link]

  • Target Identification Using Chemical Probes - PubMed. (2018, October 24). Retrieved February 14, 2026, from [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025, December 5). Retrieved February 14, 2026, from [Link]

  • Principle of competitive ABPP. (a) An activity-based probe (ABP) reacts... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. (2025, November 25). Retrieved February 14, 2026, from [Link]

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (2020, January 6). Retrieved February 14, 2026, from [Link]

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed. (2020, May 21). Retrieved February 14, 2026, from [Link]

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Workflow of target identification with immobilized probes of natural... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Target identification of natural products and bioactive compounds using affinity-based probes - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • (PDF) Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms - ResearchGate. (2025, August 7). Retrieved February 14, 2026, from [Link]

  • Identification of Four Novel Types of in Vitro Protein Modifications - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. (2021, June 25). Retrieved February 14, 2026, from [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

  • Formalin-Fixed Paraffin-Embedded Tissues—An Untapped Biospecimen for Biomonitoring DNA Adducts by Mass Spectrometry - MDPI. (2018, June 1). Retrieved February 14, 2026, from [Link]

Sources

Application Note: Strategies for Labeling Functional Tyrosine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: From Site-Selective Bioconjugation to Proximity-Dependent Mapping

Introduction: The Tyrosine Paradox

In the landscape of protein bioconjugation, Cysteine (nucleophilic thiol) and Lysine (abundant amine) have historically dominated. However, Tyrosine (Tyr, Y) presents a unique and powerful alternative for functional labeling.

Why Tyrosine?

  • Amphiphilicity: Unlike hydrophobic aromatics (Phe, Trp), the phenolic hydroxyl group (

    
    ) allows Tyrosine to reside at the protein surface or be buried in active sites.
    
  • Redox Activity: Tyrosine is the gateway to radical chemistry in proteins (e.g., Photosystem II, Ribonucleotide Reductase).

  • Functional Criticality: It is a key node in signal transduction (phosphorylation) and protein-protein interfaces (hotspots).

The Challenge: The phenol group is less nucleophilic than a thiol and less abundant than amines. Achieving selectivity over Tryptophan (which is also electron-rich) and Histidine requires precise chemical tuning.

This guide details three distinct methodologies for targeting Tyrosine, categorized by experimental scale and intent:

  • Chemical Bioconjugation: For ADCs and isolated protein modification (PTAD & Diazonium).

  • Chemoproteomics: For mapping reactive "functional" tyrosines in lysates (SuTEx).

  • Proximity Labeling: For mapping spatial interactomes in live cells (APEX2).[1][2]

Module A: Chemical Bioconjugation (Isolated Proteins)

Method 1: The Ene-Type Reaction (PTAD)

The reaction of 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTAD) with Tyrosine is currently the "gold standard" for site-selective labeling in neutral aqueous buffers. It proceeds via a rapid Ene-like reaction followed by a dehydration step.

Mechanism & Workflow

The PTAD reagent is electrophilic and reacts with the electron-rich phenol ring of Tyrosine.[3] Unlike diazonium salts, PTAD derivatives are generally bio-orthogonal and do not produce colored azo-adducts, making them ideal for Antibody-Drug Conjugates (ADCs).

PTAD_Mechanism PTAD PTAD Reagent (Electrophilic) Complex Ene-Reaction Intermediate PTAD->Complex Attack on ortho-carbon Tyr Tyrosine Residue (Phenol) Tyr->Complex Product Stable C-C Bond (Tyrosine Conjugate) Complex->Product Re-aromatization

Figure 1: Simplified mechanism of PTAD-mediated Tyrosine bioconjugation.

Protocol: PTAD Labeling of a Recombinant Protein

Reagents:

  • Protein of Interest (

    
     in PBS, pH 7.4).
    
  • PTAD-Azide or PTAD-Linker (Freshly prepared or commercially available stable precursor).

  • Buffer: 100 mM Phosphate Buffer (pH 7.4) / Acetonitrile (MeCN) mixture.[4]

  • Quencher: Tris-HCl.

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the protein is in a buffer free of primary amines if possible (though PTAD is Tyr-selective, Tris can scavenge excess reagent). Phosphate buffer is ideal.

  • Solvent Prep: PTAD reagents are often unstable in water over long periods. Dissolve the PTAD reagent in dry MeCN to create a

    
     stock.
    
  • Reaction Setup:

    • Dilute protein to

      
       in 100 mM Phosphate Buffer (pH 7.4).
      
    • Add MeCN to reach a final solvent ratio of 10-20% MeCN (improves PTAD solubility and reactivity).

    • Add PTAD stock to the protein solution.

    • Ratio: Use a 4:1 to 10:1 molar excess of PTAD over Tyrosine residues.

  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes. The red/pink color of the PTAD solution will fade as it reacts or hydrolyzes.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted PTAD.

  • Purification: Remove excess small molecules via Zeba spin columns or dialysis.

Critical Note: PTAD hydrolyzes in water. The key to success is "fresh stock, fast addition."

Method 2: Diazonium Coupling (Azo Coupling)

Diazonium salts react with activated aromatic rings (Tyr, His) via electrophilic aromatic substitution to form azo compounds.

  • Selectivity Tip: At pH 9, Tyrosine (phenolate) is highly reactive. At pH 6-7, Histidine becomes a major competitor. For Tyrosine specificity, maintain pH 8.5–9.0 .

  • Utility: Excellent for introducing radiolabels (

    
    , 
    
    
    
    ) or for "click-and-release" strategies where the azo bond can be cleaved later with sodium dithionite.

Module B: Chemoproteomics (Complex Systems)

Emerging Method: Sulfur-Triazole Exchange (SuTEx)

For researchers asking "Which tyrosines are functional?", SuTEx offers a way to map hyper-reactive tyrosines across the proteome.[5][6]

Concept: SuTEx probes contain a sulfonyl-triazole leaving group.[7] They react with nucleophilic tyrosines (often in catalytic sites or interfaces) to form a stable sulfonate linkage.

Key Application:

  • Ligandability Mapping: Identifying cryptic pockets where a drug could bind.

  • Phosphorylation Crosstalk: Hyper-reactive tyrosines often overlap with phosphorylation sites; SuTEx can compete with kinases, offering a readout of signaling potential.

Module C: Proximity Labeling (Live Cells)

Method: APEX2-Mediated Biotinylation

When the goal is to define the "neighborhood" of a protein (interactome) rather than label the protein itself, APEX2 (Engineered Ascorbate Peroxidase) is the method of choice.[2][8]

Mechanism

APEX2 fuses to a target protein. In the presence of Hydrogen Peroxide (


) and Biotin-Phenol (BP), APEX2 generates short-lived phenoxyl radicals (

half-life). These radicals attack electron-rich amino acids (mainly Tyrosine) on neighboring proteins (

radius).

APEX_Workflow Transfection 1. Transfect Cells (Gene of Interest-APEX2) Incubation 2. Pre-incubate (Biotin-Phenol, 30 min) Transfection->Incubation Pulse 3. H2O2 Pulse (1 min, Exact!) Incubation->Pulse Activates Radical Quench 4. Quench (Ascorbate + Azide + Trolox) Pulse->Quench Stops Labeling Lysis 5. Lysis & Streptavidin Enrichment Quench->Lysis

Figure 2: APEX2 Live-Cell Proximity Labeling Workflow.

Protocol: APEX2 Labeling in Adherent Cells

Reagents:

  • Biotin-Phenol (BP):

    
     final concentration.
    
  • 
    :  1 mM final concentration (freshly diluted).
    
  • Quencher Solution: 10 mM Sodium Ascorbate, 5 mM Trolox, 10 mM Sodium Azide in DPBS.

Step-by-Step Procedure:

  • Expression: Transfect cells with the APEX2 fusion construct. Wait 24h.

  • BP Loading: Replace media with fresh media containing

    
     Biotin-Phenol. Incubate at 
    
    
    
    for 30 minutes.
    • Why? BP is cell-permeable and needs to equilibrate.

  • The Pulse (Critical): Add

    
     to a final concentration of 1 mM. Agitate gently for exactly 60 seconds .
    
    • Warning: Longer exposure causes toxicity and background diffusion.

  • Quenching: Aspirate media immediately. Wash cells 3x with Quencher Solution .

    • Mechanism:[9] Ascorbate reduces the radical; Azide inhibits the peroxidase; Trolox scavenges free radicals.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors and quenchers.

  • Enrichment: Incubate lysate with Streptavidin-magnetic beads to capture biotinylated (Tyrosine-labeled) neighbors.

Comparative Analysis of Methods

FeaturePTAD (Chemical)Diazonium (Chemical)APEX2 (Enzymatic)SuTEx (Chemoproteomics)
Primary Target Surface TyrosineSurface Tyr/HisSurface Tyr (Neighboring)Hyper-reactive Tyr
Selectivity High (Ene-reaction)pH DependentSpatial (Radical radius)Tunable via Leaving Group
Reaction Condition pH 7.4, Aqueous/MeCNpH 8-9 (for Tyr)Live Cell (

)
Lysate or Live Cell
Main Application ADCs, Bio-orthogonalRadiolabelingInteractome MappingLigandability/Function
Key Limitation Hydrolytic instabilityCross-reactivity (His)Requires genetic fusionProbe availability

References

  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry. [Link][10]

  • Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature Chemical Biology. [Link]

  • Proteomic mapping of mitochondria in living cells via spatially restricted enzymatic tagging (APEX). Science. [Link]

  • Optimized APEX2 peroxidase-mediated proximity labeling in fast- and slow-growing mycobacteria. STAR Protocols. [Link]

  • Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Photocatalytic Fluorosulfonylation Using Imidazolium-Based Reagents (IMSF/FABI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solid-State Revolution in SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) has established itself as the "next generation" of click chemistry, primarily driven by the stability and unique reactivity of the sulfonyl fluoride functional group (


).[1][2] However, traditional methods rely on gaseous sulfuryl fluoride (

) or corrosive fluorosulfonyl chloride (

), limiting their utility in high-throughput screening and late-stage functionalization.

This guide details the application of Imidazolium-based Fluorosulfonyl Reagents (specifically IMSF and FABI classes). These bench-stable, cationic solids act as "radical reservoirs," releasing the highly reactive fluorosulfonyl radical (


) under mild photoredox conditions.[3] This protocol enables the modular synthesis of alkenyl sulfonyl fluorides—versatile Michael acceptors for covalent drug discovery and bioconjugation.

Mechanistic Principles: The "Radical Reservoir" Strategy

The core innovation lies in utilizing the redox properties of the imidazolium cation.[4] Unlike neutral precursors, the cationic N–S bond is weakened upon single-electron reduction, facilitating the controlled release of radicals.

The Photocatalytic Cycle

The reaction generally proceeds via a Reductive Quenching Cycle (or oxidative quenching depending on the specific photocatalyst loop, but typically the reagent acts as an oxidant):

  • Excitation: The photocatalyst (PC), typically fac-Ir(ppy)

    
     or 4CzIPN, is excited by blue light (
    
    
    
    ).
  • SET Reduction: The excited PC* transfers an electron to the Imidazolium-SO

    
    F reagent.
    
  • Fragmentation: The reduced reagent acts as a radical reservoir, fragmenting to release the neutral imidazole byproduct and the electrophilic

    
     radical .
    
  • Radical Addition: The

    
     radical adds to the alkene (anti-Markovnikov or regioselective based on substitution), generating a carbon-centered radical intermediate.
    
  • Oxidation/Elimination: The carbon radical is oxidized by the oxidized PC

    
     (closing the catalytic cycle) to a carbocation, followed by proton elimination to yield the alkenyl sulfonyl fluoride .
    
Pathway Visualization[5]

G Figure 1: Photoredox Cycle for Imidazolium-Mediated Fluorosulfonylation PC Photocatalyst (Ground State) PC_Star PC* (Excited State) PC->PC_Star Blue Light (450nm) PC_Ox PC+ (Oxidized) PC_Star->PC_Ox SET (-e) Reagent Imidazolium-SO2F (Reagent) PC_Star->Reagent PC_Ox->PC Cycle Close Radical •SO2F (Radical) Reagent->Radical +e (Reduction) Inter C-Radical Intermediate Radical->Inter + Substrate Substrate Alkene (Substrate) Inter->PC_Ox e- transfer Product Alkenyl Sulfonyl Fluoride Inter->Product -H+ (Oxidation)

Caption: The photocatalyst mediates Single Electron Transfer (SET) to the imidazolium reagent, generating the reactive sulfonyl radical which functionalizes the alkene.

Experimental Protocol: Synthesis of Alkenyl Sulfonyl Fluorides

This protocol describes the conversion of a styrene derivative to a


-styrenyl sulfonyl fluoride using the IMSF  (Imidazolium Fluorosulfonate) reagent.
Reagents & Equipment
  • Substrate: Styrene (1.0 equiv, 0.2 mmol)

  • Reagent: 1-methyl-3-(fluorosulfonyl)imidazolium triflate (IMSF) or FABI (2.0 equiv)

  • Photocatalyst: 4CzIPN (2 mol%) or fac-Ir(ppy)

    
     (1 mol%)
    
  • Base/Additive:

    
     (2.5 equiv) - Critical for proton management during elimination.
    
  • Solvent: DME (Dimethoxyethane) or MeCN (degassed).

  • Light Source: 40-60W Blue LED (approx. 450 nm).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Workflow
  • Preparation: In an oven-dried reaction tube equipped with a magnetic stir bar, add the IMSF reagent (2.0 equiv), Photocatalyst (2 mol%), and

    
      (2.5 equiv).
    
  • Inertion: Cap the tube and cycle vacuum/Argon three times to remove oxygen (Oxygen quenches the triplet state of the photocatalyst).

  • Addition: Inject the Solvent (2.0 mL, 0.1 M concentration) and the Styrene substrate (1.0 equiv) via syringe.

  • Irradiation: Place the tube 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain

    
    ) for 12–16 hours.
    
  • Monitoring (Self-Validation): Extract a 50

    
    L aliquot. Dilute with 
    
    
    
    .
    • Check: Run

      
       NMR.
      
    • Target Signal: Look for a singlet around +65 ppm (characteristic of alkenyl

      
      ). The starting reagent signal (approx. +50 to +55 ppm depending on the specific salt) should be consumed.
      
  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography. Note: Sulfonyl fluorides are generally stable on silica but avoid prolonged exposure to basic amines during purification.

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Library Synthesis Step1 1. Charge Solids (IMSF, PC, Base) Step2 2. Inert Atmosphere (Vac/Ar Cycles) Step1->Step2 Step3 3. Add Liq. Reagents (Solvent + Alkene) Step2->Step3 Step4 4. Blue LED Irradiation (12-16h, 25°C) Step3->Step4 Decision 5. 19F NMR Check Signal at +65 ppm? Step4->Decision Success 6. Workup & Isolation (Silica Column) Decision->Success Yes Fail Troubleshoot: Check O2 removal Check Light Intensity Decision->Fail No

Caption: Standardized workflow ensuring quality control via 19F NMR checkpoints.

Performance Data & Scope

The imidazolium-based protocol offers superior functional group tolerance compared to traditional sulfonyl chloride chemistry.[5]

Functional Group Tolerance (FGT)
Functional GroupCompatibilityNotes
Alcohols HighNo protection needed (unlike with

).
Amines ModeratePrimary amines may react with

(SuFEx); use acid salts or protect.
Heterocycles HighPyridines, indoles, and thiophenes are well tolerated.
Halides HighAryl bromides/iodides remain intact (orthogonal for cross-coupling).
Comparative Yields (Styrene Substrates)
Substrate TypeReagentConditionsYield (%)E/Z Ratio
4-Me-Styrene IMSFBlue LED, 12h82%>20:1
4-CF3-Styrene IMSFBlue LED, 12h75%>20:1
Estrone Derivative FABIBlue LED, 16h68%>19:1

Applications in Drug Discovery[1][2][3][7][8][9][10][11]

Late-Stage Functionalization (LSF)

The radical nature of this reaction allows for the modification of complex pharmacophores.

  • Case Study: Functionalization of Bexarotene derivatives.

  • Method: The terminal alkene of the precursor is subjected to the standard protocol.[6] The resulting vinyl sulfonyl fluoride serves as a "warhead" for covalent inhibition studies, targeting cysteine residues in proteins.

Bioconjugation (SuFEx Click)

Once the alkenyl sulfonyl fluoride is synthesized, it acts as a SuFEx Hub .

  • Protein Labeling: The

    
     motif reacts specifically with Tyrosine (in the presence of DBU) or Lysine residues under physiological conditions, creating stable sulfonate or sulfamate linkages.
    
  • Advantage: The photoredox installation of the

    
     group is bio-orthogonal to many native protein functions, allowing for the creation of probes ex situ before conjugation.
    

References

  • Dong, J., Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Pei, G., Liao, S., et al. (2022). "Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor." Nature Communications, 13, 3370.[9]

  • Barrow, A. S., Moses, J. E., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews, 48, 4731-4758.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow

Before modifying your protocol, identify your current synthesis pathway and failure point using the diagnostic tree below.

MISF_Troubleshooting Start Start: Select Synthesis Route RouteA Route A: Thiol Oxidation (Start: 2-Mercapto-1-methylimidazole) Start->RouteA RouteB Route B: Lithiation/Trapping (Start: 1-Methylimidazole + nBuLi) Start->RouteB IssueA1 Low Yield (<40%) RouteA->IssueA1 IssueA2 Impurity: Sulfonic Acid/Salt RouteA->IssueA2 IssueB1 Regioisomers (C5 vs C2) RouteB->IssueB1 IssueB2 Over-reaction (Bis-sulfonylation) RouteB->IssueB2 SolA1 Solution: In-situ Halogen Exchange (Skip Chloride Isolation) IssueA1->SolA1 SolA2 Solution: Phase Transfer Catalysis (18-Crown-6/KF) IssueA2->SolA2 SolB1 Solution: Temp Control (-78°C) & TMEDA additive IssueB1->SolB1 SolB2 Solution: Inverse Addition (Add Li-species to SO2F2) IssueB2->SolB2

Caption: Decision matrix for identifying yield bottlenecks based on starting material and observed impurities.

Critical Analysis of Synthesis Routes

Route A: The Oxidative-Exchange Method (From Thiol)

Context: This is the traditional industrial route but often suffers from low yields (30-50%) due to the instability of the intermediate 1-methylimidazole-2-sulfonyl chloride. This intermediate decomposes rapidly via SO₂ extrusion or hydrolysis before it can react with the fluoride source.

Troubleshooting Guide: Route A

Q: My reaction turns black/tarry after chlorine oxidation. What is happening? A: You are likely isolating the sulfonyl chloride or letting it sit too long. Imidazole-2-sulfonyl chlorides are notoriously unstable.

  • The Fix: Switch to a "One-Pot, Two-Phase" protocol. Do not isolate the chloride.

  • Protocol Adjustment:

    • Suspend 2-mercapto-1-methylimidazole in aqueous HCl.

    • Bubble Cl₂ (or add SO₂Cl₂) at <0°C to form the sulfonyl chloride.

    • Immediately quench the reaction mixture into a pre-cooled biphasic solution of saturated aqueous KHF₂ (Potassium Bifluoride) and Ethyl Acetate (or DCM).

    • Why: The biphasic system extracts the sulfonyl fluoride (which is stable) into the organic layer immediately upon formation, protecting it from acidic hydrolysis.

Q: I see large amounts of sulfonic acid (R-SO₃H) in my NMR. How do I prevent hydrolysis? A: This indicates the fluoride exchange is too slow relative to hydrolysis.

  • The Fix: Use KHF₂ (Potassium Bifluoride) instead of KF.

  • Mechanism: The bifluoride anion (HF₂⁻) is more soluble in organic/aqueous mixtures and provides a proton source that buffers the pH, preventing the basic hydrolysis of the formed sulfonyl fluoride.

  • Optimization: Add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (5 mol%) if using acetonitrile as a co-solvent. This "naked fluoride" effect accelerates the Cl→F exchange, outcompeting water attack.

Route B: The Lithiation-Trapping Method (From 1-Methylimidazole)

Context: This is the modern "SuFEx" approach. It offers higher theoretical yields (>80%) but requires handling toxic gases (SO₂F₂) or precursors and strict temperature control.

Troubleshooting Guide: Route B

Q: I am getting a mixture of C2 and C5 substituted products. How do I ensure C2 selectivity? A: C2 is the most acidic proton, but C5 lithiation can occur if the temperature rises or if equilibrium is allowed to shift.

  • The Fix: Kinetic Control.

  • Protocol: Perform lithiation with n-BuLi at -78°C in THF.

  • Crucial Step: Add TMEDA (tetramethylethylenediamine) (1.1 equiv). TMEDA breaks up the BuLi hexamers, increasing the basicity and reactivity, ensuring rapid and exclusive deprotonation at the kinetically favored C2 position.

Q: The yield is low because the lithiated species decomposes before trapping. How do I trap it efficiently? A: The reaction between the lithiated imidazole and the electrophile (SO₂F₂ or SO₂ source) must be instantaneous.

  • The Fix: Inverse Addition .

  • Protocol: Do not bubble SO₂F₂ gas into the lithiated imidazole. Instead, cannulate the solution of 2-lithio-1-methylimidazole into a pre-cooled solution of SO₂F₂ (saturated in THF) or sulfur dioxide.

  • Why: This ensures the electrophile is always in excess, preventing the lithiated species from attacking the newly formed product (which would lead to symmetric sulfones or oligomers).

Optimized Experimental Protocols

Protocol 1: The "Green" Mechanochemical Synthesis (Recommended for Scale <10g)

Based on recent improvements in solid-state synthesis (See Ref 1).

ParameterSpecificationReason
Reagents 1-Methylimidazole-2-thiol, Oxone®, KF, 18-Crown-6Avoids Cl₂ gas and unstable chlorides.
Equipment Planetary Ball Mill (e.g., Retsch PM 100)Solvent-free conditions prevent hydrolysis.
Jar Material PTFE or Stainless SteelChemical resistance to fluoride.

Step-by-Step:

  • Combine: In a PTFE jar, add 1-methylimidazole-2-thiol (1.0 equiv), Oxone® (2.0 equiv), and KF (3.0 equiv).

  • Mill: Grind at 500 rpm for 60 minutes.

  • Extract: Wash the solid residue with Ethyl Acetate.

  • Purify: Pass through a short silica plug.

  • Yield Expectation: 75-85%.

  • Note: This method bypasses the liquid-phase instability of the sulfonyl chloride entirely.

Protocol 2: The Modified Wet-Chemical Route (High Throughput)

Optimized for labs without ball mills or SO₂F₂ handling capabilities.

  • Chlorination: Dissolve 2-mercapto-1-methylimidazole (10 mmol) in 30 mL of 2M HCl at 0°C. Add NaOCl (commercial bleach, 10-12%) dropwise while maintaining temp <5°C. Stir for only 5 mins.

  • Exchange: Pour the reaction mixture immediately into a rapidly stirring solution of KHF₂ (40 mmol) in 50 mL of 50:50 Water/Acetonitrile at 0°C.

  • Workup: Stir for 15 mins. Extract with DCM (3x). Wash organic layer with 5% NaHCO₃ (to remove HF) and Brine. Dry over Na₂SO₄.

  • Yield Expectation: 60-70%.

Stability & Storage Data

Users often mistake degradation for synthesis failure. 1-Methyl-1H-imidazole-2-sulfonyl fluoride is moisture sensitive but thermally stable if dry.

ConditionStabilityRecommendation
Solid State (25°C) ModerateStore in desiccator. Shelf life ~3 months.
Solid State (-20°C) HighRecommended. Shelf life >1 year.
In Water (pH 7) LowHydrolyzes to sulfonic acid (

).
In MeCN/DMSO HighStable for days (suitable for screening plates).

References

  • Mechanochemical Synthesis of Sulfonyl Fluorides

    • Title: Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions.[1]

    • Source:ACS Sustainable Chemistry & Engineering (via Lirias/KU Leuven).
    • URL:[Link]

  • Stability of Heteroaryl Sulfonyl Halides

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[2][3]

    • Source:ChemRxiv / Enamine Ltd.
    • URL:[Link]

  • SuFEx Chemistry Foundation

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4]

    • Source:Angewandte Chemie International Edition (Sharpless et al., 2014).
    • URL:[Link]

  • Peptide Coupling Reagents (MISF Applications)

    • Title: Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.
    • Source:Nature Communic
    • URL:[Link]

Sources

troubleshooting peptide coupling reactions with methyl-imidazole sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peptide Coupling with Methyl-Imidazolium Sulfinyl Fluoride (MISF)

Reagent Identification & Safety Verification

CRITICAL NOTE ON NOMENCLATURE: Before proceeding, verify your reagent. There is often confusion between MISF (the peptide coupling reagent) and SuFEx warheads .

  • Target Reagent (This Guide): MISF (N-Methylimidazolium Sulfinyl Fluoride Hexafluorophosphate).[1]

    • Structure: Contains an S(IV) center (S=O).[2]

    • Application: Rapid, epimerization-free peptide coupling (dehydrating agent).

  • Common Confusion: Imidazole Sulfonyl Fluorides (e.g., 1-Methylimidazole-4-sulfonyl fluoride).

    • Structure: Contains an S(VI) center (O=S=O).[3][4][5]

    • Application: Chemical biology probes, protein labeling, or SuFEx click chemistry.[6] These are poor peptide coupling reagents due to high stability and slow activation of carboxylic acids.

This guide focuses on the S(IV) MISF coupling reagent described in recent high-impact literature (e.g., Lai et al., 2025).

Part 1: The Mechanistic Logic (The "Why")

To troubleshoot effectively, you must understand the unique activation pathway of MISF. Unlike carbodiimides (EDC/DIC) or uronium salts (HATU), MISF does not form an active ester (OBt/OAt). It forms a highly reactive yet transient Acyl Fluorosulfite intermediate.

Mechanism of Action
  • Activation: The carboxylic acid attacks the electrophilic sulfur of MISF.

  • Intermediate: Formation of the Acyl Fluorosulfite (R-CO-O-S(O)F).

  • Coupling: The amine nucleophile attacks the carbonyl carbon.

  • Byproducts: The leaving group decomposes into SO₂ (gas), Fluoride, and N-Methylimidazole (recyclable).

Visualizing the Pathway

MISF_Mechanism Acid Carboxylic Acid (R-COOH) Inter Acyl Fluorosulfite Intermediate [R-CO-O-S(O)F] Acid->Inter Activation (Fast) MISF MISF Reagent (S-IV Electrophile) MISF->Inter Base Base (Pyridine) Base->Inter Promotes Peptide Peptide Bond (R-CO-NH-R') Inter->Peptide Nucleophilic Attack Byproducts Byproducts: SO2 (gas) + NMI + HF Inter->Byproducts Decomposition Amine Amine (R'-NH2) Amine->Peptide

Figure 1: The MISF Activation Pathway. Note that the Acyl Fluorosulfite is the critical species. Failure usually occurs if this intermediate hydrolyzes or if the base is incompatible.

Part 2: Troubleshooting Guide (Symptom-Based)

Scenario A: Low Yield / Incomplete Conversion

Primary Suspect: Base Incompatibility Unlike HATU which tolerates strong bases (DIEA/TEA), MISF chemistry is highly sensitive to base strength. Strong bases can decompose the fluorosulfite intermediate too rapidly or cause side reactions.

Base UsedTypical YieldStatusRecommendation
Pyridine 90-95% Optimal Standardize on Pyridine (2.0 equiv).
Triethylamine (TEA)~75%Sub-optimalAvoid. Too basic; promotes hydrolysis.
DBU< 65%Critical FailureDo NOT use. Causes rapid decomposition of reagent.
Collidine~85%AcceptableUse only if Pyridine is problematic for workup.

Secondary Suspect: Solvent Effects MISF relies on the stability of the ionic intermediate.

  • Acetonitrile (MeCN): The "Gold Standard". Stabilizes the charged transition states.

  • DCM/DMF: Acceptable, but reaction rates are often slower (1.5h vs 15 min in MeCN).

Scenario B: "N-Sulfonylation" (Sulfonamide Formation)

Symptom: Mass spec shows +M mass corresponding to the imidazole-sulfinyl adduct instead of the peptide.

  • Cause: The amine attacked the Sulfur atom instead of the Carbonyl carbon.

  • Fix: Order of Addition .

    • Incorrect: Mixing Amine + Acid + MISF all at once.

    • Correct:Pre-activation . Stir Acid + MISF + Pyridine for 2-5 minutes before adding the Amine. This ensures the Acid converts to the Acyl Fluorosulfite (which is more electrophilic at the Carbon) before the amine sees the Sulfur center.

Scenario C: Epimerization (Loss of Chirality)

Symptom: D-amino acid incorporation detected.

  • Analysis: MISF is generally epimerization-free because it avoids the slow oxazolone formation pathway common with carbodiimides.

  • Troubleshooting:

    • Check Temperature: High temps (>30°C) destabilize the intermediate. Keep at 20-25°C .

    • Check Base Stoichiometry: Excess base (>3 equiv) promotes alpha-proton abstraction. Stick to 2.0 equiv Pyridine .[1]

Part 3: The "Golden Standard" Protocol

Use this protocol to baseline your reaction. If this fails, the issue is likely substrate-specific (sterics/solubility).

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • MISF Reagent (1.0 - 1.1 equiv)

  • Pyridine (2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Workflow:

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) and Pyridine (2.0 equiv) in MeCN.

  • Activation: Add MISF (1.0 equiv) in one portion.

    • Observation: Solution may turn slightly yellow.

    • Time: Stir for 2 minutes at Room Temp.

  • Coupling: Add Amine (1.0 equiv).

  • Reaction: Stir for 15 minutes .

    • Monitoring: TLC or LCMS. The reaction is kinetically very fast.

  • Workup (Column-Free):

    • Dilute with EtOAc.[4]

    • Wash with 1M HCl (removes Pyridine and unreacted Amine).

    • Wash with Sat. NaHCO₃ (removes unreacted Acid and Sulfite byproducts).

    • Wash with Brine, Dry (Na₂SO₄), Concentrate.

Decision Tree for Optimization

Troubleshooting_Tree Start Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS Yield Issue: Low Yield CheckLCMS->Yield SM Remaining Purity Issue: Wrong Mass CheckLCMS->Purity New Peaks BaseCheck Using Pyridine? Yield->BaseCheck Sulfonamide Mass = Sulfinyl Adduct? Purity->Sulfonamide SolventCheck Using MeCN? BaseCheck->SolventCheck Yes ChangeBase Switch to Pyridine BaseCheck->ChangeBase No (Using TEA/DIEA) PreAct Adopt Pre-activation (Acid+MISF 2 mins -> Amine) Sulfonamide->PreAct Yes

Figure 2: Troubleshooting Logic Flow. Prioritize Base selection and Pre-activation steps.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use MISF for Solid Phase Peptide Synthesis (SPPS)? A: Yes. The kinetics (15 min) are ideal for SPPS.

  • Protocol: Use 2-3 equiv of MISF/Acid/Pyridine relative to resin loading.

  • Wash: DMF washes are sufficient to remove the soluble sulfonamide byproducts.

Q2: My MISF reagent has turned into a sticky oil. Is it still good? A: Likely No .

  • MISF (hexafluorophosphate salt) should be a solid.

  • Cause: It is hygroscopic. Hydrolysis leads to the formation of acidic byproducts.

  • Prevention: Store in a desiccator at 4°C. If it's an oil, the stoichiometry will be inaccurate, and the generated HF will deprotect acid-labile groups (like Boc) prematurely.

Q3: How does MISF compare to T3P (Propylphosphonic Anhydride)? A: Both are "clean" reagents (water-soluble byproducts).

  • Speed: MISF is significantly faster (15 min vs 1-12 hours for T3P).

  • Sterics: MISF is smaller and often handles sterically hindered amino acids (e.g., Aib, N-Methyl amino acids) better than the bulky T3P.

Q4: Is the SO₂ gas evolution dangerous? A: On a standard milligram scale, it is negligible. On a multi-gram scale, ensure the reaction is vented through a bubbler or conducted in a fume hood to prevent pressure buildup.

References

  • Lai, J., Bahri, C., Truong, M. P., Downey, K. T., & Sammis, G. M. (2025). Rapid Peptide Synthesis Using Methylimidazolium Sulfinyl Fluoride Salt. Communications Chemistry, 8, 53.[1][2]

    • (Verified: Nature.com)

  • Passia, M. T., et al. (2022).[3] Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. Organic Letters, 24(48), 8802-8805.[3]

    • (Context for Sulfonyl vs Sulfinyl synthesis)

  • Clement, J., et al. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 12.

    • (Precursor technology to MISF)

Sources

Technical Support Center: Stability of 1-Methyl-1H-imidazole-2-sulfonyl Fluoride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Methyl-1H-imidazole-2-sulfonyl fluoride is a valuable reagent in chemical biology and drug discovery, often utilized for its ability to form covalent bonds with nucleophilic residues on proteins or as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3][4] The efficacy of this compound is intrinsically linked to the delicate balance between its desired reactivity with a target molecule and its inherent stability in the experimental medium.[1][2] A primary failure point in many experimental workflows is the premature hydrolysis of the sulfonyl fluoride moiety in aqueous buffers, which converts the reactive compound into its inert sulfonic acid form. This guide provides researchers with a comprehensive understanding of the factors governing the stability of this compound, along with practical troubleshooting advice and protocols to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions? Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts.[5][6] However, they are still electrophilic and susceptible to nucleophilic attack by water.[2] While many sulfonyl fluorides exhibit remarkable stability under physiological conditions, their half-life can range from minutes to days depending on the specific molecular structure and, critically, the solution environment.[7][8] Therefore, assuming stability without verification is a common pitfall.

Q2: What are the primary factors that influence the stability of this compound? The stability of this compound in your experiment is dictated by four key parameters:

  • pH: The concentration of hydroxide ions and hydronium ions can catalyze hydrolysis.

  • Buffer Composition: Nucleophilic species within the buffer can react directly with the compound.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Presence of Other Nucleophiles: Any nucleophilic additives in your experimental setup can compete with your target molecule.

Q3: How does pH affect the rate of hydrolysis? The hydrolysis of sulfonyl fluorides can be accelerated by both acidic and basic conditions. For related imidazole-containing compounds, degradation is often slowest near neutral pH and increases in both acidic and alkaline environments.[9][10]

  • Under basic conditions (pH > 8): The increased concentration of the potent nucleophile, hydroxide (OH⁻), leads to rapid attack on the electrophilic sulfur atom, accelerating hydrolysis.

  • Under acidic conditions (pH < 6): Protonation of the imidazole ring can alter the electronic properties of the molecule, potentially increasing the electrophilicity of the sulfonyl group and making it more susceptible to attack by water.

Q4: Can the components of my buffer react with this compound? Absolutely. This is a critical and often overlooked source of experimental failure. Common biological buffers containing nucleophilic functional groups will react with and consume your compound. Buffers to be cautious with include:

  • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine.

  • HEPES: Contains a secondary amine on its piperazine ring.

  • Glycine: Contains a primary amine.

  • Any buffer system that includes primary or secondary amines, thiols, or other strong nucleophiles.

It is highly recommended to use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), MES, or MOPS where possible.

Q5: How should I prepare and handle stock solutions of the compound? To maximize reproducibility, stock solutions should be prepared in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3] Store these stock solutions in tightly sealed containers at -20°C or -80°C. It is best practice to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. For experiments, always use a fresh dilution of the stock solution and add it to the aqueous buffer immediately before starting the reaction to minimize the time for hydrolysis to occur.

Section 2: Troubleshooting Guide

This section addresses common problems encountered when using this compound.

Problem: Inconsistent or No Covalent Modification of My Target Protein.
Possible Cause Recommended Action
Premature Hydrolysis: The compound degraded in the aqueous buffer before it had sufficient time to react with the target.1. Confirm Stability: Use Protocol 1 to determine the half-life of your compound in the exact buffer system and temperature of your experiment. 2. Minimize Incubation Time: Add the compound to the reaction mixture last and immediately initiate the assay. 3. Optimize pH: If your protein is stable at a lower pH, consider running the reaction closer to neutral (pH 7.0-7.4), where hydrolysis may be slower.[10]
Buffer Interference: Nucleophilic components in your buffer (e.g., Tris) are reacting with and consuming your compound.1. Assess Compatibility: Use Protocol 2 to compare the compound's stability in your current buffer versus a non-nucleophilic buffer like PBS. 2. Switch Buffers: If interference is detected, switch to a non-nucleophilic buffer (e.g., PBS, MES, MOPS).
Aged/Degraded Stock Solution: The compound in the organic stock solution has degraded over time due to moisture contamination.1. Prepare Fresh Stock: Synthesize or purchase a new batch of the compound and prepare a fresh stock solution in anhydrous DMSO. 2. Proper Storage: Ensure stock solutions are stored in small, tightly sealed aliquots at -80°C.[11][12]
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues with your experiments.

TroubleshootingWorkflow start Problem: No/Low Reactivity check_stability Is the compound's half-life known in your specific buffer? start->check_stability run_protocol1 Action: Run Protocol 1 (Determine Half-Life) check_stability->run_protocol1 No is_stable Is half-life > 2x experiment time? check_stability->is_stable Yes run_protocol1->is_stable is_stable->run_protocol1 No (Adjust experiment time or conditions) check_buffer Is the buffer non-nucleophilic (e.g., PBS, MES)? is_stable->check_buffer Yes run_protocol2 Action: Run Protocol 2 (Buffer Compatibility) check_buffer->run_protocol2 No check_stock Is the stock solution fresh and properly stored? check_buffer->check_stock Yes is_compatible Is degradation rate similar to control? run_protocol2->is_compatible switch_buffer Action: Switch to a non-nucleophilic buffer (e.g., PBS) is_compatible->switch_buffer No is_compatible->check_stock Yes success Problem Resolved switch_buffer->success new_stock Action: Prepare fresh stock in anhydrous DMSO check_stock->new_stock No check_stock->success Yes new_stock->success

Caption: A step-by-step workflow for troubleshooting reactivity issues.

Section 3: Experimental Protocols

These protocols are designed to be self-validating systems for assessing the stability of this compound in your specific experimental context.

Protocol 1: Determining Aqueous Half-Life via HPLC-UV

Objective: To quantify the rate of hydrolysis of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector and a C18 column

  • HPLC-grade acetonitrile and water

  • Autosampler vials

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the mobile phase for HPLC (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • Set up an HPLC method to resolve the parent compound from its hydrolysis product (the sulfonic acid). The parent compound will be more hydrophobic and have a longer retention time. Set the UV detector to a wavelength appropriate for the imidazole ring (e.g., ~210-230 nm).[13]

    • Equilibrate the HPLC column at the desired temperature (e.g., 25°C).

  • Reaction Initiation:

    • Warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • To 990 µL of the pre-warmed buffer, add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. Vortex immediately. This is your t=0 sample.

  • Time-Point Sampling:

    • Immediately withdraw an aliquot (e.g., 50 µL) from the reaction mixture, transfer it to an HPLC vial, and place it in the autosampler (typically kept at 4°C to quench the reaction). This is your first time point.

    • Collect subsequent aliquots at defined intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). The time points should be adjusted based on the expected stability.

  • Analysis:

    • Inject each time-point sample onto the HPLC.

    • Record the peak area of the parent compound (this compound) for each time point.

  • Data Interpretation:

    • Normalize the peak area at each time point (Aₜ) to the peak area at t=0 (A₀).

    • Plot the natural logarithm of the normalized peak area (ln[Aₜ/A₀]) versus time (in seconds).

    • The data should fit a linear regression. The slope of this line is the negative of the observed rate constant (kobs).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = -ln(0.5) / kobs .

Protocol 2: Rapid Assessment of Buffer Compatibility

Objective: To quickly determine if buffer components are reacting with this compound.

Procedure:

  • Prepare two solutions of the compound at the same final concentration (e.g., 100 µM) and temperature:

    • Sample A: In your experimental buffer (e.g., Tris-HCl).

    • Sample B (Control): In a non-nucleophilic buffer (e.g., PBS).

  • Incubate both samples for a fixed period, for example, 1 hour or a duration relevant to your experiment.

  • Analyze both samples by HPLC-UV as described in Protocol 1 .

  • Interpretation: Compare the peak area of the remaining parent compound in Sample A to Sample B. A significantly smaller peak area in Sample A indicates that components of your experimental buffer are reacting with the compound.

Section 4: Stability Concepts and Data

Hydrolysis Mechanism

The primary degradation pathway in a clean buffer system is hydrolysis. Under neutral or basic conditions, a water molecule or hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of the corresponding sulfonic acid, which is inactive for covalent modification.

Hydrolysis cluster_reaction Aqueous Buffer compound 1-Methyl-1H-imidazole- 2-sulfonyl fluoride (Active) hydrolysis_product 1-Methyl-1H-imidazole- 2-sulfonic acid (Inactive) compound->hydrolysis_product H₂O / OH⁻ (Hydrolysis)

Caption: Hydrolysis of the active sulfonyl fluoride to the inactive sulfonic acid.

General Stability Trends
ConditionTrendRationale
pH Alkaline < Acidic < NeutralHydrolysis is accelerated by hydroxide (OH⁻) at high pH and potentially by acid catalysis at low pH. Stability is often maximal near neutral pH.[10]
Temperature High Temp < Low TempThe rate of chemical reactions, including hydrolysis, increases with temperature according to the Arrhenius equation.
Buffer Nucleophilicity High < LowNucleophilic buffer species (e.g., Tris) directly consume the compound in a competing reaction.

Section 5: Safe Handling and Storage

Proper handling and storage are essential for user safety and maintaining the integrity of the compound.

  • Handling: Always handle this compound in a certified chemical fume hood.[11][14] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][15] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[11]

  • Storage: Store the solid compound in a tightly closed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong oxidizing agents.[11][14] For long-term storage, keeping the material at -20°C is recommended.

  • Disposal: Dispose of waste materials according to local, state, and federal regulations for hazardous chemical waste.[11]

References

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22). ChemRxiv.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.
  • Safety Data Sheet for 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride. (2017, December 1). Key Organics.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22).
  • Safety Data Sheet for 1-Methylimidazole. (2010, June 7). Fisher Scientific.
  • Safety Data Sheet for 1.0 M Imidazole. (2023, November 3). Hampton Research.
  • Safety Data Sheet for Imidazole. (2018, January 23). Thermo Fisher Scientific.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023, January 13).
  • Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. (n.d.).
  • This compound. (n.d.). Sigma-Aldrich.
  • Analytical Methods for Fluoride Determination. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. (n.d.). Indian Academy of Sciences.
  • This compound | 934236-37-0. (n.d.). Sigma-Aldrich.
  • Table 7-1, Analytical Methods for Determining Fluoride in Biological Materials. (n.d.).
  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. (n.d.). Lirias.
  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. (2025).
  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. (n.d.).
  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. (2025, August 6).
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • 2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A Bench-Stable Alternative to SOF4 as Precursor to N,O-Substituted S(VI) Compounds. (2024, September 2). PubMed.
  • Various analytical methods for determining the concentration of fluoride. (n.d.).
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023, March 29). MDPI.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.).
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Labeling Proteins with Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protein labeling with sulfonyl fluorides. This guide is designed for researchers, scientists, and drug development professionals who are utilizing sulfonyl fluoride chemistry for bioconjugation, chemical proteomics, and targeted covalent inhibitor development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of this powerful labeling technology and ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and practice of labeling proteins with sulfonyl fluorides.

Q1: What are sulfonyl fluorides and why are they used for protein labeling?

Sulfonyl fluorides (SFs) are a class of chemical probes featuring a sulfonyl fluoride (-SO₂F) functional group. This group acts as a moderately reactive electrophilic "warhead" that can form stable, covalent bonds with various nucleophilic amino acid residues on a protein's surface.[1][2][3] This reaction is a key component of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction in chemical biology.[4][5]

The utility of sulfonyl fluorides in protein labeling stems from their unique balance of stability and reactivity. They are generally stable in aqueous solutions, a critical feature for biological experiments, yet reactive enough to covalently modify specific amino acid side chains.[2][6][7] This contrasts with more reactive compounds like sulfonyl chlorides, which are more prone to hydrolysis and can be less selective.[2][8]

Q2: Which amino acid residues are targeted by sulfonyl fluorides?

Sulfonyl fluorides are known for their ability to react with a range of nucleophilic amino acid residues. The primary targets are typically serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2][3][9][10][11] The specific residue that is labeled depends on several factors, including the accessibility of the residue on the protein surface, the local protein microenvironment, and the intrinsic reactivity of the sulfonyl fluoride probe itself.[12] While reactions with cysteine can occur, the resulting thiosulfonate ester adduct is often unstable.[13][14]

Q3: What is the basic mechanism of the labeling reaction?

The labeling reaction involves a nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a stable sulfonate ester (with serine, threonine, or tyrosine) or sulfonamide (with lysine or histidine) linkage. The stability of this covalent bond is a key advantage for applications requiring permanent labeling.[1]

Sulfonyl Fluoride Labeling Mechanism cluster_reactants Reactants cluster_product Product Protein-Nu Protein-Nu: Labeled_Protein Protein-Nu-SO₂-R Protein-Nu->Labeled_Protein Covalent Bond Formation SF_Probe R-SO₂-F SF_Probe->Labeled_Protein Fluoride F⁻ SF_Probe->Fluoride Displacement

Caption: Reaction of a sulfonyl fluoride probe with a protein nucleophile.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during protein labeling experiments with sulfonyl fluorides.

Problem 1: Low or No Labeling Efficiency

This is one of the most common challenges. The underlying cause can often be traced back to the reagents, the protein, or the reaction conditions.

Potential Cause A: Reagent Integrity
  • Issue: The sulfonyl fluoride probe may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sulfonyl fluoride reagent has been stored according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from moisture.

    • Check for Hydrolysis: Sulfonyl fluorides can hydrolyze over time, especially if exposed to moisture. Consider using a fresh aliquot of the reagent.

    • Confirm Stock Solution Concentration: If the probe was dissolved in an organic solvent like DMSO, ensure the solvent was anhydrous and that the stock solution is not too old. It's good practice to prepare fresh stock solutions regularly.

Potential Cause B: Protein-Related Issues
  • Issue: The target protein may not be in a suitable state for labeling.

  • Troubleshooting Steps:

    • Assess Protein Purity and Integrity: Run an SDS-PAGE gel to confirm the purity and integrity of your protein. The presence of significant degradation products can affect labeling outcomes.

    • Ensure Proper Protein Folding: Misfolded or aggregated protein may not present the target residues in an accessible conformation. Confirm that your protein is properly folded using techniques like circular dichroism or by verifying its biological activity.

    • Consider Target Residue Accessibility: The nucleophilic amino acid you are targeting may be buried within the protein structure and therefore inaccessible to the labeling reagent.[3]

Potential Cause C: Suboptimal Reaction Conditions
  • Issue: The reaction buffer, pH, temperature, or incubation time may not be optimal for the labeling reaction.

  • Troubleshooting Steps:

    • Optimize Buffer Composition: Avoid buffers containing nucleophiles (e.g., Tris, glycine, sodium azide) that can compete with the protein for the labeling reagent.[15] Phosphate-buffered saline (PBS) or HEPES are generally good starting points.[16]

    • Adjust pH: The pH of the reaction buffer can significantly impact the nucleophilicity of the target amino acid residues. For labeling lysine residues, a pH between 8.0 and 9.0 is often optimal, as it deprotonates the ε-amino group.[15] For tyrosine, a slightly basic pH can also enhance reactivity.[14] It is recommended to perform a pH titration experiment (e.g., from pH 7.0 to 9.0) to determine the optimal condition for your specific protein.

    • Vary Probe Concentration: A higher molar excess of the sulfonyl fluoride probe to the protein can increase labeling efficiency. Start with a 10-40 fold molar excess and titrate up or down as needed.[15] However, be aware that excessively high concentrations can lead to non-specific labeling and protein precipitation.[17]

    • Optimize Incubation Time and Temperature: Most labeling reactions are carried out at room temperature (18-25°C) or 37°C for 1 to 2 hours.[15][16][18] If labeling is low, you can try extending the incubation time or slightly increasing the temperature. However, prolonged incubation at higher temperatures can lead to protein degradation.

Troubleshooting Low Labeling Efficiency cluster_conditions Condition Optimization Start Low Labeling Efficiency CheckReagent Verify Reagent Integrity (Fresh Aliquot, Proper Storage) Start->CheckReagent CheckProtein Assess Protein Quality (Purity, Folding, Activity) CheckReagent->CheckProtein OptimizeConditions Optimize Reaction Conditions CheckProtein->OptimizeConditions OptimizeBuffer Buffer Composition (Avoid Nucleophiles) OptimizepH pH Titration (e.g., 7.0 - 9.0) OptimizeConc Probe:Protein Ratio (e.g., 10:1 to 100:1) OptimizeTimeTemp Incubation Time/Temp (e.g., 1-4h, RT to 37°C) OptimizeBuffer->OptimizepH OptimizepH->OptimizeConc OptimizeConc->OptimizeTimeTemp Success Labeling Successful OptimizeTimeTemp->Success

Caption: A decision-tree for troubleshooting low labeling efficiency.

Problem 2: Non-Specific Labeling
  • Issue: The sulfonyl fluoride probe is reacting with unintended sites on the target protein or with other proteins in a complex mixture.

  • Troubleshooting Steps:

    • Reduce Probe Concentration: The most common cause of non-specific labeling is an excessively high concentration of the labeling reagent. Reduce the molar excess of the probe.

    • Decrease Incubation Time: Shorter incubation times can help to favor the labeling of more reactive, specific sites over less reactive, non-specific sites.

    • Modify Reaction pH: Adjusting the pH can help to selectively enhance the reactivity of the intended target residue over others.

    • Incorporate a Quenching Step: After the desired incubation time, add a small molecule nucleophile (e.g., a high concentration of Tris or lysine) to quench any unreacted probe and prevent further labeling during downstream processing.

Problem 3: Protein Precipitation
  • Issue: The protein precipitates out of solution during or after the labeling reaction.

  • Troubleshooting Steps:

    • Reduce the Degree of Labeling: Over-labeling can alter the protein's isoelectric point and lead to precipitation.[15][17] Reduce the probe-to-protein molar ratio.

    • Check Buffer Compatibility: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the probe is low (typically <5% v/v) and compatible with your protein's stability.

    • Assess Protein Concentration: Very high protein concentrations can sometimes be more prone to aggregation and precipitation upon modification. Try performing the labeling reaction at a lower protein concentration.[15]

    • Include Additives: In some cases, the inclusion of stabilizing agents such as glycerol, non-ionic detergents, or other excipients in the labeling buffer can help to prevent protein precipitation.

Section 3: Protocols and Methodologies

This section provides standardized protocols for labeling proteins with sulfonyl fluorides and for optimizing the reaction conditions.

Protocol 1: General Protein Labeling with a Sulfonyl Fluoride Probe

This protocol provides a starting point for labeling a purified protein with a sulfonyl fluoride probe.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Sulfonyl fluoride probe

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Method for removing excess probe (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Protein Solution: Adjust the concentration of your purified protein to 1 mg/mL in a nucleophile-free buffer (e.g., PBS, pH 7.4).

  • Prepare Probe Stock Solution: Prepare a 10-50 mM stock solution of the sulfonyl fluoride probe in anhydrous DMSO.

  • Initiate Labeling Reaction: Add the desired molar excess of the sulfonyl fluoride probe stock solution to the protein solution. For example, for a 20-fold molar excess, add the appropriate volume of the probe stock solution to the protein solution. Gently mix and incubate at room temperature (18-25°C) for 2 hours in the dark.[15]

  • Quench the Reaction: Add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted probe. Incubate for an additional 15-30 minutes at room temperature.

  • Remove Excess Probe: Purify the labeled protein from the excess, unreacted probe and quenching reagent using a suitable method such as a desalting column (e.g., Sephadex G-25) or dialysis.[15][17]

  • Characterize Labeled Protein: Analyze the labeled protein using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm labeling and determine the degree of labeling.

Protocol 2: Optimizing Labeling Conditions

To achieve the desired labeling stoichiometry and minimize side reactions, it is often necessary to optimize the reaction conditions.

Procedure:

  • Set up Parallel Reactions: Prepare a series of small-scale labeling reactions in parallel.

  • Vary a Single Parameter per Series:

    • pH Series: Set up reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) while keeping the probe concentration, incubation time, and temperature constant.

    • Probe Concentration Series: Set up reactions with varying molar ratios of probe to protein (e.g., 5:1, 10:1, 20:1, 50:1, 100:1) while keeping the pH, incubation time, and temperature constant.

    • Incubation Time Series: Set up reactions and quench them at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) while keeping the pH, probe concentration, and temperature constant.

  • Analyze the Results: After quenching and purification, analyze the products from each reaction. The optimal condition will be the one that provides the desired level of specific labeling with minimal non-specific labeling and protein precipitation.

Data Summary Table: Recommended Starting Conditions
ParameterRecommended RangeRationale
Buffer PBS, HEPESInert and non-nucleophilic.
pH 7.0 - 9.0Affects the nucleophilicity of target residues.[15]
Probe:Protein Molar Ratio 10:1 - 100:1Drives the reaction forward; higher ratios risk non-specificity.[15]
Protein Concentration 0.1 - 2 mg/mLBalances reaction kinetics and protein stability.[15]
Temperature 18 - 37 °CControls reaction rate.
Incubation Time 1 - 4 hoursAllows for sufficient reaction without excessive protein degradation.
References
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Modified by 2-Phenoxyethane-1-sulfonyl Fluoride.
  • Bradbury, A. R. M., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
  • Benchchem. (n.d.). Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols.
  • Jones, L. H., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
  • Sharpless, K. B., et al. (n.d.). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate.
  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Chinese Chemical Society. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry.
  • Sharpless, K. B., Dong, J., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting 2-Phenoxyethane-1-sulfonyl Fluoride Labeling Efficiency.
  • Grimster, N. P., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
  • Enamine. (n.d.). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
  • Horváth, G., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.
  • Am Ende, C. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Horváth, G., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
  • Bionet. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.
  • Molecular Devices. (n.d.). Optimizing the labeling of proteins.
  • Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.

Sources

challenges in the synthesis of heteroaromatic sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Heteroaromatic Sulfonyl Fluoride Synthesis

Executive Summary: The Stability Paradox

The synthesis of heteroaromatic sulfonyl fluorides (Het-SO₂F) presents a unique "stability paradox." While the final sulfonyl fluoride products are often remarkably stable (even capable of surviving aqueous workups and chromatography), their precursors—specifically heteroaromatic sulfonyl chlorides—are notoriously unstable.[1]

The Core Challenge: Electron-deficient heterocycles (e.g., pyridines, pyrimidines) prone to nucleophilic attack render the corresponding sulfonyl chlorides susceptible to rapid desulfonylation (SO₂ extrusion) or hydrolysis.

Strategic Directive:

  • Avoid Isolation: Never attempt to isolate a heteroaromatic sulfonyl chloride unless you have confirmed its stability (e.g., 3-pyridyl is okay; 2-pyridyl is fatal).

  • Speed is Key: Use "in situ" capture methods where the chloride is converted to the fluoride immediately upon formation.

  • Catalytic Alternatives: For highly sensitive substrates, bypass the oxidative state entirely using Pd-catalyzed SO₂ insertion.

Strategic Decision Framework

Before selecting a protocol, consult the decision matrix below to match your starting material to the most robust method.

SynthesisStrategy Start Select Starting Material Thiol Heteroaryl Thiol (Ar-SH) Start->Thiol Halide Heteroaryl Halide (Ar-Br / Ar-I) Start->Halide Amine Heteroaryl Amine (Ar-NH2) Start->Amine Oxidation Oxidative Chlorination (NaOCl or H2O2/SOCl2) Thiol->Oxidation Cheap, Scalable PdCat Pd-Catalyzed Insertion (Pd(0) + DABSO) Halide->PdCat Mild, Tolerates Functionality Sandmeyer Sandmeyer-type (Diazonium -> SO2 -> F) Amine->Sandmeyer Biphasic Biphasic Fluorination (KHF2/H2O/DCM) Oxidation->Biphasic In-situ Capture Fluorination Electrophilic Fluorination (NFSI) PdCat->Fluorination One-Pot Risk HIGH RISK: Thermal Instability Sandmeyer->Risk Explosion Hazard

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and safety profile.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Category A: The "Thiol-to-Fluoride" Route (Oxidative)

Standard Protocol: NaOCl oxidation followed by KHF₂.

Q1: My reaction mixture turned black and effervesced violently during the NaOCl addition. What happened? Diagnosis: You likely experienced thermal runaway leading to SO₂ extrusion . The Mechanism: The oxidation of a thiol to a sulfonyl chloride is highly exothermic. If the temperature spikes, the unstable heteroaromatic sulfonyl chloride intermediate decomposes, ejecting SO₂ gas (effervescence) and polymerizing the remaining heterocycle (black tar). Corrective Action:

  • Cryogenic Control: Cool the reaction to -10°C or lower internal temperature before adding NaOCl.

  • Biphasic Buffer: Ensure you are using the Wright/Hallstrom biphasic system (DCM/Water). The KHF₂ must be present in the aqueous phase before the oxidant is added. This ensures the sulfonyl chloride is trapped by fluoride immediately upon formation.

Q2: I see the Sulfonyl Chloride by TLC, but it hydrolyzes to the Sulfonic Acid before I can add the fluoride. Diagnosis: Slow phase transfer kinetics. Corrective Action:

  • Phase Transfer Catalyst: Add 10 mol% tetrabutylammonium hydrogen sulfate (TBAHS). This shuttles the fluoride into the organic layer (or the chloride to the interface) faster than water can attack the sulfonyl chloride.

  • Switch Reagents: If NaOCl is too harsh, switch to the H₂O₂/SOCl₂ system (The "Bahrami" modification). It generates the sulfonyl chloride under anhydrous conditions, which can then be treated with KHF₂ or TBAF.

Category B: The "Halide-to-Fluoride" Route (Pd/DABSO)

Standard Protocol: Pd-catalyzed coupling with DABSO (SO₂ surrogate) and NFSI.[2]

Q3: I am getting <10% yield with 2-bromopyridine, but 4-bromopyridine works fine. Diagnosis: Catalyst poisoning via N-coordination (The "Pyridine Problem"). The Mechanism: The nitrogen atom in the 2-position coordinates to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle. Corrective Action:

  • Ligand Switch: Standard PPh₃ or XPhos often fail here. Switch to CataCXium A (di(1-adamantyl)-n-butylphosphine) or P(t-Bu)₃ . These bulky, electron-rich ligands prevent the pyridine nitrogen from binding to the Pd center.

  • Pre-formation: Do not run this as a one-pot if it fails. Isolate the intermediate sulfinate salt (using DABSO/Pd), wash it to remove the catalyst, and then treat with NFSI.[2]

Q4: The reaction works, but I cannot separate the byproduct (Ph-SO₂-Ph) from my product. Diagnosis: NFSI side-reactivity. The Mechanism: N-Fluorobenzenesulfonimide (NFSI) is the standard electrophilic fluorine source, but its byproduct is a sulfonimide that can be difficult to separate. Corrective Action:

  • Alternative F-Source: Use Selectfluor or N-fluoropyridinium salts . These are water-soluble after reaction and can be removed via simple aqueous extraction, leaving your lipophilic sulfonyl fluoride pure.

Category C: Purification & Storage[1][3]

Q5: My product was pure by crude NMR, but after silica column chromatography, I recovered the sulfonic acid. Diagnosis: Silica-induced hydrolysis. The Mechanism: While sulfonyl fluorides are generally stable, electron-deficient heteroaromatic variants (like 2-pyridyl-SO₂F) are activated electrophiles. The acidic silanols on silica gel can catalyze hydrolysis. Corrective Action:

  • Buffered Silica: Slurry your silica gel in 1% Et₃N/Hexanes before packing the column.

  • Neutral Alumina: Switch to neutral alumina, which is far less acidic than silica.

  • Fast Filtration: Often, these products do not need a full column. A filtration plug through basic alumina is sufficient to remove polar impurities.

Standard Operating Procedures (SOPs)

SOP-1: Oxidative Fluorination (The Modified Wright Protocol)

Best for: Electron-rich to neutral heterocycles (e.g., Thiophenes, 3-Pyridines).

  • Preparation: In a round-bottom flask, dissolve Heteroaryl Thiol (1.0 equiv) in MeCN/H₂O (1:1).

  • Fluoride Loading: Add KHF₂ (4.0 equiv). Note: KHF₂ is corrosive to glass; use a polyethylene liner or flask if scaling up.

  • Cooling: Cool the mixture to -5°C (Ice/Salt bath).

  • Oxidation: Dropwise add NaOCl (Commercial bleach, ~10-13%, 3.5 equiv) over 30 minutes. Monitor internal temp—do not exceed 0°C.

  • Workup: Dilute with EtOAc. Wash organic layer with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (if needed) on Neutral Alumina .

SOP-2: Pd-Catalyzed Sulfonylation (The Willis/DABSO Protocol)

Best for: Sensitive substrates or when starting from Aryl Bromides.

  • Catalyst Mix: In a glovebox or under Ar, combine Pd(OAc)₂ (5 mol%), CataCXium A (7.5 mol%), and DABSO (0.6 equiv).

  • Substrate: Add Heteroaryl Bromide (1.0 equiv) and iPrOH (solvent).

  • Sulfinylation: Heat to 75°C for 2-4 hours. Monitor consumption of bromide.

  • Fluorination: Cool to Room Temperature. Add NFSI (1.5 equiv) directly to the reaction mixture.[2] Stir for 2 hours.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Flash chromatography on Silica (usually stable for this method's products).

Visualizing the Catalytic Cycle (DABSO Route)

Understanding the failure points in the Palladium cycle is critical for troubleshooting low yields.

CatalyticCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br SO2Ins SO2 Insertion (Ar-SO2-Pd-Br) OxAdd->SO2Ins DABSO Fail1 FAILURE: N-Coordination (Catalyst Death) OxAdd->Fail1 RedElim Sulfinate (Ar-SO2-M) SO2Ins->RedElim Base Fail2 FAILURE: Desulfonylation (High Temp) SO2Ins->Fail2 Fluor Fluorination (NFSI) RedElim->Fluor Product Product (Ar-SO2-F) Fluor->Product

Figure 2: Mechanism of Pd-catalyzed sulfonylation showing critical failure points (N-coordination and Desulfonylation).

Comparison of Fluorinating Agents

ReagentStateCostReactivityRemoval of ByproductsBest For
KHF₂ SolidLowHigh (Nucleophilic)Aqueous WashOxidative route (Thiol -> SO₂F)
NFSI SolidMedHigh (Electrophilic)Difficult (Chromatography)Pd-catalyzed (Ar-Br -> SO₂F)
Selectfluor SolidHighMed (Electrophilic)Easy (Water Soluble)Late-stage functionalization
TBAF SolnMedHigh (Nucleophilic)Aqueous WashAnhydrous Cl -> F exchange

References

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[1][3][4][5][6] The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

  • Truong, T., & Daugulis, O. (2012). Directed Functionalization of C-H Bonds: Synthesis of Sulfonyl Fluorides.[3][7] Chemical Science, 4, 531-535. [Link]

  • Deeming, A. S., Russell, C. J., & Willis, M. C. (2016). One-pot Palladium-catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Angewandte Chemie International Edition, 55(4), 1474-1478. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Lennon, A. C., & Willis, M. C. (2018). Synthesis of Sulfonyl Fluorides from Aryl Bromides using DABSO and Selectfluor. Organic Letters, 20(2), 469-472. [Link]

Sources

Technical Support Center: Optimizing Sulfonyl Fluoride (SF) Covalent Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Biology Support Hub. Topic: Improving Selectivity of Covalent Labeling with Sulfonyl Fluorides (SuFEx Chemistry). Status: Operational. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Core Concept: The "Privileged" Warhead

Unlike promiscuous electrophiles (e.g., sulfonyl chlorides, alpha-halo ketones) that react rapidly with any available nucleophile, sulfonyl fluorides (SFs) are "context-dependent" electrophiles. They are relatively stable in aqueous buffer and plasma but snap shut when two conditions are met:

  • Proximity: High local concentration driven by ligand binding.

  • Activation: A specific microenvironment (often a hydrogen-bond network) that perturbs the pKa of the target residue (Tyr, Lys, His, Ser, or Thr).

The Challenge: Selectivity is not intrinsic to the SF group alone; it is a function of the Scaffold + Warhead + Protein Pocket triad. If your probe is labeling promiscuously, you have likely overpowered the "context" requirement.

Diagnostic Workflow: The Selectivity Filter

Before altering your chemistry, run this diagnostic logic to identify the source of non-specific labeling.

SelectivityWorkflow Start Issue: High Background / Promiscuous Labeling Step1 1. Competition Assay (Pre-incubate with 10x-50x non-covalent parent) Start->Step1 Decision1 Is labeling abolished? Step1->Decision1 Res1 Mechanism: Active-Site Driven (Your affinity is too high or warhead is too slow) Decision1->Res1 Yes Res2 Mechanism: Non-Specific (Intrinsic reactivity is too high) Decision1->Res2 No Action2 Action: Tune Warhead Up (Add EWGs, check geometry) Res1->Action2 Optimization Action1 Action: Tune Warhead Down (Remove EWGs, switch position) Res2->Action1 Fix

Figure 1: Diagnostic decision tree for troubleshooting SF selectivity.

Module 1: Chemical Tuning (The "Hardware")

Issue: "My probe labels the target, but also albumin and other bystanders."

The reactivity of aryl sulfonyl fluorides is governed by the electronic density of the aromatic ring (Hammett correlation). You can tune selectivity by modifying the ring substituents.[1]

Troubleshooting Table: Tuning Reactivity
ObservationDiagnosisChemical SolutionMechanism
High Background Warhead is too "hot" (electrophilic).Add Electron-Donating Groups (EDGs) (e.g., -OMe, -Me) to the aryl ring.Increases electron density on Sulfur, stabilizing the S-F bond against random nucleophiles.
No Labeling Warhead is too "cold" or misaligned.Add Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3) meta or para to SF.Pulls electron density, making Sulfur more susceptible to nucleophilic attack.
Wrong Residue Trajectory mismatch.Switch Isomers. Move SF from para to meta or ortho.Changes the vector of the warhead relative to the nucleophile by ~4-6 Å.

Expert Insight: Do not assume para-SF is the default. In many kinase inhibitors, meta-SF provides better geometry to reach the catalytic Lysine or the "Gatekeeper" residue.

Module 2: Experimental Conditions (The "Environment")

Issue: "I see labeling by Western blot, but MS shows multiple modification sites."

Sulfonyl fluorides rely on SuFEx (Sulfur-Fluoride Exchange), which is often assisted by proton transfer. The pH of your buffer dictates which residues are nucleophilic.

Protocol: pH-Dependent Selectivity Screen

Objective: Determine the optimal pH window where the target residue is reactive, but background residues are protonated (silent).

  • Prepare Buffers: Create a panel of buffers: pH 6.5, 7.2, 7.8, 8.5 (50 mM HEPES or Tris).

    • Note: Avoid nucleophilic buffers like DTT or primary amines (Tris is okay for SFs due to slow kinetics, but HEPES is safer).

  • Incubation: Incubate Probe (1 µM) + Proteome (1 mg/mL) for 1 hour at 37°C.

  • Readout: Analyze via In-gel Fluorescence (if probe is tagged) or Western Blot.

Interpretation:

  • Tyrosine (Tyr): Often requires pH > 7.5 or a neighboring basic residue (His/Lys) to lower its pKa.

  • Lysine (Lys): Can react at pH 7.0-7.4 if the pKa is perturbed by the pocket.

  • Histidine (His): Unique to SFs.[2] often reacts at lower pH (6.5-7.0) where it acts as both a nucleophile and a base.

Module 3: Mechanistic Validation (The "Why")

Issue: "How do I prove this is a specific SuFEx reaction and not an artifact?"

You must demonstrate that the reaction is driven by the protein's specific geometry, not just random collision.

SuFExMechanism cluster_env The Selectivity Filter Probe SF Probe (Latent) Pocket Binding Pocket (Recognition) Probe->Pocket Kd (Affinity) Complex E-I Complex (Non-Covalent) Pocket->Complex Activation Activation (H-Bond Network) Complex->Activation Proximity Covalent Covalent Adduct (Stable) Activation->Covalent k_inact (SuFEx)

Figure 2: The SuFEx activation mechanism requiring both binding and local activation.

The "Gold Standard" Validation Protocol
  • WT vs. Mutant: Mutate the predicted nucleophile (e.g., Tyr to Phe, Lys to Arg). Labeling should disappear.

  • Denaturation Control: Treat the protein with 6M Urea or heat before adding the probe.

    • Result: SFs should NOT label denatured proteins efficiently. If they do, your probe is a non-specific alkylator, not a SuFEx probe.

  • Competition: Pre-treat with the non-reactive parent ligand (ligand without SF). This must block labeling.

Frequently Asked Questions (FAQ)

Q: My SF probe hydrolyzes in the buffer before I add it to the cells. What's wrong? A: Sulfonyl fluorides are generally stable in water. If yours is hydrolyzing, you likely have a "neighboring group effect" within the molecule itself (e.g., an internal nucleophile or base like a pyridine ring positioned to attack the sulfur). Solution: Check your small molecule structure for intramolecular catalysis.

Q: Can I use DTT or Mercaptoethanol in my lysis buffer? A: Generally, No . While SFs are harder to reduce than other warheads, high concentrations of thiols can still interfere or reduce disulfide bonds in the protein, altering the binding pocket shape. Use TCEP if a reducing agent is strictly necessary, but ideally, label in non-reducing conditions first.

Q: I am targeting a Cysteine, but SFs are labeling Tyrosines. Why? A: SFs are "Hard" electrophiles (in the HSAB theory context). They prefer "Hard" nucleophiles like the oxygen in Tyrosine or the nitrogen in Lysine/Histidine over the "Soft" sulfur in Cysteine. If you want to target Cysteine, use an acrylamide or chloroacetamide. SFs are the tool of choice for non-Cysteine covalent targeting.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3][4] Chemical Science, 6(5), 2650–2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology, 16, 150–159. Link

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Identifies Electrophiles Affording Protein Conjugates. Journal of the American Chemical Society, 140(1), 200–210. Link

Sources

dealing with product volatility in sulfonyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues related to the volatility of sulfonyl fluoride products and the handling of gaseous reagents.

Q1: My low molecular weight sulfonyl fluoride product appears to be lost during workup and purification. How can I minimize this?

A1: The loss of volatile products, particularly low molecular weight sulfonyl fluorides, is a frequent challenge.[1] The primary causes are evaporation during solvent removal and co-distillation with solvents. Here are several strategies to mitigate this issue:

  • Cold Temperature Operations: Perform all extractions, washes, and solvent removal steps at reduced temperatures (0-5 °C) using an ice bath. This lowers the vapor pressure of your product, reducing evaporative losses.

  • Avoid High Vacuum: Do not use high vacuum to remove solvents. Instead, use a gentle stream of inert gas (nitrogen or argon) or a rotary evaporator with carefully controlled, moderate vacuum and a cold trap cooled with dry ice/acetone or liquid nitrogen.

  • Solvent Selection: Choose a higher boiling point solvent for extraction if compatible with your product's solubility and the subsequent reaction steps. This allows for the removal of lower boiling point impurities first.

  • In Situ Conversion: If the sulfonyl fluoride is an intermediate, consider a one-pot reaction where it is immediately converted to a less volatile derivative, such as a sulfonamide or sulfonate ester.[2]

Q2: I am using sulfuryl fluoride (SO₂F₂) gas, and I'm concerned about accurate dosing and potential leaks. What are the best practices?

A2: Sulfuryl fluoride (SO₂F₂) is a colorless, odorless, and toxic gas, making its handling a critical safety concern.[3][4][5][6] Accurate dosing is also essential for reaction stoichiometry and yield.

For accurate dosing:

  • Gas-Tight Syringe: For small-scale reactions, a gas-tight syringe is a suitable method for transferring a specific volume of SO₂F₂. Ensure the syringe is properly calibrated and free of leaks.

  • Mass Flow Controller: For larger-scale or continuous reactions, a mass flow controller provides precise and reproducible gas delivery.

  • Lecture Bottle with Regulator: Use a lecture bottle equipped with a high-quality, corrosion-resistant regulator to control the gas flow. The amount of gas delivered can be determined by mass difference (weighing the cylinder before and after the reaction).

For safe handling and leak detection:

  • Fume Hood: ALWAYS handle SO₂F₂ in a well-ventilated fume hood.[7][8]

  • Leak Detection: Regularly check for leaks using a soapy water solution on all connections. The formation of bubbles will indicate a leak. Alternatively, a handheld electronic leak detector can be used.

  • Warning Agent: Since sulfuryl fluoride is odorless, a warning agent like chloropicrin is often used in commercial applications to indicate its presence.[5]

  • Scrubbing: Vent any excess SO₂F₂ through a scrubbing solution. A common and effective method is to use an aqueous solution of a base and a peroxide.[9]

Q3: My reaction to synthesize an aliphatic sulfonyl fluoride is giving low yields, and I suspect product decomposition. What could be the cause?

A3: Aliphatic sulfonyl fluorides can be less stable than their aromatic counterparts, particularly in the presence of strong bases or nucleophiles.[10]

  • Hydrolysis: Sulfonyl fluorides are generally more stable to hydrolysis than other sulfonyl halides.[11] However, prolonged exposure to aqueous basic conditions during workup can lead to hydrolysis, forming the corresponding sulfonic acid. It's crucial to minimize the time the product is in contact with aqueous base and to work at low temperatures.

  • Elimination Reactions: For alkyl sulfonyl fluorides with α-protons, strong bases can induce elimination reactions.[10] If a base is required for the reaction, consider using a milder, non-nucleophilic base and carefully control the reaction temperature.

  • Instability of Precursors: Some synthetic routes involve unstable intermediates, such as sulfonyl chlorides, which can degrade before being converted to the more stable sulfonyl fluoride.[12] Using methods that generate the sulfonyl fluoride from more stable precursors like sulfonic acids, thiols, or sulfinates can improve yields.[13][14][15]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental problems.

Guide 2.1: Low Yield of Volatile Aryl Sulfonyl Fluoride via Halide-Fluoride Exchange

This guide addresses poor yields when synthesizing volatile aryl sulfonyl fluorides from their corresponding sulfonyl chlorides.

Symptom Potential Cause Troubleshooting Steps
Low isolated yield but NMR of crude shows good conversion. Product loss during workup and purification.1. Extraction: Use a higher boiling point, immiscible solvent for extraction (e.g., dichlorome­thane or ethyl acetate).2. Washing: Wash the organic layer with cold brine to minimize product solubility in the aqueous phase.3. Drying: Dry the organic layer over anhydrous sodium sulfate at a low temperature.4. Solvent Removal: Use a rotary evaporator with a high-capacity cold trap (-78 °C) and minimal vacuum. Stop evaporation when a small amount of solvent remains and remove the rest with a gentle stream of inert gas.5. Purification: Consider flash chromatography at reduced temperatures or bulb-to-bulb distillation (Kugelrohr) for purification instead of traditional distillation.
Low conversion observed in the crude reaction mixture. Inefficient fluoride source or reaction conditions.1. Fluoride Source: Potassium bifluoride (KHF₂) is often more effective than potassium fluoride (KF) due to its better solubility and the role of hydrogen bonding at the water/organic interface.[13][16]2. Phase Transfer Catalyst: For reactions with KF, the addition of a phase transfer catalyst like 18-crown-6 can improve the solubility and nucleophilicity of the fluoride ion.[11]3. Solvent: Ensure the use of a suitable solvent system. For KHF₂, a two-phase system (e.g., water/organic) can be effective.[16] For KF with a crown ether, dry acetonitrile is commonly used.[11]4. Reaction Temperature: While some protocols call for heating, for volatile products, running the reaction at a lower temperature for a longer duration may be beneficial.
Presence of significant sulfonic acid byproduct. Hydrolysis of the sulfonyl chloride starting material or the sulfonyl fluoride product.1. Anhydrous Conditions: Ensure all reagents and solvents are dry, especially when using methods that are sensitive to water.2. Minimize Aqueous Contact: During workup, minimize the time the reaction mixture is in contact with aqueous solutions, particularly if they are basic.3. Buffered Wash: Use a buffered aqueous wash (e.g., saturated ammonium chloride) instead of pure water to control the pH.
Guide 2.2: Handling and Purification of Gaseous or Highly Volatile Sulfonyl Fluorides

This guide provides a workflow for the safe handling and purification of highly volatile sulfonyl fluoride products.

Workflow Diagram: Trapping and Purification of Volatile Sulfonyl Fluorides

cluster_reaction Reaction Setup cluster_trapping Trapping Apparatus cluster_purification Purification A Reaction Vessel B Condenser (Cold Finger) A->B Reaction Vapors C Cold Trap 1 (Dry Ice/Acetone) B->C D Cold Trap 2 (Liquid Nitrogen) C->D E Inert Gas Inlet D->E To Vent/Scrubber F Bulb-to-Bulb Distillation (Kugelrohr) D->F G Cryogenic Chromatography D->G H Final Product F->H G->H

Caption: Workflow for handling volatile sulfonyl fluorides.

Protocol for Trapping Volatile Products:

  • Assemble the Apparatus: Set up the reaction vessel connected to a condenser. The outlet of the condenser should be connected in series to two cold traps. The first trap should be cooled with a dry ice/acetone slurry (-78 °C), and the second with liquid nitrogen (-196 °C). The outlet of the second trap should be connected to a bubbler and then to a vent or a scrubbing system.

  • Inert Atmosphere: Purge the entire system with an inert gas (argon or nitrogen).

  • Reaction: Run the reaction. A gentle flow of inert gas can be used to carry the volatile product from the reaction vessel into the cold traps.

  • Collection: After the reaction is complete, the volatile product will have condensed in the cold traps. The traps can then be carefully disconnected for product recovery or further purification.

Purification Techniques:

  • Bulb-to-Bulb Distillation (Kugelrohr): This technique is ideal for purifying small quantities of volatile compounds. The crude product is gently heated under vacuum, and the distillate is collected in a cooled receiving bulb.

  • Cryogenic Chromatography: For compounds that are gases at room temperature, chromatography can be performed at low temperatures where the compound is a liquid. This requires specialized equipment.

Section 3: Advanced Protocols and Methodologies

This section details specific, field-tested protocols for challenging sulfonyl fluoride syntheses.

Protocol 3.1: Synthesis of a Low-Boiling Point Aliphatic Sulfonyl Fluoride

This protocol is adapted from methodologies that prioritize yield and purity for volatile products.

Objective: To synthesize ethanesulfonyl fluoride from ethanesulfonyl chloride.

Materials:

  • Ethanesulfonyl chloride

  • Potassium bifluoride (KHF₂)

  • Deionized water

  • Dichloromethane (DCM), chilled

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator with a cold trap

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethanesulfonyl chloride (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Fluorinating Agent: In a separate flask, prepare a saturated aqueous solution of potassium bifluoride. Add this solution to the cooled solution of ethanesulfonyl chloride with vigorous stirring.

  • Reaction: Allow the reaction to stir vigorously at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Workup: Once the reaction is complete, transfer the mixture to a pre-chilled separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with chilled dichloromethane.

  • Washing: Combine the organic layers and wash once with cold deionized water and once with cold brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate at 0-5 °C for 30 minutes.

  • Solvent Removal: Decant the dried solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator with the water bath at room temperature and a cold trap at -78 °C. Apply vacuum gradually and carefully to avoid bumping and product loss.

  • Final Product: The resulting ethanesulfonyl fluoride should be a clear, volatile liquid. Store in a tightly sealed container at low temperature.

Protocol 3.2: In Situ Trapping and Derivatization of a Volatile Sulfonyl Fluoride

This protocol is designed for situations where the sulfonyl fluoride is too volatile to isolate effectively.

Objective: To synthesize N-benzylmethanesulfonamide from methanesulfonyl chloride via an in situ generated methanesulfonyl fluoride.

Workflow Diagram: In Situ Trapping and Derivatization

A Methanesulfonyl Chloride + KHF₂ in Two-Phase System B In Situ Generation of Volatile Methanesulfonyl Fluoride A->B C Addition of Benzylamine and Triethylamine B->C D Formation of N-benzylmethanesulfonamide (Non-volatile) C->D E Standard Aqueous Workup and Purification D->E F Isolated Product E->F

Caption: In situ generation and trapping workflow.

Procedure:

  • Fluorination: In a round-bottom flask, combine methanesulfonyl chloride (1 equivalent) and a suitable solvent (e.g., acetonitrile). Add potassium fluoride (2 equivalents) and 18-crown-6 (0.1 equivalents). Stir the mixture at room temperature.

  • Monitoring: Monitor the formation of the sulfonyl fluoride. Due to its volatility, this is best done by taking small aliquots, quenching them with a non-volatile amine, and analyzing the resulting sulfonamide.

  • In Situ Trapping: Once the formation of methanesulfonyl fluoride is deemed complete, cool the reaction mixture to 0 °C. In a separate flask, dissolve benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.

  • Derivatization: Add the benzylamine solution dropwise to the reaction mixture containing the in situ generated methanesulfonyl fluoride.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: The resulting N-benzylmethanesulfonamide is a non-volatile solid. It can be isolated using standard aqueous workup procedures, followed by recrystallization or column chromatography.

By converting the volatile intermediate into a stable, non-volatile derivative, the challenges associated with product loss are effectively circumvented.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Sulfuryl fluoride - Safety D
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Advances in the construction of diverse SuFEx linkers.
  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Rel
  • ICSC 1402 - SULFURYL FLUORIDE. ILO and WHO.
  • HAZARD SUMMARY - SULFURYL FLUORIDE. NJ.gov.
  • Facile synthesis of sulfonyl fluorides
  • Sulfur fluoride exchange. PMC - NIH.
  • Method for scrubbing sulfuryl fluoride
  • Sulfuryl Fluoride. US EPA.
  • Sulfuryl Fluoride Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions. PMC.
  • Sulfonyl fluoride synthesis by fluorosulfon

Sources

protocol for quenching 1-methyl-1H-imidazole-2-sulfonyl fluoride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-Imidazole-2-Sulfonyl Fluoride (MISF) Reaction Termination

Introduction: The "Sleeping Beauty" Reactivity Profile

Welcome to the Technical Support Center. You are likely working with This compound (or a related heteroaryl sulfonyl fluoride). Before applying a quenching protocol, it is critical to understand the unique reactivity of this reagent.

Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are privileged electrophiles in SuFEx (Sulfur-Fluoride Exchange) chemistry. They possess a "Sleeping Beauty" profile: they are kinetically stable in aqueous buffer and plasma but become highly reactive upon specific activation (e.g., by a base catalyst, a silicon source, or a specific protein microenvironment).

Therefore, "quenching" this reaction requires a different logic than standard electrophiles:

  • Water does not quench the reagent instantly. (It is stable to hydrolysis).

  • You must stop the activation mechanism (usually by removing/neutralizing the base or catalyst).

  • You must physically remove the reagent to prevent background labeling during analysis.

Part 1: Standard Quenching Protocols

Select the protocol that matches your experimental context.

Protocol A: Synthetic Chemistry (Small Molecule SuFEx)

Context: You are synthesizing a sulfonate or sulfonamide using MISF as a reagent, catalyzed by DBU or BTMG.

The Mechanism: The reaction is driven by the base (e.g., DBU) which deprotonates the nucleophile and/or activates the sulfonyl fluoride. The Quench: Acidification.

StepActionTechnical Rationale
1 Prepare Quench Buffer Prepare 1.0 M HCl or 10% Citric Acid (aq).
2 Stop Catalysis Add the acid solution to the reaction mixture until pH < 4.
3 Phase Separation Dilute with Ethyl Acetate (EtOAc) or DCM. The protonated base (DBU-H⁺) moves to the aqueous layer.
4 Wash Wash organic layer 2x with water/brine. Note: The unreacted sulfonyl fluoride (MISF) will likely remain in the organic layer due to its hydrolytic stability.
5 Purification Isolate product via silica chromatography. MISF is stable on silica.

Critical Warning: Do not rely on water alone to stop the reaction. If the pH remains basic, the reaction will continue in the biphasic mixture.

Protocol B: Protein Labeling / Chemical Biology

Context: You are using MISF to covalently modify specific residues (Tyr, Lys, His) on a protein.

The Mechanism: The protein environment activates the S-F bond. The Quench: Denaturation or Rapid Removal. Chemical scavengers (like Tris) are often too slow to be effective "stop" buttons compared to precipitation.

Recommended Workflow: Protein Precipitation (TCA Method)

  • Cool: Place reaction on ice (4°C).

  • Precipitate: Add Trichloroacetic acid (TCA) to a final concentration of 20% (v/v).

  • Incubate: 30 mins on ice. This denatures the protein, destroying the "activating" microenvironment and precipitating the target.

  • Spin: Centrifuge at 15,000 x g for 15 mins.

  • Wash: Discard supernatant (contains unreacted MISF). Wash pellet 2x with cold acetone.

  • Resuspend: Solubilize pellet in appropriate buffer (e.g., 8M Urea or SDS) for downstream analysis (LC-MS/MS).

Part 2: Visualization of Signaling & Logic

The following diagram illustrates the decision logic for quenching based on the activation mode.

QuenchingLogic Start Reaction Active (MISF + Nucleophile) CheckType Identify Activation Mode Start->CheckType BaseCat Base Catalyzed (DBU/BTMG) CheckType->BaseCat Synthetic Chem ProteinEnv Protein Microenvironment (Proximity Driven) CheckType->ProteinEnv Chem Biology ActionAcid ADD ACID (pH < 4) Protonates Base & Nucleophile BaseCat->ActionAcid Quench ActionDenature DENATURE / PRECIPITATE (TCA or Acetone) ProteinEnv->ActionDenature Quench Result1 Catalysis Stops Reagent Intact but Inert ActionAcid->Result1 Result2 Reaction Stops Reagent Removed in Supernatant ActionDenature->Result2

Caption: Decision tree for terminating MISF reactions. Note that acidification stops base-catalysis, while denaturation is required to stop protein-templated reactions.

Part 3: Troubleshooting & FAQs

Q1: I added water to quench, but my reaction yield is changing over time during workup. Why?

  • Root Cause: You did not neutralize the base.

  • Explanation: Sulfonyl fluorides are stable in water. If DBU/Base is still present, the reaction (or side reactions) continues in the organic/aqueous emulsion.

  • Fix: Ensure the aqueous wash is acidic (pH 3-4) to sequester the base as a salt.

Q2: Can I use Tris buffer to quench the protein reaction?

  • Analysis: Tris contains a primary amine, which can theoretically react with sulfonyl fluorides.

  • Verdict: It is not recommended as a primary quench. The reaction between S-F and Tris is slow without specific catalysis. Protein precipitation is the only way to "freeze" the reaction state instantly.

Q3: How do I dispose of the waste?

  • Safety Critical: While MISF is stable, ultimate hydrolysis releases Fluoride ions (F⁻) and eventually HF in acidic environments.

  • Protocol: Collect all waste in a dedicated "Fluoride/Organic" waste stream. Do not mix with glass-corroding strong acids unless in plastic containers. Treat as a delayed HF generator.

Q4: I see a mass shift of +80 Da (Phosphorylation?) or +96 Da (Sulfonation?) in my MS data.

  • Clarification: MISF adds a methyl-imidazole-sulfonyl group.

  • Check:

    • Intact Reagent Label: Mass of Reagent - F (Fluoride loss).

    • Hydrolysis Product: If you see the sulfonic acid mass, it likely occurred before the reaction or during prolonged storage in basic buffer.

References & Authoritative Sources

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational text on the stability/reactivity profile of sulfonyl fluorides).

  • Jones, L. H., et al. (2022).[1] "Sulfonyl fluorides as targets and substrates in the development of new synthetic methods." Nature Reviews Chemistry. (Review of synthetic utility and handling).

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Inhibitor." Cell Chemical Biology. (Protocols for protein labeling with sulfonyl fluorides).

  • Sigma-Aldrich/Merck. "Safety Data Sheet: this compound." (Safety and physical properties).

    • (Note: Direct SDS links expire; navigate via CAS 1012956-43-8).

Sources

Validation & Comparative

Cellular Target Engagement Assays for Methyl-Imidazole Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Beauty" Warhead

In the landscape of covalent inhibition, Methyl-Imidazole Sulfonyl Fluoride (MISF) probes represent a sophisticated evolution of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional acrylamides that indiscriminately hunt for cysteines, MISF probes utilize a "context-dependent" reactivity profile. They are often metabolically stable ("sleeping") until they encounter a specific protein environment that catalyzes the fluoride displacement, typically targeting Tyrosine (Tyr) , Lysine (Lys) , or Histidine (His) residues.

This guide objectively compares cellular target engagement assays for MISF probes, contrasting them with traditional acrylamide-based workflows. It provides validated protocols for Activity-Based Protein Profiling (ABPP) —the gold standard for this class—and synthesizes data to guide experimental design.

Comparative Analysis: MISF vs. Alternative Warheads

To select the correct assay, one must understand the unique chemical behavior of the probe. MISF probes differ significantly from the industry-standard Michael acceptors.

Table 1: Warhead Performance & Assay Compatibility
FeatureAcrylamides / Chloroacetamides Phenyl Sulfonyl Fluorides (PMSF derivatives) Methyl-Imidazole Sulfonyl Fluorides (MISF)
Primary Target Cysteine (Thiol)Serine, Broad SpectrumTyrosine (Phenol), Lysine (Amine) , Histidine
Reactivity Mechanism Michael Addition (Always "On")SuFEx (Context-Dependent)SuFEx (Tunable, Base-Assisted)
Aqueous Solubility Low to ModerateLow (Hydrophobic)High (Polar Heterocycle)
Metabolic Stability Moderate (Glutathione conjugation risk)HighHigh (Plasma Stable)
Preferred Assay Mass Spec-ABPP (Cys-focused)Gel-ABPP / Activity AssaysGel-ABPP & MS-ABPP (Tyr/Lys focused)
Key Limitation High background if Cys is abundantPoor solubility limits cell loadingRequires specific pocket geometry for activation
Why Methyl-Imidazole?

The 1-methyl-imidazole scaffold provides two distinct advantages over generic phenyl-sulfonates:

  • Enhanced Solubility: The polar imidazole ring improves cell permeability and cytosolic distribution without requiring high percentages of DMSO.

  • Tunable Reactivity: The electron-deficient heteroaryl ring activates the sulfonyl fluoride for nucleophilic attack, while the nitrogen atoms can participate in hydrogen bonding to orient the probe within the active site [1, 2].

Mechanism of Action & Assay Logic

Understanding the SuFEx mechanism is critical for interpreting assay data. Unlike acrylamides, which react based on simple proximity to a nucleophile, MISF probes often require a "catalytic triad" environment where a neighboring basic residue (like Histidine) deprotonates the target Tyrosine, facilitating the attack on the Sulfur center.

Diagram 1: The Context-Dependent SuFEx Mechanism[1]

SuFEx_Mechanism cluster_0 Cellular Environment Probe MISF Probe (Inactive) Pocket Protein Pocket (Recognition) Probe->Pocket Binding (Kd) Activation Local Activation (Base-assisted deprotonation) Pocket->Activation Orientation Bond Covalent Bond (S-O or S-N) Activation->Bond Fluoride Displacement (k_inact)

Caption: The MISF probe binds non-covalently (Kd) before the local protein environment catalyzes the fluoride displacement, forming a permanent covalent bond (k_inact).

Validated Protocols for Target Engagement

For MISF probes, Gel-Based ABPP is the most robust initial screening method. It confirms that the probe enters the cell, remains stable, and covalently modifies the target.

Protocol A: In-Cell Competitive Gel-ABPP

Objective: Determine if the MISF probe engages the target in live cells and quantify the IC50 of the parent compound.

Reagents:

  • Probe: Alkyne-tagged MISF probe (e.g., Imyl-SF-yne).

  • Competitor: Parent inhibitor (non-alkyne).

  • Lysis Buffer: 1% NP-40, 50 mM HEPES (pH 7.5), 150 mM NaCl, Protease Inhibitors. (Avoid Tris buffer as primary amines can interfere with some SuFEx reagents over long durations) .

  • Click Mix: CuSO4 (1 mM), THPTA (100 µM), Sodium Ascorbate (1 mM), Azide-Fluorophore (e.g., Rhodamine-N3, 25 µM).

Workflow:

  • Cell Treatment:

    • Seed cells (e.g., HEK293T) at 70% confluence.

    • Competition Arm: Treat cells with increasing concentrations of the "Cold" Competitor (0.1 µM – 10 µM) for 1 hour.

    • Probe Labeling: Add the Alkyne-MISF probe (e.g., 1 µM) to all wells for 1 hour.

    • Control: DMSO only (no probe) and Probe only (no competitor).

  • Lysis & Click Chemistry:

    • Wash cells 2x with cold PBS to remove unbound probe.

    • Lyse in HEPES-based buffer on ice for 20 min. Clarify by centrifugation (15,000 x g, 10 min).

    • Normalize protein concentration (BCA Assay) to 1 mg/mL.

    • The Click Reaction: Add reagents in this order: Lysate → Azide-Fluorophore → THPTA/CuSO4 premix → Ascorbate.

    • Incubate 1 hour at Room Temp (dark).

  • Readout:

    • Quench with 4x SDS-PAGE loading buffer. Boil 5 min.

    • Resolve on SDS-PAGE gel.

    • Image fluorescence (e.g., ChemiDoc).

    • Result: A specific band at the target MW should disappear as Competitor concentration increases.

Diagram 2: Competitive ABPP Workflow

ABPP_Workflow cluster_data Expected Data Cells Live Cells Treat 1. Treat with Competitor (1h) Cells->Treat Label 2. Pulse with MISF-Alkyne (1h) Treat->Label Lyse 3. Lysis (HEPES Buffer) Label->Lyse Click 4. CuAAC Click Reaction (+ Azide-Fluorophore) Lyse->Click Gel 5. SDS-PAGE & Imaging Click->Gel Result Band Intensity decreases as Competitor increases Gel->Result

Caption: Workflow for Competitive ABPP. Loss of fluorescence indicates successful target engagement by the competitor.

Protocol B: Mass Spectrometry-Based Site Identification (LC-MS/MS)

When to use: To identify exactly which residue (Tyr vs. Lys) the MISF probe is modifying.

Key Modifications from Gel Protocol:

  • Click Reagent: Use Biotin-Azide instead of Rhodamine.

  • Enrichment: Incubate "clicked" lysates with Streptavidin-agarose beads.

  • Digestion: On-bead trypsin digestion.

  • Analysis: LC-MS/MS analysis of enriched peptides. Look for the mass shift corresponding to the probe adduct.

Data Interpretation:

  • Sequence Coverage: MISF probes often modify solvent-exposed Tyrosines.

  • Specificity: Compare the number of unique peptides identified in DMSO vs. Probe samples. A good MISF probe should label <20 proteins significantly in a whole proteome [3].

Troubleshooting & Optimization (Expert Insights)

Issue: High Background Labeling

  • Cause: The sulfonyl fluoride is too reactive (acting like a sulfonyl chloride) or the click reaction is non-specific.

  • Solution: Titrate the probe concentration down. MISF probes are often potent; 10 µM is usually too high. Try 0.1 µM – 1 µM .

  • Check: Ensure the imidazole ring is not causing non-specific sticking to the plasticware.

Issue: No Labeling Observed

  • Cause: The target protein does not have a basic residue nearby to activate the SuFEx mechanism.

  • Solution: Unlike acrylamides, you cannot force the reaction. If the pocket doesn't support SuFEx, the probe will not bind covalently. This is a feature, not a bug—it ensures specificity [4].

Issue: Protein Precipitation

  • Cause: Imidazole-based probes can alter local pH or interact with metal ions in buffers.

  • Solution: Ensure lysis buffer contains sufficient salt (150mM NaCl) and avoid high concentrations of EDTA if using Cu-based click chemistry (EDTA chelates Copper).

References

  • Jones, L. H., et al. (2019).[1] Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.[1][2] Methods in Enzymology, 622, 201-220.[1] Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Hymel, D., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[3][4][5][6][7] Chemical Science, 16, 10119–10140.[7] Link

  • Wang, J., et al. (2018). Inverse Drug Discovery: Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates.[8] Journal of the American Chemical Society, 140(1), 200–210.[8] Link

Sources

comparative reactivity of sulfonyl fluorides towards lysine, tyrosine, and serine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity of Sulfonyl Fluorides: A Guide to Lysine, Tyrosine, and Serine Targeting[1][2][3][4][5][6][7][8][9]

Core Directive: The Renaissance of Sulfur(VI) Fluoride Exchange (SuFEx)

Sulfonyl fluorides (SFs) have transcended their historical role as mere protease inhibitors to become the cornerstone of "SuFEx" (Sulfur-Fluoride Exchange)—a new generation of click chemistry. Unlike traditional electrophiles (e.g., acrylamides) that rely on soft-soft interactions with cysteine, SFs exploit hard-hard interactions at the sulfur(VI) center.

This guide moves beyond the "cysteine-first" dogma.[10] It objectively compares the reactivity of sulfonyl fluorides towards three distinct nucleophiles: Tyrosine (Tyr) , Lysine (Lys) , and Serine (Ser) .[10] The central thesis is that SF reactivity is not intrinsic to the amino acid alone but is context-dependent , driven by the protein microenvironment (pKa perturbation, local catalysis, and steric gating).

Mechanistic Basis: The "Sleeping Beauty" Electrophile

Sulfonyl fluorides possess a unique "stability-reactivity" paradox. They are remarkably stable in aqueous buffer and plasma (resisting hydrolysis) but react rapidly when "awakened" by a specific protein environment.

  • The Warhead: The S(VI) center is electrophilic, but the S–F bond is strong (approx. 70 kcal/mol) and non-polarizable.

  • The Trigger: Reaction requires heterolytic cleavage of the S–F bond. This is often assisted by:

    • General Base Catalysis: To deprotonate the nucleophile (Tyr-OH

      
       Tyr-O⁻).
      
    • H-Bonding: Stabilization of the departing fluoride ion (F⁻) by the protein environment (e.g., backbone amides or water networks).

Mechanism Diagram

SuFEx_Mechanism SF Sulfonyl Fluoride (R-SO2-F) TS Transition State (Pentacoordinate Sulfur) SF->TS + Nucleophile (Tyr/Lys/Ser) Env Protein Microenvironment (Base B: / H-Bond Donor) Env->TS Catalysis (H-bond to F, Deprotonation of Nu) Product Sulfonylated Protein (R-SO2-Nu-Protein) TS->Product Fluoride F- (Leaving Group) TS->Fluoride

Figure 1: The SuFEx reaction mechanism relies on environmental assistance. The protein pocket acts as a catalyst, stabilizing the transition state and the fluoride leaving group.

Comparative Reactivity Analysis

This section details how SFs discriminate between the three residues.

A. Tyrosine (Tyr): The Gold Standard
  • Reactivity Profile: High.

  • Mechanism: Reaction occurs via the phenolate anion.

  • Key Driver: Proximity to basic residues (His, Lys, Arg) lowers the phenolic pKa (normally ~10) to physiological range, enabling nucleophilic attack.

  • Outcome: Forms an exceptionally stable sulfonate ester (Ar-SO₂-O-Tyr).

  • Insight: SFs are currently the privileged method for targeting "undruggable" surface tyrosines.

B. Lysine (Lys): The Context-Dependent Challenger
  • Reactivity Profile: Moderate to High (Environmentally Gated).

  • Mechanism: Reaction requires the neutral amine (–NH₂).

  • Key Driver: At physiological pH (7.4), most lysines (pKa ~10.5) are protonated (ammonium, –NH₃⁺) and unreactive. Reactivity is observed only when:

    • pKa Perturbation: The Lys is buried or near hydrophobic/acidic residues, depressing its pKa.

    • Templated Binding: The ligand scaffold binds tightly, forcing the SF warhead into close proximity with the Lys, overcoming the entropic barrier.

  • Outcome: Forms a sulfonamide (Ar-SO₂-NH-Lys). These are stable but can be acid-labile under extreme conditions.

C. Serine (Ser): The Specialist
  • Reactivity Profile: Low (Surface) to Extreme (Catalytic).

  • Mechanism: Hydroxyl group (–OH) attack.

  • Key Driver:

    • Catalytic Serines: In serine hydrolases, the catalytic triad (Ser-His-Asp) makes the serine super-nucleophilic. SFs (e.g., PMSF) inhibit these irreversibly.

    • Non-Catalytic Serines: Generally unreactive due to high pKa (>13) and poor nucleophilicity compared to Tyr/Lys.

  • Outcome: Forms a sulfonate ester (Ar-SO₂-O-Ser).

Data Summary: Head-to-Head Comparison

FeatureTyrosine (Tyr) Lysine (Lys) Serine (Ser)
Intrinsic Nucleophilicity High (as Phenolate)Moderate (as Amine)Low (as Alcohol)
pKa (Side Chain) ~10.0 (Needs base)~10.5 (Needs perturbation)~13.0 (Needs catalytic triad)
Adduct Stability Very High (Sulfonate)High (Sulfonamide)High (Sulfonate)
Primary Selectivity Factor Local basicity (His/Lys neighbors)pKa depression / ProximityCatalytic activation
Cysteine Cross-Reactivity Low (Adduct is often unstable/reversible)LowLow
Preferred Probe Type Aryl Sulfonyl FluorideAryl Sulfonyl FluorideAlkyl/Aryl Sulfonyl Fluoride

Experimental Protocol: Chemoproteomic Profiling

To empirically determine the selectivity of a specific Sulfonyl Fluoride probe, you cannot rely on prediction alone. You must perform LC-MS/MS Chemoproteomics .

Objective: Map the global reactivity of a probe (Probe-SF) in a complex proteome.

Workflow Diagram

Chemoproteomics_Workflow Lysate 1. Cell Lysate Preparation (Native Proteome) Incubation 2. Probe Incubation (Probe-SF + Proteome) Lysate->Incubation Digestion 3. Trypsin Digestion (Proteins -> Peptides) Incubation->Digestion Enrichment 4. Enrichment (Biotin-Click or Antibody) Digestion->Enrichment LCMS 5. LC-MS/MS Analysis (Identify Modified Residues) Enrichment->LCMS Data 6. Bioinformatics (Site Localization: Tyr vs Lys vs Ser) LCMS->Data

Figure 2: Standard workflow for defining the "residue-ome" of a sulfonyl fluoride probe.

Step-by-Step Methodology
  • Probe Incubation:

    • Treat cell lysate (1 mg/mL) with the Sulfonyl Fluoride probe (1–10 µM) for 1 hour at 37°C.

    • Control: Treat parallel sample with DMSO.

  • Click Chemistry (if using Alkyne-SF):

    • Add reporter tag: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate 1 hour.

  • Protein Precipitation & Digestion:

    • Precipitate proteins (MeOH/Chloroform) to remove excess probe.

    • Redissolve and digest with Trypsin (Promega Sequencing Grade) overnight.

  • Enrichment:

    • Incubate peptides with Streptavidin-agarose beads. Wash stringently (SDS, Urea) to remove non-covalent binders.

  • Elution & Analysis:

    • Elute modified peptides (e.g., using acidic conditions or on-bead digestion).

    • Analyze via LC-MS/MS (e.g., Orbitrap).

  • Data Analysis (Critical):

    • Use search engines (MaxQuant/Proteome Discoverer).

    • Variable Modifications: Set "Sulfonyl-Probe" mass shift on Tyr, Lys, Ser, His .

    • Validation: Filter for site localization probability > 0.75 to distinguish between adjacent Lys/Tyr/Ser.

Expert Insights & Troubleshooting

  • The "Cysteine" Ghost: While SFs are "Cysteine-sparing," they do react with Cys. However, the S–S (thiosulfonate) bond formed is often unstable or reduced in the presence of cellular thiols (GSH), leading to "reaction reversal." This makes SFs appear selective for Tyr/Lys in final readouts.

  • Fluorosulfates vs. Sulfonyl Fluorides: If your SF probe is too promiscuous (reacting with too many Lysines), switch to a Fluorosulfate (Ar-O-SO₂-F) . These are less reactive and show higher selectivity for Tyrosine.[8]

  • pH Sensitivity: To preferentially target Lysine, slightly elevate the buffer pH (pH 8.0–8.5). To favor Tyrosine, maintain pH 7.4, relying on the protein's internal base catalysis.

References

  • Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015).[1][8] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Zheng, Q., et al. (2017).[7] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[7] Journal of the American Chemical Society. [Link][7]

  • Hahm, H. S., et al. (2020).[1] Global Targeting of Functional Tyrosines Using Sulfur-Triazole Exchange Chemistry. Nature Chemistry. [Link]

  • Jones, L. H. (2023).[9] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology. [Link]

Sources

A Researcher's Comparative Guide to Assessing the Cell Permeability of Sulfonyl Fluoride-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Sulfonyl Fluoride Permeability

Sulfonyl fluorides have emerged as a privileged class of electrophiles in chemical biology and drug discovery, valued for their unique reactivity profile.[1][2] Unlike more promiscuous reactive groups, sulfonyl fluorides exhibit a finely tuned balance of stability in aqueous environments and reactivity towards specific nucleophilic amino acid residues like serine, tyrosine, and lysine within a protein's binding pocket.[1] This selectivity makes them powerful tools for developing targeted covalent inhibitors. However, a critical prerequisite for their efficacy against intracellular targets is the ability to cross the cell membrane. Assessing the cell permeability of these reactive molecules presents a unique set of challenges. Their inherent reactivity can lead to non-specific labeling of extracellular proteins or components of the assay system, potentially confounding the interpretation of permeability data. This guide provides a comprehensive comparison of methodologies to accurately assess the cell permeability of sulfonyl fluoride-based inhibitors, offering insights into experimental design and data interpretation for researchers in drug development.

Comparing the Methodologies: A Triad of Approaches

A robust assessment of cell permeability for sulfonyl fluoride inhibitors necessitates a multi-faceted approach. We can broadly categorize the available methods into three tiers:

  • Non-Cell-Based Artificial Membrane Assays: These assays provide a baseline understanding of a compound's passive diffusion potential.

  • Cell-Based Permeability Assays: These methods offer a more physiologically relevant model by incorporating cellular transport mechanisms.

  • Cellular Target Engagement Assays: These assays provide the ultimate proof of cell penetration by confirming that the inhibitor reaches and binds to its intracellular target.

The following sections will delve into the specifics of each approach, comparing their principles, advantages, and limitations.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion across a lipid membrane.[3][4][5][6][7] It serves as an excellent initial screen to gauge the intrinsic ability of a sulfonyl fluoride inhibitor to traverse a lipid bilayer, independent of any cellular machinery.

Principle of PAMPA

In a PAMPA experiment, a 96-well filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[6][8] The test compound is added to the donor wells, and its appearance in the acceptor wells is quantified over time, typically by LC-MS/MS.[3][5] The resulting data is used to calculate an apparent permeability coefficient (Papp).

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat filter plate with lipid solution add_donor Add inhibitor solution to donor wells prep_membrane->add_donor prep_solutions Prepare donor (inhibitor) and acceptor solutions prep_solutions->add_donor incubate Incubate plate add_donor->incubate quantify Quantify compound in acceptor wells (LC-MS/MS) incubate->quantify calculate Calculate Papp value quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Data Interpretation and Comparison

The PAMPA assay provides a quantitative measure of passive permeability. A higher Papp value generally indicates better passive diffusion.

Permeability Classification Papp (x 10⁻⁶ cm/s)
Low< 1
Medium1 - 10
High> 10

Advantages of PAMPA:

  • High-throughput and cost-effective: Ideal for screening large compound libraries.[6]

  • Focus on passive diffusion: Isolates a key physicochemical property without the complexities of active transport.[3][4][5]

  • Reproducible: The artificial nature of the membrane leads to consistent results.[3]

Limitations for Sulfonyl Fluorides:

  • Lack of biological relevance: Does not account for active transport or efflux mechanisms that can significantly impact intracellular concentration.[3][5]

  • Potential for non-specific reactivity: The sulfonyl fluoride moiety could potentially react with components of the artificial membrane, although this is less of a concern than with cellular components.

Tier 2: Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[9] It utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[10][11][12]

Principle of the Caco-2 Assay

Caco-2 cells, when grown on a semi-permeable support, form a polarized monolayer with tight junctions and express various transporters and efflux pumps.[9][10][12] This allows for the assessment of not only passive diffusion but also active transport and efflux.[9][10] The permeability is measured in both directions: from the apical (A) to the basolateral (B) side, simulating absorption, and from B to A to evaluate efflux.[11][12]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on permeable supports in a Transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10]

  • Permeability Measurement:

    • For A to B permeability, add the sulfonyl fluoride inhibitor to the apical compartment.

    • For B to A permeability, add the inhibitor to the basolateral compartment.

  • Sampling: At designated time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the inhibitor in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp value and the efflux ratio (Papp B-A / Papp A-B).

Data Interpretation and Comparison
Parameter Interpretation
Papp (A-B) Indicates the rate of absorption across the intestinal barrier.
Efflux Ratio An efflux ratio > 2 suggests the compound is a substrate for efflux transporters.

Advantages of the Caco-2 Assay:

  • High physiological relevance: Models both passive and active transport mechanisms, providing a more accurate prediction of in vivo absorption.[9][10][13]

  • Provides mechanistic insights: The bidirectional measurement helps to identify compounds subject to active efflux.[10][11]

Limitations for Sulfonyl Fluorides:

  • Lower throughput and higher cost: More complex and time-consuming than PAMPA.[6]

  • Potential for metabolism: Caco-2 cells express some metabolic enzymes that could potentially modify the inhibitor.[9]

  • Reactivity concerns: The reactive sulfonyl fluoride could bind to cell surface proteins or other cellular components, leading to an underestimation of permeability.

Tier 3: Cellular Target Engagement Assays

While permeability assays provide valuable information about a compound's ability to cross the cell membrane, they do not directly confirm that the compound reaches its intracellular target in a functionally active state. Cellular target engagement assays provide this crucial piece of evidence.

Principle of Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[14][15][16][17] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16][18]

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat cells with sulfonyl fluoride inhibitor heat_cells Heat cells at various temperatures treat_cells->heat_cells lyse_cells Lyse cells and separate soluble/insoluble fractions heat_cells->lyse_cells detect_protein Detect soluble target protein (e.g., Western Blot) lyse_cells->detect_protein plot_curve Plot melting curve detect_protein->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Interpretation

A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates that the compound has entered the cell and engaged with its target.[18]

Other Target Engagement Methods
  • Probe-Based Assays: These methods use a tagged version of the inhibitor (e.g., with biotin or a fluorophore) to pull down or visualize the target protein.[19][20]

  • Mass Spectrometry-Based Approaches: Techniques like the probe-free occupancy assay (PFO) can directly measure the extent of covalent modification of the target protein by the inhibitor.[19]

Advantages of Target Engagement Assays:

  • Direct evidence of cell permeability and target binding: Confirms that the inhibitor reaches its site of action.[14][21]

  • Physiologically relevant context: Assesses target engagement in the complex environment of a living cell.[22]

Limitations for Sulfonyl Fluorides:

  • Can be technically challenging: Some methods require specific antibodies or the synthesis of tagged probes.

  • Does not provide a quantitative permeability value: While confirming entry, it does not give a Papp value.

Synthesizing the Data: A Holistic Approach

A comprehensive understanding of a sulfonyl fluoride inhibitor's cell permeability is best achieved by integrating data from all three tiers of assessment.

  • Start with PAMPA: Use this high-throughput assay to screen for compounds with favorable passive diffusion properties.

  • Progress to Caco-2: For promising candidates, use the Caco-2 assay to assess the impact of active transport and efflux.

  • Confirm with Target Engagement: Finally, use a method like CETSA to definitively confirm that the inhibitor can enter the cell and bind to its intended target.

By employing this tiered approach, researchers can make more informed decisions in the optimization of sulfonyl fluoride-based inhibitors, ultimately leading to the development of more effective therapeutics.

References

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Caco-2 Permeability Assay. Enamine.
  • Caco-2 Permeability Assay. Profacgen.
  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025-04-16).
  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024-08-01).
  • Caco-2 Permeability Assay.
  • Caco-2 Permeability.
  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020-11-18). PubMed.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022-02-17). bioRxiv.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. (2017-03-16). YouTube.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC.
  • Quantitating drug-target engagement in single cells in vitro and in vivo. (2016-12-05). PMC - NIH.
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. STEMCELL Technologies.
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Cell Permeability Assay. BioIVT.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. DR-NTU.
  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC.
  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025-04-22). PMC.
  • Comparative Analysis of KDM5 Inhibitors' Cellular Permeability: A Guide for Researchers. Benchchem.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015-03-16). PMC - NIH.
  • Challenges in Permeability Assessment for Oral Drug Product Development. PMC.
  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024-07-22). MDPI.
  • Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualiz
  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetr
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022-01-19). PubMed.

Sources

A Tale of Two Couplers: A Comparative Guide to HATU and the Emergent 1-Methyl-1H-imidazole-2-sulfonyl Fluoride Class in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in peptide chemistry and drug development, the selection of a coupling reagent is a decision that resonates through the entire synthetic workflow, dictating efficiency, purity, and ultimately, the viability of the target molecule. For years, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has reigned as a titan in this field, a reliable workhorse for even the most challenging peptide sequences.[1] However, the relentless pursuit of innovation has ushered in a new class of reagents based on sulfur-fluoride exchange, offering tantalizing prospects of speed and stereochemical fidelity.

This guide provides an in-depth, data-driven comparison between the established efficacy of HATU and a promising representative of this new wave: 1-methyl-1H-imidazole-2-sulfonyl fluoride and its closely related, experimentally validated analogue, methylimidazolium sulfinyl fluoride (MISF). While direct, peer-reviewed data on the precise sulfonyl fluoride for peptide coupling is nascent, the extensive characterization of MISF provides a powerful lens through which to evaluate this emerging class of reagents.[2] We will dissect their mechanisms of action, present comparative performance data, and offer practical, field-tested protocols to guide your selection and application.

The Architects of Amide Bonds: Mechanisms of Action

The fundamental role of a coupling reagent is to convert a carboxylic acid into a highly reactive species, primed for nucleophilic attack by an amine to form a stable amide bond. HATU and the imidazole-based sulfinyl fluorides achieve this through distinct chemical pathways.

HATU: The Uronium Salt Pathway

HATU, a third-generation uronium salt, operates through a well-established two-stage process.[3] In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. This carboxylate anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate is rapidly converted into a more stable, yet highly reactive, OAt-active ester through the action of the integral 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[3] The pyridine nitrogen within the HOAt structure is thought to play a crucial role in minimizing racemization by stabilizing the transition state.[1]

HATU_Mechanism RCOOH Carboxylic Acid Intermediate1 Carboxylate Anion RCOOH->Intermediate1 Deprotonation Base Base (DIPEA) HATU HATU Intermediate2 O-acyl(tetramethyl)isouronium salt HATU->Intermediate2 Amine Amine (R'-NH2) Peptide Peptide Bond Amine->Peptide Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 OAt-active Ester Intermediate2->Intermediate3 Formation of Active Ester Intermediate3->Peptide Nucleophilic Attack

Caption: The activation pathway of carboxylic acids using HATU, proceeding through an OAt-active ester intermediate.

This compound Class (represented by MISF): The Sulfinyl Fluoride Pathway

The methylimidazolium sulfinyl fluoride (MISF) reagent introduces a more direct and rapid activation mechanism.[2] This sulfur(IV) fluoride reagent reacts with the carboxylic acid to form a highly reactive acyl fluorosulfite intermediate. This intermediate is then directly attacked by the amine, forming the peptide bond and releasing sulfite byproducts that can be easily removed by aqueous washes.[2] Mechanistic studies suggest that this pathway does not proceed through a distinct acyl fluoride intermediate, but rather a nucleophilic catalysis mechanism, contributing to its rapid kinetics.[2]

MISF_Mechanism RCOOH_MISF Carboxylic Acid Intermediate_MISF Acyl Fluorosulfite Intermediate RCOOH_MISF->Intermediate_MISF Activation MISF MISF MISF->Intermediate_MISF Amine_MISF Amine (R'-NH2) Peptide_MISF Peptide Bond Amine_MISF->Peptide_MISF Intermediate_MISF->Peptide_MISF Nucleophilic Attack HATU_SPPS_Workflow start Start: Resin-bound Peptide swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 couple 5. Couple to Resin wash1->couple activate 4. Pre-activate Amino Acid (HATU/DIPEA/DMF) activate->couple monitor 6. Monitor Reaction (Kaiser Test) couple->monitor wash2 7. Wash with DMF monitor->wash2 end Ready for Next Cycle wash2->end

Caption: A typical workflow for a single coupling cycle in Fmoc-SPPS using HATU.

Experimental Protocol 2: General Procedure for Dipeptide Synthesis with MISF in Solution Phase

[2] This protocol details a rapid, column-free method for dipeptide synthesis.

  • Reactant Preparation: In a 20 mL vial equipped with a magnetic stir bar, charge the N-protected amino acid (0.6 mmol, 1 equivalent), the amino acid ester (0.6 mmol, 1 equivalent), and pyridine (1.2 mmol, 2 equivalents) in acetonitrile (ACN).

  • Reagent Addition: Add a solution of MISF (0.6 mmol, 1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 15 minutes.

  • Workup: Dilute the reaction mixture with dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, 1.0 M hydrochloric acid (HCl), and brine.

  • Drying and Concentration: Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the dipeptide product.

MISF_Solution_Workflow start_misf Start: N-protected AA + AA Ester + Pyridine in ACN add_misf 1. Add MISF Solution start_misf->add_misf react_misf 2. Stir for 15 min at RT add_misf->react_misf dilute_misf 3. Dilute with DCM react_misf->dilute_misf wash_misf 4. Aqueous Washes (NaHCO3, HCl, Brine) dilute_misf->wash_misf dry_misf 5. Dry and Concentrate wash_misf->dry_misf end_misf Product: Dipeptide dry_misf->end_misf

Caption: A rapid, column-free workflow for solution-phase dipeptide synthesis using MISF.

Conclusion: A New Era of Peptide Coupling

HATU remains a formidable and highly reliable coupling reagent, its efficacy proven across a vast landscape of synthetic challenges. [1]For routine and complex peptide synthesis, it continues to be a go-to choice for many researchers. However, the emergence of the this compound class, exemplified by the impressive performance of MISF, signals a significant advancement in the field. [2]The dramatic reduction in reaction times, coupled with superior suppression of epimerization in difficult cases, presents a compelling case for its adoption, particularly in high-throughput synthesis and the preparation of stereochemically sensitive peptides. [2] As with any tool, the optimal choice depends on the specific demands of the project. For syntheses where speed and the mitigation of racemization are paramount, the exploration of this new class of sulfinyl fluoride reagents is highly warranted. For established protocols where reliability and a wealth of historical data are key, HATU remains an excellent and well-supported option. The ongoing evolution of coupling reagents promises an exciting future for peptide synthesis, empowering researchers to construct increasingly complex and vital molecules with greater efficiency and precision.

References

  • Lai, J., Bahri, C., Truong, M. P., Downey, K. T., & Sammis, G. M. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Communications Chemistry, 8(1), 53. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11658383, 1-Methyl-1H-imidazole-2-sulfonyl chloride. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17750285, this compound. Retrieved from [Link]

  • PNAS. (2005). Accelerated chemical synthesis of peptides and small proteins. [Link]

  • Taylor & Francis Online. HATU – Knowledge and References. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • ResearchGate. (2017). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

Sources

A Senior Application Scientist's Guide to Validating Covalent Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence and Rationale of Covalent Inhibitors

In the landscape of drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once viewed with skepticism due to concerns about off-target reactivity, a new generation of precisely engineered TCIs has emerged, leading to the approval of highly successful drugs for oncology and other diseases.[1][2][3] Unlike their non-covalent counterparts which bind reversibly, covalent inhibitors form a stable, chemical bond with their target protein.[4][5][6] This mechanism offers profound pharmacological advantages, including enhanced potency, prolonged duration of action that can exceed the drug's pharmacokinetic profile, and the ability to effectively inhibit challenging targets.[3][7][8]

However, the very nature of this irreversible interaction necessitates a rigorous and multi-faceted validation strategy. It is not enough to simply demonstrate target inhibition; one must unequivocally prove that a covalent bond has formed, identify the precise amino acid residue it has modified, and characterize the kinetics of this interaction. Failure to do so risks misinterpreting a compound's mechanism of action, leading to wasted resources and potential safety liabilities.

This guide provides a comprehensive framework for validating the covalent binding site on a target protein. We will move beyond a simple checklist of experiments to explain the causality behind each step, empowering researchers to design a robust validation cascade that ensures scientific integrity and builds a compelling data package for any covalent drug discovery program.

The Core Validation Strategy: A Multi-Pronged Approach

A successful validation campaign is not a single experiment but a logical progression of orthogonal techniques. Each method provides a different piece of the puzzle, and together they build an irrefutable case for a specific covalent mechanism of action. Our strategy is built on three pillars: 1) Confirming Covalent Modification , 2) Pinpointing the Binding Site , and 3) Characterizing the Interaction .

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Identification cluster_2 Phase 3: Characterization A Intact Protein Mass Spectrometry B Washout Experiments C LC-MS/MS Peptide Mapping A->C Confirms Mass Adduct E Kinetic Analysis (kinact/KI) B->E Proves Irreversibility D X-ray Crystallography C->D Identifies Modified Residue C->E Informs Kinetic Model D->E Structural Basis for Kinetics F Cellular Target Engagement (CETSA) E->F Biochemical Potency

Caption: Overall workflow for validating a covalent inhibitor.

Pillar 1: Confirming Covalent Modification

The first and most fundamental question is: Does my compound form a covalent adduct with the target protein? Answering this requires direct and indirect evidence of an irreversible interaction.

Direct Evidence: Intact Protein Mass Spectrometry

Mass spectrometry (MS) is the cornerstone of covalent inhibitor validation.[9][10] An initial analysis of the intact protein provides the most direct and unambiguous evidence of covalent bond formation.

Causality: The principle is simple: if a compound has covalently attached to the protein, the total mass of the protein will increase by the molecular weight of the compound (minus any leaving groups).[10] This mass shift is a definitive signature of a covalent event that non-covalent interactions cannot produce.[10] High-resolution instruments, like ESI-TOF, can provide highly accurate mass measurements, confirming the modification with confidence.[11]

Experimental Protocol: Intact Protein MS Analysis

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with the covalent inhibitor (e.g., 1-10 fold molar excess) in an MS-compatible buffer (e.g., Ammonium Bicarbonate) for a defined period (e.g., 1 hour at room temperature).

    • Expertise: Including a DMSO-only control is critical to establish the baseline mass of the unmodified protein. A non-covalent, but structurally similar, analog should also be tested to prove the mass shift is dependent on the reactive "warhead."

  • Desalting: Quickly remove excess, unbound inhibitor and non-volatile salts using a suitable method like solid-phase extraction (e.g., C4 ZipTip) or a rapid buffer exchange column. This step is crucial for obtaining a clean spectrum.[9]

  • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum over the expected mass range for the protein.

  • Deconvolution: The raw spectrum will show a series of peaks with different charge states (a charge state envelope). Use deconvolution software to transform this envelope into a single peak representing the uncharged molecular weight of the protein.

  • Interpretation: Compare the deconvoluted mass of the inhibitor-treated sample to the DMSO control. A mass increase corresponding to the inhibitor's molecular weight confirms covalent adduct formation.[10]

Indirect Evidence: Washout Experiments

While MS provides direct proof, cellular washout experiments provide functional evidence of irreversible target engagement.[12][13]

Causality: The logic here is to differentiate between a long-lasting effect due to irreversible binding versus a transient effect from a reversible binder. If a compound's inhibitory effect persists long after it has been removed from the extracellular medium, it strongly implies a covalent, long-lasting interaction with the target.[12][13] Conversely, the effect of a reversible inhibitor will diminish as it dissociates from the target and is washed away.

Experimental Protocol: Cellular Washout Assay

  • Treatment: Treat cells with the covalent inhibitor at a relevant concentration (e.g., 10x IC50) for a set duration (e.g., 2-4 hours). Include a vehicle control (DMSO) and a non-covalent inhibitor control.[12]

  • Washout: Remove the media. Wash the cells thoroughly multiple times with fresh, inhibitor-free media to remove all unbound compound.

  • Recovery: Add fresh, inhibitor-free media and return the cells to the incubator.

  • Endpoint Analysis: At various time points post-washout (e.g., 0, 8, 24, 48 hours), lyse the cells and measure a downstream biomarker of target activity (e.g., phosphorylation of a substrate via Western Blot or ELISA).

  • Interpretation: A sustained inhibition of the biomarker signal in the covalent inhibitor-treated cells, long after washout, demonstrates durable target engagement.[13] The signal from the non-covalent inhibitor-treated cells should recover over time.

Pillar 2: Pinpointing the Binding Site

Confirming that a covalent bond forms is only half the story. The critical next step is to identify the exact amino acid residue that the inhibitor modifies. This is non-negotiable for understanding the structure-activity relationship (SAR) and ensuring the compound engages the intended target in the desired manner.

The Gold Standard: LC-MS/MS Peptide Mapping

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying covalent binding sites.[14]

Causality: Instead of analyzing the whole protein, we proteolytically digest it into smaller, more manageable peptides. By comparing the peptide maps of the modified and unmodified protein, we can isolate the specific peptide that has increased in mass. Then, using tandem MS (MS/MS), we fragment that specific peptide and analyze the resulting fragment ions to pinpoint which amino acid within the peptide sequence carries the modification.

G cluster_workflow LC-MS/MS Peptide Mapping Workflow A 1. Protein-Inhibitor Adduct Formation B 2. Denaturation, Reduction & Alkylation A->B C 3. Proteolytic Digestion (e.g., Trypsin) B->C D 4. LC Separation of Peptides C->D E 5. MS1 Scan (Identify Modified Peptide) D->E F 6. MS2 Fragmentation (Sequence Peptide) E->F G 7. Data Analysis (Pinpoint Modified Residue) F->G

Caption: Key steps in identifying a covalent binding site via LC-MS/MS.

Experimental Protocol: LC-MS/MS Binding Site Identification

  • Sample Prep: Prepare inhibitor-modified and DMSO-control protein samples as described for intact mass analysis.

  • Denaturation & Digestion: Denature the proteins (e.g., with urea), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide). This unfolds the protein for efficient digestion. Then, digest the protein into peptides using a specific protease like trypsin.

    • Trustworthiness: Alkylating with iodoacetamide blocks unmodified cysteines, preventing them from reacting non-specifically later. This is a self-validating step ensuring that any modification observed is from the inhibitor, not an artifact.

  • LC Separation: Inject the peptide digest onto a reverse-phase liquid chromatography column. The peptides will be separated based on their hydrophobicity and eluted over a gradient into the mass spectrometer.

  • MS Analysis: The mass spectrometer will operate in a data-dependent acquisition mode. It continuously performs MS1 scans to measure the mass-to-charge ratio of the eluting peptides. When it detects a peptide ion of interest (e.g., one that is present in the inhibitor sample but not the control), it automatically isolates it and performs an MS2 scan (fragmentation).

  • Data Analysis: Use specialized software to analyze the MS/MS spectra. The software will match the fragment ion patterns (b- and y-ions) to the theoretical fragmentation of the protein's peptide sequences. A mass shift on a specific fragment ion reveals the exact modified amino acid.

Atomic-Level Confirmation: X-ray Crystallography

While MS/MS provides definitive sequence information, X-ray crystallography provides the ultimate structural validation in three dimensions.[2][15][16]

Causality: A high-resolution crystal structure of the protein-inhibitor complex provides a visual, atomic-level map of the interaction.[17] It allows direct visualization of the covalent bond between the inhibitor and the specific amino acid side chain, confirming the binding site and revealing the precise orientation of the inhibitor within the binding pocket.[18][19] This structural information is invaluable for rational drug design and for understanding the basis of potency and selectivity.

Pillar 3: Characterizing the Interaction

Proving that a covalent bond forms and where it forms is crucial. However, to truly understand and optimize a covalent inhibitor, we must characterize the rate and efficiency of the interaction.

Biochemical Kinetics: Determining kinact/KI

For covalent inhibitors, a simple IC50 value is often misleading and insufficient.[7][20] The true measure of potency for an irreversible inhibitor is the second-order rate constant, kinact/KI .[21][22]

Causality: This parameter elegantly captures the two-step process of covalent inhibition:

  • KI (Inactivation Constant): Represents the affinity of the initial, reversible binding of the inhibitor to the protein. A lower KI means tighter initial binding.[22]

  • kinact (Maximal Rate of Inactivation): Represents the maximum rate of covalent bond formation once the inhibitor is reversibly bound.[22]

The ratio, kinact/KI, describes the overall efficiency of inactivation and is the most reliable metric for comparing different covalent inhibitors and guiding SAR.[7][23]

Experimental Protocol: Determining kinact/KI via Progress Curve Analysis

  • Assay Setup: Use a continuous enzyme activity assay that produces a signal (e.g., fluorescence, absorbance) over time.

  • Measurement: Initiate the enzymatic reaction by adding substrate, and then immediately add different concentrations of the covalent inhibitor. Monitor the reaction progress (signal vs. time) for each inhibitor concentration.

  • Data Fitting: The resulting progress curves will show an exponential decrease in reaction rate as the enzyme is progressively inactivated. Fit these curves to a kinetic model for irreversible inhibition.

  • Calculation: Plot the observed rate of inactivation (kobs) from each curve against the corresponding inhibitor concentration. Fitting this plot to a hyperbolic equation yields the values for kinact and KI.[24][25]

Cellular Context: Target Engagement Assays

Biochemical assays are essential, but it's critical to confirm that the inhibitor engages its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[26][27][28]

Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[29] When a drug binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[28] By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-aggregated) target protein remaining, we can detect this stabilization as a "thermal shift" in the presence of the drug.[27]

Experimental Protocol: Western Blot-based CETSA

  • Treatment: Treat intact cells with the covalent inhibitor or vehicle control.

  • Heating: Lyse the cells and divide the lysate into several aliquots. Heat each aliquot to a different temperature for a short period (e.g., 3 minutes across a 40-70°C gradient).

  • Separation: Centrifuge the samples to pellet the aggregated, unfolded proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein in the supernatant using Western Blotting.

  • Interpretation: In the vehicle-treated samples, the amount of soluble protein will decrease as the temperature increases, generating a "melting curve." In the inhibitor-treated samples, the binding of the drug will shift this curve to the right (higher temperatures), demonstrating direct target engagement in the cell.[27]

Comparison of Validation Methodologies

Each technique offers unique advantages and has specific limitations. A comprehensive validation strategy leverages the strengths of multiple methods.

Method Information Provided Resolution Throughput Key Advantage Key Limitation
Intact Protein MS Confirms covalent adduct formation (mass shift)Low (Whole Protein)HighDirect, unambiguous proof of covalent bond formation.[9][10]Does not identify the binding site.[1]
Washout Assays Functional evidence of irreversible/durable target engagementLow (Cellular Phenotype)MediumProvides functional data in a cellular context.[12][13]Indirect; does not prove covalency on its own.
LC-MS/MS Peptide Mapping Identifies specific peptide and amino acid residue modifiedHigh (Amino Acid)Low-MediumThe gold standard for definitive binding site identification.Can be complex to analyze; requires expertise.
X-ray Crystallography Atomic 3D structure of the protein-inhibitor complexAtomicVery LowUnparalleled structural detail of the binding mode.[2][15]Technically challenging; requires high-quality protein and crystals.
Kinetic Analysis (kinact/KI) Rate and efficiency of covalent inactivationQuantitativeMediumProvides the most accurate measure of inhibitor potency for SAR.[7][21]Requires a functional, continuous biochemical assay.
CETSA Confirms target engagement in a cellular environmentMedium (Cellular)MediumDirectly measures biophysical interaction in intact cells.[26][29]Does not prove covalency or identify the binding site.

Conclusion

Validating a covalent binding site is a rigorous, multi-step process that is fundamental to the advancement of any targeted covalent inhibitor program. By integrating direct biophysical measurements like mass spectrometry and crystallography with functional biochemical and cellular assays, researchers can build a self-validating and compelling case for their compound's mechanism of action. This structured, evidence-based approach, grounded in explaining the causality behind each experimental choice, not only ensures scientific integrity but also accelerates the journey from a promising hit to a well-characterized lead candidate.

References

  • Activity-based protein profiling: A graphical review - PMC.Vertex AI Search.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • Activity-based proteomics - Wikipedia.Vertex AI Search.
  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed.Vertex AI Search.
  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis.Vertex AI Search.
  • Application of the Cellular Thermal Shift Assay (CETSA)
  • Activity Based Protein Profiling (Abpp)
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Activity Based Protein Profiling ABPP - Mtoz Biolabs.Vertex AI Search.
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. | Semantic Scholar.Vertex AI Search.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH.Vertex AI Search.
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC.Vertex AI Search.
  • X-ray crystallographic studies of protein-ligand interactions - PubMed.Vertex AI Search.
  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific
  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed.Vertex AI Search.
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted - ACS.org.Vertex AI Search.
  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins.Vertex AI Search.
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM - Gened
  • X-ray crystallographic studies of protein-ligand interactions. - Semantic Scholar.Vertex AI Search.
  • Kinetic analysis of covalent and irreversible inhibitors - CarnaBio USA, Inc..Vertex AI Search.
  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed.Vertex AI Search.
  • Covalent Inhibition Kinetics - BioKin, Ltd..Vertex AI Search.
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography.Vertex AI Search.
  • Technical Support Center: Covalent Inhibitor Washout Experiments - Benchchem.Vertex AI Search.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC.Vertex AI Search.
  • X-ray crystallography of protein-ligand interactions - PubMed.Vertex AI Search.
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers.Vertex AI Search.
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Valid
  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC.Vertex AI Search.
  • Validation of a covalent binding mode by direct detection of the...
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC.Vertex AI Search.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Public
  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry.Vertex AI Search.
  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC.Vertex AI Search.
  • Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter.Vertex AI Search.
  • Irreversible Inhibitors.Vertex AI Search.
  • Reversible Covalent Inhibitor Binding Assay - Domainex.Vertex AI Search.
  • Webinar - Development of Covalent Drugs with New Emerging Technologies - YouTube.Vertex AI Search.
  • Irreversible Inhibition - Unacademy.Vertex AI Search.
  • Group Competition Strategy for Covalent Ligand Discovery | Journal of the American Chemical Society.Vertex AI Search.
  • CHAPTER 4: Covalent Inhibition of Kinases - Books - The Royal Society of Chemistry.Vertex AI Search.
  • Tailored mass spectrometry solutions for advanced protein science - Nuvisan.Vertex AI Search.
  • Inactivation Kinetics, Irreversible Drug Discovery - Enzymlogic.Vertex AI Search.
  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.Vertex AI Search.

Sources

A Comparative Guide to SuFEx and SuTEx Probes for Chemical Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of covalent chemical probes, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) and, more recently, Sulfur(VI) Triazole Exchange (SuTEx) chemistries has opened new frontiers in exploring the proteome. This guide provides an in-depth, objective comparison of SuFEx and SuTEx probes, grounded in experimental data, to empower you in selecting the optimal tool for your chemical proteomics research. We will delve into the underlying mechanisms, comparative performance, and practical experimental considerations for each platform.

Foundational Principles: SuFEx and SuTEx Chemistry

At its core, both SuFEx and SuTEx chemistries leverage the reactivity of a sulfur(VI) electrophile to form stable covalent bonds with nucleophilic amino acid residues on proteins.[1] This interaction is the linchpin of their application as chemical probes for activity-based protein profiling (ABPP), target identification, and covalent ligand discovery.

SuFEx (Sulfur(VI) Fluoride Exchange) , a cornerstone of next-generation "click chemistry," utilizes sulfonyl fluorides (R-SO₂F) or fluorosulfates (R-OSO₂F) as the reactive warhead.[2] The remarkable stability of the S-F bond, coupled with its latent reactivity towards nucleophiles, makes SuFEx probes highly effective and biocompatible.[2] The reaction proceeds via a nucleophilic attack on the electrophilic sulfur center, leading to the displacement of the fluoride leaving group.

SuTEx (Sulfur(VI) Triazole Exchange) represents a significant evolution of this chemistry. Instead of a fluoride, SuTEx employs a triazole as the leaving group.[1][2] This seemingly subtle modification has profound implications for the probe's reactivity and, most notably, its tunability.[3][4] The ability to modify the triazole leaving group provides a powerful handle to fine-tune the probe's chemoselectivity and reactivity profile.[3]

Head-to-Head Comparison: Reactivity, Selectivity, and Stability

The choice between a SuFEx and a SuTEx probe hinges on the specific experimental goals. Here, we compare their performance based on key experimental parameters.

Reactivity: The Triazole Advantage

Experimental evidence consistently demonstrates that SuTEx probes exhibit significantly enhanced reactivity compared to their SuFEx counterparts.[5][6] This heightened reactivity is attributed to the superior leaving group ability of the triazole, which can be further stabilized by resonance.[5]

Probe TypeTarget NucleophileRelative ReactivityReference
SuFEx (HHS-SF-1) Tyrosine (p-cresol)Baseline[5][7]
SuTEx (HHS-475) Tyrosine (p-cresol)~4-fold higher than SuFEx[5][6]
SuTEx (KY-26) Tyrosine (p-cresol)More rapid than SuFEx (XO44)[7]

In a direct comparison using an HPLC-based assay, SuTEx probes like HHS-475 showed an approximately 4-fold increase in reactivity towards a tyrosine mimic (p-cresol) compared to the corresponding SuFEx probe, HHS-SF-1.[5][6] This enhanced reactivity allows for more efficient labeling of target proteins, potentially at lower probe concentrations or shorter incubation times.

Chemoselectivity: Tuning for Tyrosine

A key differentiator of SuTEx chemistry is the ability to tune the probe's selectivity for specific amino acid residues. While SuFEx probes react with a range of nucleophilic residues including tyrosine, lysine, serine, and histidine, SuTEx probes can be engineered for remarkable chemoselectivity towards tyrosine.[3][6]

ProbeTotal Modified Sites (Tyr + Lys)Tyrosine/Lysine (Y/K) RatioReference
SuFEx (HHS-SF-1) ~7002.3[7]
SuTEx (HHS-465) ~28002.5[7]
SuTEx (HHS-475) ~30002.8[7]
SuTEx (HHS-482) ~3000>10[5][7]

As illustrated in the table above, modifications to the triazole leaving group in SuTEx probes can dramatically increase the preference for tyrosine modification. For instance, the SuTEx probe HHS-482 demonstrates a greater than 10-fold preference for tyrosine over lysine residues, a significant improvement over the SuFEx counterpart HHS-SF-1.[5][7] This tunability is a powerful feature for researchers specifically interested in targeting tyrosine residues, which play critical roles in cellular signaling.

Stability

Both SuFEx and SuTEx probes exhibit excellent stability in aqueous buffers and common organic solvents like DMSO, a critical feature for their use in biological experiments.[5][6] Sulfonyl fluorides are known for their resistance to hydrolysis and thermolysis.[2] Encouragingly, the enhanced reactivity of SuTEx probes does not come at the cost of stability, as they have been shown to be stable in DMSO for extended periods.[5][6]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms and the practical steps involved in using these probes is essential for successful experimental design.

Reaction Mechanisms

The fundamental reaction for both probes is a nucleophilic substitution at the sulfur(VI) center. The key difference lies in the nature and stabilization of the leaving group.

SuFEx Reaction Mechanism

SuFEx_Mechanism Protein Protein-Tyr-OH Covalent_Adduct Protein-Tyr-O-SO₂-R Protein->Covalent_Adduct Nucleophilic Attack SuFEx_Probe R-SO₂-F Leaving_Group F⁻ SuFEx_Probe->Leaving_Group Leaving Group Departure

Caption: SuFEx reaction with a tyrosine residue.

SuTEx Reaction Mechanism

SuTEx_Mechanism Protein Protein-Tyr-OH Covalent_Adduct Protein-Tyr-O-SO₂-R Protein->Covalent_Adduct Nucleophilic Attack SuTEx_Probe R-SO₂-Triazole Leaving_Group Triazole⁻ SuTEx_Probe->Leaving_Group Leaving Group Departure (Resonance Stabilized) Proteomics_Workflow Start Cell Lysate or Live Cells Probe_Labeling Incubate with SuFEx or SuTEx Probe Start->Probe_Labeling Click_Chemistry CuAAC 'Click' Reaction with Reporter Tag (e.g., Biotin-Azide) Probe_Labeling->Click_Chemistry Proteolysis Trypsin Digestion Click_Chemistry->Proteolysis Enrichment Avidin Affinity Chromatography Proteolysis->Enrichment Analysis LC-MS/MS Analysis Enrichment->Analysis Data_Analysis Protein/Peptide Identification and Quantification Analysis->Data_Analysis

Caption: General chemical proteomics workflow.

Experimental Protocols

To ensure the reproducibility and integrity of your research, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative SuTEx Probe (HHS-475)

This protocol is adapted from the supplementary information of Hahm et al., Nat. Chem. Biol., 2020. [8]

  • Starting Material: 4-(chlorosulfonyl)benzoyl chloride.

  • Step 1: Amidation. Dissolve 4-(chlorosulfonyl)benzoyl chloride in an appropriate solvent (e.g., dichloromethane). Add propargylamine and a base (e.g., triethylamine) and stir at room temperature.

  • Step 2: Sulfonamide Formation. To the product from Step 1, add 1,2,4-triazole and a base (e.g., triethylamine) in a suitable solvent (e.g., tetrahydrofuran).

  • Purification: Purify the final product by column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized probe using NMR and mass spectrometry.

Chemical Proteomics Protocol for Probe Labeling in Cell Lysate

This protocol is a generalized procedure based on methodologies described in several key publications. [7][9]

  • Cell Culture and Lysis: Culture cells (e.g., HEK293T) to the desired confluency. Harvest and lyse the cells in a suitable lysis buffer (e.g., PBS with protease inhibitors).

  • Proteome Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Probe Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL. Add the SuFEx or SuTEx probe to the desired final concentration (e.g., 100 µM). Incubate for 1 hour at room temperature with gentle shaking.

  • Click Chemistry: To the labeled proteome, add the following reagents sequentially: desthiobiotin-azide, TCEP, TBTA ligand, and copper(II) sulfate. Incubate for 1 hour at room temperature.

  • Protein Precipitation and Digestion: Precipitate the proteins using methanol/chloroform/water. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea), reduce with DTT, and alkylate with iodoacetamide. Dilute the sample and digest with trypsin overnight at 37°C.

  • Peptide Enrichment: Acidify the digested peptide solution and enrich for biotinylated peptides using streptavidin agarose beads. Wash the beads extensively to remove non-specifically bound peptides. Elute the biotinylated peptides with a biotin-containing buffer.

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Best Practices and Experimental Considerations

  • Probe Concentration and Incubation Time: Optimize probe concentration and incubation time to achieve sufficient labeling without causing excessive off-target effects. For initial experiments, a concentration of 100 µM and a 1-hour incubation are common starting points. [7]* Competition Experiments: To validate target engagement and assess the selectivity of a potential covalent inhibitor, perform competition experiments where the proteome is pre-incubated with the inhibitor before adding the probe. [9]* Mass Spectrometry Parameters: For the identification of probe-modified peptides, which can be large and hydrophobic, it is crucial to optimize LC-MS/MS parameters. Consider using a C4 column for better separation of hydrophobic peptides and employing fragmentation methods like HCD/ETD for improved sequence coverage. [7]* Data Analysis: Utilize specialized software for the identification of probe-modified peptides, ensuring to include the mass of the probe adduct in the search parameters.

Conclusion: Choosing the Right Tool for the Job

Both SuFEx and SuTEx probes are powerful tools for chemical proteomics.

  • SuFEx probes are well-established, highly stable, and effective for broadly profiling nucleophilic residues within the proteome. Their straightforward synthesis and robust performance make them an excellent choice for general chemical proteomics applications.

  • SuTEx probes offer a new level of sophistication with their enhanced reactivity and, most importantly, their tunability. The ability to fine-tune the chemoselectivity for tyrosine residues makes SuTEx probes the preferred choice for researchers focused on this critical class of signaling molecules. The modular nature of SuTEx probe synthesis also allows for the rapid generation of diverse probe libraries for fragment-based ligand discovery. [4] Ultimately, the choice between SuFEx and SuTEx will depend on the specific research question. For broad profiling of reactive sites, SuFEx remains a reliable workhorse. For targeted investigations of tyrosine biology and the development of highly selective covalent ligands, the tunable and highly reactive nature of SuTEx probes provides a distinct advantage.

References

  • Hahm, H. S., Toroitich, E. K., Borne, A. L., Brulet, J. W., Libby, A. H., Yuan, K., ... & Hsu, K. L. (2020). Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature Chemical Biology, 16(2), 150-159. [Link]

  • Hahm, H. S., Toroitich, E. K., Borne, A., Brulet, J. W., Libby, A. H., Yuan, K., ... & Hsu, K. L. (2020). Supplementary Information for: Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature Chemical Biology. [Link]

  • Borne, A. L., Huang, T., McCloud, R. L., & Hsu, K. L. (2021). Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. RSC chemical biology, 2(3), 856-867. [Link]

  • McCloud, R. L., Yuan, K., Mahoney, K. E., Bai, D. L., Shabanowitz, J., Ross, M. M., ... & Hsu, K. L. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. Analytical chemistry, 93(35), 11946-11955. [Link]

  • Hahm, H. S., & Hsu, K. L. (2020). Tuning SuTEx probes for tyrosine chemoselectivity in cell proteomes. Nature Chemical Biology, 16(2), 121-122. [Link]

  • Hahm, H. S., Toroitich, E. K., Borne, A. L., Brulet, J. W., Libby, A. H., Yuan, K., ... & Hsu, K. L. (2020). Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature chemical biology, 16(2), 150-159. [Link]

  • Borne, A. L., & Hsu, K. L. (2021). Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. RSC Chemical Biology, 2(3), 856-867. [Link]

  • Huang, T., Borne, A. L., Brulet, J. W., & Hsu, K. L. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(9), 3295-3307. [Link]

  • Parker, C. G., & Maurais, P. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020. [Link]

  • Li, S., & Sharpless, K. B. (2023). A modular flow platform for sulfur (VI) fluoride exchange ligation of small molecules, peptides and proteins. Nature Synthesis, 2(12), 1275-1284. [Link]

  • Hahm, H. S., & Hsu, K. L. (2020). Fig. 3. Sulfur-triazole exchange (SuTEx) chemistry. Sulfonyl-triazoles... ResearchGate. [Link]

  • Brulet, J. W., Borne, A. L., Yuan, K., Libby, A. H., & Hsu, K. L. (2020). Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry. Journal of the American Chemical Society, 142(18), 8270-8280. [Link]

  • Hahm, H. S., Toroitich, E. K., Borne, A. L., Brulet, J. W., Libby, A. H., Yuan, K., ... & Hsu, K. L. (2020). Development of sulfur-triazole exchange (SuTEx) chemistry for chemical proteomics. ResearchGate. [Link]

  • Parker, C. G., & Maurais, P. (2023). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 14(6), 1015-1027. [Link]

  • Parker, C. G., & Maurais, P. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 14(34), 9206-9212. [Link]

  • Parker, C. G., & Maurais, P. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Li, J., Chen, P. R., & Yao, S. Q. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 136-146. [Link]

  • Toroitich, E. K., Ciancone, A. M., Hahm, H. S., Brodowski, S. M., Libby, A. H., & Hsu, K. L. (2021). Discovery of a cell-active SuTEx ligand of prostaglandin reductase 2. ChemBioChem, 22(13), 2134-2139. [Link]

  • McCloud, R. L., Yuan, K., Mahoney, K. E., Bai, D. L., Shabanowitz, J., Ross, M. M., ... & Hsu, K. L. (2021). Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. Analytical Chemistry, 93(35), 11946-11955. [Link]

  • Parker, C. G., & Maurais, P. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020. [Link]

  • Parker, C. G., & Maurais, P. (2023). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 14(6), 1015-1027. [Link]

  • Kelleher, N. L. (2009). Mass Spectrometry for Proteomics. Methods in enzymology, 463, 3-21. [Link]

  • Coon, J. J., & Syka, J. E. (2016). Mass Spectrometry-Based Bottom-Up Proteomics: Sample Preparation, LC-MS/MS Analysis, and Database Query Strategies. Current protocols in molecular biology, 116, 10-25. [Link]

Sources

Kinetic Analysis of Enzyme Inhibition by 1-Methyl-1H-Imidazole-2-Sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the kinetic evaluation of 1-methyl-1H-imidazole-2-sulfonyl fluoride (MISF) as an enzyme inhibitor, specifically targeting serine proteases. It compares MISF against industry standards (PMSF, AEBSF) and details the experimental protocols required for rigorous kinetic characterization.

Executive Summary: The Case for Imidazole-Based Sulfonyl Fluorides

This compound (MISF) represents a specialized class of covalent inhibitors utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. While Phenylmethanesulfonyl fluoride (PMSF ) remains the ubiquitous standard for serine protease inhibition, its utility is severely limited by poor aqueous solubility and rapid hydrolysis (half-life ~35–55 min at pH 7.5).

MISF integrates an imidazole moiety, offering two distinct kinetic advantages:

  • Enhanced Solubility: The polar imidazole ring significantly improves solubility in aqueous buffers compared to the hydrophobic phenyl ring of PMSF.

  • Tunable Reactivity: The electron-withdrawing nature of the imidazole ring (particularly at the C2 position) activates the sulfonyl fluoride warhead, potentially increasing the rate of sulfonylation (

    
    ) while maintaining specificity.
    

This guide outlines the comparative performance and the specific kinetic workflows to determine the second-order rate constant (


) for MISF.

Mechanism of Action

MISF functions as an irreversible, active-site directed inhibitor . The mechanism involves the nucleophilic attack of the catalytic serine hydroxyl group onto the sulfur atom of the sulfonyl fluoride, resulting in the expulsion of a fluoride ion and the formation of a stable sulfonyl-enzyme complex.

Pathway Visualization

MISF_Mechanism Enzyme Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex Binding (KI) MISF Inhibitor (MISF) (R-SO2-F) MISF->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Inactivated Sulfonylated Enzyme (E-SO2-R) + F- Transition->Inactivated Fluoride Departure (kinact)

Figure 1: Mechanism of irreversible inhibition by MISF. The reaction proceeds via a non-covalent binding step (


) followed by covalent sulfonylation (

).

Comparative Analysis: MISF vs. Alternatives

The following table contrasts MISF with the two most common sulfonyl fluoride inhibitors.

FeatureMISF (1-Methyl-1H-imidazole-2-SF)PMSF (Phenylmethanesulfonyl fluoride)AEBSF (Pefabloc SC)
Structure Imidazole-basedPhenyl-basedAminoethyl-phenyl-based
Aqueous Solubility High (Polar heterocycle)Low (Requires EtOH/IPA predissolution)Very High (Water soluble)
Hydrolytic Stability Moderate to High (pH dependent)Low (

min at pH 8.0)
High (Stable in weak acid/neutral)
Specificity Serine Proteases (Tunable)Serine Proteases (Broad)Serine Proteases (Broad)
Toxicity Moderate (Corrosive/Irritant)High (Neurotoxic acetylcholinesterase inhibitor)Low (Non-toxic alternative)
Kinetic Profile Rapid onset, potentially pH-sensitiveRapid onset, unstable baselineSlower onset, sustained inhibition

Key Insight: MISF serves as a superior alternative to PMSF in assays requiring low organic solvent content (where PMSF precipitates) or extended incubation times (where PMSF hydrolyzes).

Experimental Protocol: Kinetic Characterization

To rigorously quantify the inhibition potency of MISF, you must determine the pseudo-first-order rate constant (


) and the second-order inactivation constant (

).
Phase 1: Reagent Preparation
  • Stock Solution: Dissolve MISF in 100% DMSO or dry Acetonitrile to prepare a 100 mM stock. Note: Avoid alcohols (MeOH/EtOH) for long-term storage to prevent solvolysis.

  • Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Triton X-100 (to prevent enzyme adsorption).

  • Substrate: Chromogenic substrate specific to the target protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for Chymotrypsin).

Phase 2: Determination of (Progress Curve Method)

This method measures the time-dependent loss of enzymatic activity in the presence of the inhibitor and substrate.

  • Setup: In a 96-well plate, add:

    • 180 µL Assay Buffer

    • 10 µL Substrate (at

      
       to protect the active site and ensure linearity)
      
    • 10 µL MISF (Variable concentrations:

      
      )
      
  • Initiation: Add enzyme to initiate the reaction.

  • Measurement: Monitor Absorbance (e.g., 405 nm for pNA) continuously for 60 minutes.

  • Data Fitting: The product formation

    
     over time 
    
    
    
    follows the integrated rate equation for slow-binding inhibition:
    
    
    • 
      : Initial velocity (control rate).
      
    • 
      : Apparent first-order rate constant of inhibition.
      
Phase 3: Calculation of
  • Plot: Plot

    
     (y-axis) vs. Inhibitor Concentration 
    
    
    
    (x-axis).
  • Model Selection:

    • Linear Relationship: If

      
       increases linearly with 
      
      
      
      ,
      
      
      is very high (low affinity), and you can only determine the ratio
      
      
      from the slope.
      
      
    • Hyperbolic Relationship: If saturation is observed, fit to the Michaelis-Menten type equation to solve for individual

      
       and 
      
      
      
      values:
      
      
Workflow Visualization

Kinetic_Workflow Start Start: Reagent Prep (MISF in DMSO) Mix Prepare Reaction Mix (Buffer + Substrate + MISF) Start->Mix Initiate Initiate with Enzyme Mix->Initiate Measure Measure Absorbance (405nm) Continuous Read (60 min) Initiate->Measure Fit Fit Progress Curves Eq: P = (vi/kobs)*(1 - exp(-kobs*t)) Measure->Fit Calculate Calculate Second-Order Constant Slope of kobs vs [I] Fit->Calculate

Figure 2: Step-by-step workflow for the kinetic characterization of MISF.

Troubleshooting & Validation

  • Spontaneous Hydrolysis: Run a "No Enzyme" control containing only MISF and Substrate. If absorbance increases, MISF is hydrolyzing or reacting with the substrate.

  • Solvent Effects: Ensure the final DMSO concentration is <5%. Run a "Solvent Control" (0 µM MISF, equivalent DMSO) to normalize enzyme activity.

  • Partition Ratio: If inhibition stops before complete inactivation, the inhibitor may be partitioned between hydrolysis and inactivation. Calculate the turnover number (

    
    ) using:
    
    
    
    

References

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases. I. Rates of reaction with acetylcholinesterase,

    
    -chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997–1000. Link
    
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Link

  • GoldBio. (2024). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Gold Biotechnology Technical Guides. Link

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases.[1] ChemBioChem, 13(16), 2327-2330. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Methyl-1H-imidazole-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-imidazole-2-sulfonyl fluoride (CAS: 934236-37-0) is a specialized electrophilic reagent used primarily in chemical biology for protein labeling and SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1] Unlike sulfonyl chlorides, sulfonyl fluorides possess enhanced hydrolytic stability, which presents a unique safety challenge: they do not degrade instantly upon contact with water.

Effective disposal requires active chemical neutralization to cleave the sulfur-fluorine bond, followed by the management of the resulting fluoride-containing waste stream. This guide details the Alkaline Hydrolysis Protocol to convert this reactive electrophile into stable, non-reactive sulfonate and fluoride salts before disposal.

Part 1: Hazard Assessment & Mechanism of Toxicity

Before initiating disposal, operators must understand the specific risks associated with the sulfonyl fluoride moiety.

Hazard ClassDescriptionMechanism
Corrosive Causes severe skin burns and eye damage (H314).Irreversible alkylation/sulfonylation of tissue proteins.
Reactive Electrophile Covalently modifies nucleophiles (Ser, Lys, Tyr, His).The S(VI) center is susceptible to nucleophilic attack, releasing fluoride.
Fluoride Toxicity Releases fluoride ions (F⁻) upon degradation.Hydrolysis generates HF or fluoride salts, which are toxic to bone and kidney tissue at high concentrations.
Respiratory Irritant May cause respiratory irritation (H335).Inhalation of dust or aerosols damages mucous membranes.[2]
The Stability Paradox

Sulfonyl fluorides are designed to be stable in aqueous buffers at neutral pH for biological applications. Therefore, simple dilution with water is NOT a valid neutralization method. You must use a basic solution to force hydrolysis.

Part 2: Chemical Neutralization Protocol

Objective: To chemically convert reactive this compound into inert 1-methylimidazole-2-sulfonate and sodium fluoride.

Reagents Required:

  • Neutralizing Agent: 1.0 M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃).

  • Solvent (if solid): Acetone or Acetonitrile (to dissolve the solid reagent before neutralization).

  • Verification: pH strips or meter.

Step-by-Step Procedure
1. Preparation

Don appropriate PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Work inside a chemical fume hood.

2. Solubilization (For Solid Waste)

If the reagent is in solid powder form, do not add solid directly to NaOH, as clumping may prevent complete reaction.

  • Dissolve the solid waste in a minimal amount of acetone or acetonitrile.

  • Target concentration: < 50 mg/mL.

3. Alkaline Hydrolysis
  • Slowly add the dissolved reagent to a volume of 1.0 M NaOH that is at least 10x the volume of the reagent solution.

  • Stoichiometric Excess: Ensure there are at least 10 molar equivalents of base relative to the sulfonyl fluoride.

  • Reaction Time: Stir the mixture at room temperature for 12–24 hours .

    • Note: The imidazole ring is stable, but the S-F bond will cleave under these conditions.

4. Verification
  • After the reaction period, check the pH. It should remain > pH 10 .

  • If the pH has dropped below 10, add more NaOH and stir for an additional 4 hours.

5. Final Waste Stream

The resulting solution contains:

  • 1-Methylimidazole-2-sulfonic acid (as the sodium salt).

  • Sodium Fluoride (NaF).

  • Residual NaOH and organic solvent.

Part 3: Waste Management & Labeling[4]

The neutralized solution must NOT be poured down the drain due to the presence of organic solvents and fluoride ions, which are regulated in many jurisdictions.

Waste Segregation

Segregate the waste into a container compatible with bases (High-Density Polyethylene - HDPE is preferred over glass for long-term storage of high pH fluoride solutions, as fluorides can etch glass over time).

Labeling Requirements

Attach a hazardous waste label with the following constituents:

ConstituentApproximate %Hazard Checkbox
Water ~80%
1.0 M Sodium Hydroxide ~10%☑ Corrosive (Basic)
Acetone/Acetonitrile ~5-10%☑ Flammable
Sodium Fluoride < 1%☑ Toxic
1-Methylimidazole-2-sulfonate < 1%

Critical Note on Acidification: Do NOT mix this waste stream with acids. Acidifying a fluoride-containing solution can generate Hydrofluoric Acid (HF) , which is volatile and extremely hazardous. Keep the waste stream alkaline (pH > 9).

Part 4: Emergency Spill Response

Scenario A: Solid Spill (Powder)
  • Isolate: Evacuate the immediate area.

  • PPE: Wear dust mask/respirator, goggles, and gloves.

  • Contain: Cover the spill with a dry absorbent pad or paper towels to prevent dust dispersion.

  • Clean: Carefully scoop up the solid using a dustpan or stiff paper. Place into a solid waste container.

  • Decontaminate: Wipe the surface with 10% Sodium Carbonate solution, followed by water. Dispose of wipes as hazardous solid waste.

Scenario B: Liquid Solution Spill
  • Absorb: Cover the spill immediately with an inert absorbent (Vermiculite, sand, or commercial spill pads).

  • Neutralize (In-situ): If safe, spray the absorbent material with dilute NaOH or Sodium Carbonate to begin hydrolysis.

  • Collect: Scoop the saturated absorbent into a sealable bag or bucket.

  • Label: "Debris contaminated with Sulfonyl Fluoride (Corrosive/Toxic)."

Part 5: Operational Workflows (Visualized)

Workflow 1: Neutralization Logic

The following diagram illustrates the chemical logic and decision-making process for neutralizing this specific reagent.

Neutralization_Protocol Start Waste: this compound State Physical State? Start->State Solid Solid Powder State->Solid Liquid Liquid Solution State->Liquid Dissolve Dissolve in Acetone/Acetonitrile Solid->Dissolve Hydrolysis Add 10 equiv. 1M NaOH (Alkaline Hydrolysis) Liquid->Hydrolysis Dissolve->Hydrolysis Wait Stir 12-24 Hours (Cleave S-F Bond) Hydrolysis->Wait Check Check pH > 10? Wait->Check AddBase Add more NaOH Check->AddBase No Final Collect as Basic Organic Waste (Contains Fluoride) Check->Final Yes AddBase->Wait

Caption: Logic flow for the safe chemical neutralization of sulfonyl fluoride waste.

Workflow 2: Chemical Transformation

This diagram visualizes the molecular transformation that renders the waste safer.

Reaction_Pathway Reactant This compound (Reactive Electrophile) Intermediate Transition State (Nucleophilic Attack at Sulfur) Reactant->Intermediate + OH- Reagent NaOH / H2O (Hydrolysis) Product1 1-Methylimidazole-2-sulfonate (Stable Salt) Intermediate->Product1 Product2 Sodium Fluoride (NaF) (Toxic Inorganic Salt) Intermediate->Product2

Caption: Hydrolysis mechanism converting the reactive sulfonyl fluoride into stable sulfonate and fluoride salts.

References

  • National Institutes of Health (NIH). (2023). Sulfur fluoride exchange (SuFEx).[3][4][5][6] PubMed Central. Retrieved February 15, 2026, from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Phenylmethylsulfonyl Fluoride (PMSF). (Used as a proxy for general sulfonyl fluoride handling). Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles (The Doyle Group). (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space. Retrieved February 15, 2026, from [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-Methyl-1H-imidazole-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 1-Methyl-1H-imidazole-2-sulfonyl fluoride CAS: 934236-37-0 Physical State: Solid (Powder) Primary Hazard Class: Corrosive (Category 1B) Signal Word: DANGER

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for handling this compound. As a sulfonyl fluoride, this reagent is designed for stability until activated—a feature that makes it a powerful tool in SuFEx (Sulfur-Fluoride Exchange) click chemistry but also a persistent environmental and biological hazard if mishandled.

Immediate Hazard Profile (GHS Standards)
Hazard CodeDescriptionOperational Implication
H314 Causes severe skin burns and eye damage.Irreversible tissue damage upon contact. Zero skin exposure tolerance.
H335 May cause respiratory irritation.[1]Inhalation of dust triggers mucosal inflammation. Fume hood mandatory.
EUH071 Corrosive to the respiratory tract.Inferred from class: Reacts with mucosal proteins.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To understand the safety requirements, one must understand the chemical mechanism. This compound is an electrophilic "warhead." In SuFEx chemistry, the sulfonyl fluoride group (-SO₂F) is privileged because it resists hydrolysis under neutral conditions but reacts rapidly with nucleophiles (like tyrosine, serine, and lysine residues) when activated by the local protein environment or catalysts.

The Safety Paradox:

  • Stability: Unlike sulfonyl chlorides, this compound does not immediately fume or decompose in open air. This creates a false sense of security.

  • Reactivity: Upon contact with skin or mucous membranes, the imidazole ring can facilitate hydrogen bonding or general base catalysis, accelerating the attack of the sulfur center on your biological proteins.

  • Result: You are not just dealing with an acid burn; you are dealing with covalent modification of your tissue proteins and the release of fluoride ions (F⁻).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any quantity >5 mg.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The powder is fine and static-prone; air currents can carry particles around side shields. Goggles provide a sealed environment.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield)Sulfonyl fluorides are lipophilic. The imidazole ring enhances cell permeability. Double gloving creates a sacrificial layer and visual indicator for breaches.
Respiratory Engineering Control (Primary): Chemical Fume HoodPPE (Secondary): N95/P100 only if outside hood (Emergency)Inhalation allows direct access to the alveoli. The hydrolytic release of HF in the lungs, while slow, is toxicologically significant.
Body Lab Coat (Buttoned, Cotton/Poly blend) Standard protection against particulate drift.

Operational Protocols

A. Weighing & Solubilization (The High-Risk Zone)

Context: The highest risk of exposure occurs during the transfer of the solid powder due to static electricity and air currents.

  • Static Control: Use an antistatic gun on the weighing boat and spatula before touching the reagent. Sulfonyl fluoride powders are often "fly-away" solids.

  • Containment: Perform all weighing inside a certified chemical fume hood. Do not weigh on an open benchtop balance.

  • Solvent Dampening: If possible, tare the vial with the solvent already inside, and add the solid directly to the solvent to immediately suppress dust generation.

B. Reaction Setup
  • Vessel Selection: Use glass or polypropylene. Avoid metal spatulas if the reagent is known to be trace-metal sensitive (though generally robust).

  • Temperature: While stable at room temperature, keep reactions away from heat sources unless specified, as thermal decomposition releases HF and SOₓ gases.

C. Spill Management Logic

Do not wipe dry powder. Mechanical friction can generate aerosols.

Step-by-Step Decontamination:

  • Cover: Gently cover the spill with a paper towel soaked in 1M Na₂CO₃ (Sodium Carbonate) or dilute NaOH.

  • Wait: Allow the base to hydrolyze the sulfonyl fluoride for 5–10 minutes.

  • Clean: Wipe up the wet slurry.

  • Rinse: Clean the surface with water, then acetone.

Decision Logic & Visualization

Diagram 1: PPE Selection & Handling Workflow

Caption: Decision logic for selecting PPE and engineering controls based on operation scale.

PPE_Logic Start Start: Handling this compound State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing/Transfer Solution In Solution State->Solution Reaction/Workup Risk_Solid High Risk: Inhalation & Static Dust Solid->Risk_Solid Risk_Sol Med Risk: Splash & Absorption Solution->Risk_Sol Control_Solid MUST use Fume Hood + Anti-static Gun + Goggles Risk_Solid->Control_Solid Control_Sol Fume Hood Recommended + Double Nitrile Gloves + Goggles Risk_Sol->Control_Sol

Diagram 2: Deactivation & Disposal Pathway

Caption: Chemical quenching mechanism to convert the reactive electrophile into inert waste.

Disposal_Flow Reagent Active Reagent (-SO2F) Reaction Hydrolysis Reaction (Breaking S-F Bond) Reagent->Reaction Quench Quench Agent: 1M NaOH or Na2CO3 Quench->Reaction Products Inert Products: Sulfonate (-SO3) + Fluoride (F-) Reaction->Products >30 mins stirring Waste Aqueous Waste Stream (Adjust pH to 7) Products->Waste

Disposal & Deactivation Protocol

Never dispose of active sulfonyl fluorides in the trash or down the drain.

  • Quenching: Treat all waste solutions and contaminated glassware with a basic solution (1M NaOH or Saturated NaHCO₃) for at least 30 minutes.

    • Chemistry: The hydroxide ion (OH⁻) attacks the sulfur, displacing the fluoride ion and forming the non-reactive sulfonate.

  • Verification: Check pH. Ensure the solution remains basic (pH > 8) during the quench period to guarantee complete hydrolysis.

  • Final Disposal: Neutralize the quenched mixture to pH 7 using dilute HCl, then dispose of as Chemical Waste (Aqueous or Organic, depending on co-solvents). Label clearly as "Contains Fluorides."

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.